molecular formula C26H29ClF2N4O4S B12762465 F-15599 tosylate CAS No. 955112-72-8

F-15599 tosylate

Número de catálogo: B12762465
Número CAS: 955112-72-8
Peso molecular: 567.0 g/mol
Clave InChI: MIRDQKPVJAWCBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid is a research-grade chemical compound supplied as a p-toluenesulfonic acid salt to enhance stability and solubility. This compound is structurally characterized as a potent and selective inhibitor of the Janus kinase 2 (JAK2) pathway. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a fundamental role in hematopoiesis, immune function, and cell proliferation (Source: Nature Reviews Drug Discovery) . Dysregulation of this pathway, particularly through mutations in JAK2, is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis (Source: The New England Journal of Medicine) . As a selective JAK2 inhibitor, this compound serves as a crucial pharmacological tool for researchers investigating the molecular drivers of these malignancies, enabling studies on cell proliferation, apoptosis, and signaling cascades in relevant in vitro and in vivo models. Beyond oncology, its application extends to immunological research, where JAK-STAT signaling is a validated target for autoimmune and inflammatory diseases (Source: Cytokine & Growth Factor Reviews) . By selectively targeting JAK2, researchers can dissect its specific role from other JAK family members (JAK1, JAK3, TYK2) in disease-specific contexts, facilitating the development of more targeted therapeutic strategies.

Propiedades

Número CAS

955112-72-8

Fórmula molecular

C26H29ClF2N4O4S

Peso molecular

567.0 g/mol

Nombre IUPAC

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C19H21ClF2N4O.C7H8O3S/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-10,23H,4-7,11-12H2,1H3;2-5H,1H3,(H,8,9,10)

Clave InChI

MIRDQKPVJAWCBX-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to F-15599 Tosylate: A Novel 5-HT1A Receptor Biased Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor. It exhibits a unique pharmacological profile characterized by functional selectivity, or biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors. This biased agonism translates to a distinct downstream signaling cascade, primarily engaging the Gαi protein subtype and promoting the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental data related to this compound. Detailed methodologies for seminal experiments are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent. Currently, F-15599 (NLX-101) is under Phase I clinical development for Fragile X Syndrome and has been investigated for Rett syndrome and depression.[1][2][3]

Chemical Structure and Physicochemical Properties

This compound is the tosylate salt of the active moiety F-15599. The tosylate counter-ion is derived from p-toluenesulfonic acid.

IUPAC Name: (3-Chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone, 4-methylbenzenesulfonate[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₂₁ClF₂N₄O · C₇H₈O₃SNot explicitly available in search results
Molecular Weight 567.05 g/mol Not explicitly available in search results
CAS Number 955112-72-8Not explicitly available in search results
Appearance White solid (presumed)General knowledge
Solubility Soluble in aqueous solutions for in vivo administration (presumed from experimental descriptions)[4]

Table 2: Chemical Identifiers for F-15599 (Active Moiety)

IdentifierValueReference
Molecular Formula C₁₉H₂₂ClF₂N₄O[2]
Molecular Weight 395.86 g/mol [2]
CAS Number 635323-95-4[2]
PubChem CID 11741361[2]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, a patent document outlines a general method for the preparation of the active moiety, (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone, which involves the condensation of 5-methyl-pyrimidin-2-methylamine with a cyanohydrin derivative.[5][6] The final tosylate salt formation would typically be achieved by reacting the free base with p-toluenesulfonic acid in a suitable solvent.

Pharmacodynamics: A Biased Agonist at the 5-HT1A Receptor

This compound is a highly selective 5-HT1A receptor agonist with over 1000-fold greater affinity for this receptor compared to other monoaminergic receptors, transporters, and enzymes.[3][4] Its key characteristic is its biased agonism, which leads to preferential activation of specific downstream signaling pathways.

Receptor Binding Profile

F-15599 demonstrates high affinity for both human and rat 5-HT1A receptors.

Table 3: Receptor Binding Affinities (Ki) of F-15599

ReceptorSpeciesKi (nM)pKiReference
5-HT1A Human3.48.57[7][8]
5-HT1A Rat~3.28.5Not explicitly available in search results
Other Receptors (e.g., 5-HT₂, Dopamine (B1211576), Adrenergic) Human/Rat>1000<6[3][4]
Functional Selectivity and Signaling Pathways

F-15599 preferentially activates postsynaptic 5-HT1A receptors, particularly in cortical regions, over presynaptic autoreceptors in the raphe nuclei.[9] This regional selectivity is attributed to its biased signaling. Unlike the endogenous ligand serotonin, F-15599 more potently and efficaciously stimulates the Gαi subunit over the Gαo subunit of the G-protein complex.[2] This leads to a robust activation of the ERK1/2 phosphorylation cascade, while having a less pronounced effect on other pathways like adenylyl cyclase inhibition and receptor internalization.[2]

F15599_Signaling_Pathway F15599 This compound HT1A_R Postsynaptic 5-HT1A Receptor F15599->HT1A_R G_protein Gαi/βγ HT1A_R->G_protein Activates ERK_Pathway MEK-ERK Pathway G_protein->ERK_Pathway Stimulates Neuronal_Activity Increased Pyramidal Neuron Firing ERK_Pathway->Neuronal_Activity Leads to Therapeutic_Effects Antidepressant & Procognitive Effects Neuronal_Activity->Therapeutic_Effects Results in

Figure 1. this compound signaling pathway at postsynaptic 5-HT1A receptors.
In Vitro Functional Activity

The functional selectivity of F-15599 is evident in various in vitro assays, where it shows a distinct profile compared to other 5-HT1A agonists.

Table 4: In Vitro Functional Potency (pEC₅₀) of F-15599 at Human 5-HT1A Receptors

AssaypEC₅₀Reference
ERK1/2 Phosphorylation 7.81[8]
[³⁵S]GTPγS Binding 6.41Not explicitly available in search results
cAMP Accumulation Inhibition 6.46[8]
Receptor Internalization <5.0Not explicitly available in search results

Pharmacokinetics

Limited pharmacokinetic data is available in the public domain. In rats, F-15599 has a reported plasma half-life of over 24 hours.[10] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the antidepressant-like, anxiolytic-like, and procognitive effects of F-15599.

Table 5: In Vivo Efficacy (ED₅₀) of F-15599 in Rodent Models

ModelEffectSpeciesRouteED₅₀Reference
Forced Swim Test Reduced ImmobilityRatp.o.0.06 - 0.17 mg/kg[11]
Conditioned Stress-Induced Ultrasonic Vocalization Reduced VocalizationRatp.o.~0.1 mg/kg[9]
Dopamine Output in mPFC (Microdialysis) Increased DopamineRati.p.30 µg/kg[4][12]
5-HT Release in Hippocampus (Microdialysis) Reduced 5-HTRati.p.240 µg/kg[4][12]
Pyramidal Neuron Firing in mPFC (Electrophysiology) Increased FiringRati.v.Minimal effective dose: 0.2 µg/kg[4]
Dorsal Raphe Neuron Firing (Electrophysiology) Reduced FiringRati.v.Minimal effective dose: 8.2 µg/kg[4]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize this compound. These are generalized protocols based on the available literature and standard laboratory practices.

Radioligand Binding Assay

This assay determines the binding affinity of F-15599 for the 5-HT1A receptor.

Objective: To determine the Ki of F-15599 at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HeLa cells).

  • Radioligand: [³H]8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO₄, 0.1 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin.

  • This compound serial dilutions.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of F-15599. For non-specific binding wells, add a high concentration of serotonin.

  • Incubate the plate at 37°C for 120 minutes to reach equilibrium.[13]

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of F-15599 that inhibits 50% of specific [³H]8-OH-DPAT binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Workflow Start Prepare Reagents: - Cell Membranes - [3H]8-OH-DPAT - F-15599 dilutions Incubation Incubate at 37°C for 120 min Start->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Figure 2. Workflow for a radioligand binding assay.
ERK1/2 Phosphorylation Western Blot Assay

This assay quantifies the activation of the ERK signaling pathway in response to F-15599.

Objective: To measure the level of phosphorylated ERK1/2 in cells treated with F-15599.

Materials:

  • Cell line expressing 5-HT1A receptors (e.g., CHO-h5-HT1A).

  • This compound.

  • Lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE equipment.

  • PVDF membrane.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve for 4-12 hours.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Lyse the cells on ice and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[15]

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[15][16]

  • Quantify band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.[16]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To measure changes in dopamine and serotonin levels in the medial prefrontal cortex and hippocampus of rats following F-15599 administration.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., mPFC or hippocampus).[17] Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[17] After a stabilization period, collect baseline dialysate samples.

  • Drug Administration: Administer this compound (e.g., i.p. or s.c.) and continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vivo Single-Unit Electrophysiology

This method is used to record the firing activity of individual neurons in response to drug administration.

Objective: To record the firing rate of pyramidal neurons in the mPFC and serotonergic neurons in the dorsal raphe nucleus of anesthetized rats following F-15599 administration.

Procedure:

  • Anesthetize the rat (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and place it in a stereotaxic frame.[4][18]

  • Drill a small hole in the skull above the target brain region.

  • Slowly lower a glass microelectrode into the brain to record the extracellular action potentials of single neurons.

  • Once a stable recording is established, record baseline firing activity.

  • Administer this compound intravenously (i.v.) in escalating doses.[4]

  • Record the changes in neuronal firing rate in response to each dose.

  • Administer a 5-HT1A antagonist (e.g., WAY-100635) to confirm that the observed effects are receptor-mediated.[4]

Experimental_Logic Hypothesis Hypothesis: F-15599 is a biased 5-HT1A agonist In_Vitro In Vitro Characterization Hypothesis->In_Vitro Binding_Assay Radioligand Binding (Affinity & Selectivity) In_Vitro->Binding_Assay Functional_Assays Functional Assays (pERK, cAMP, GTPγS) In_Vitro->Functional_Assays In_Vivo In Vivo Validation In_Vitro->In_Vivo Microdialysis Microdialysis (Neurotransmitter Levels) In_Vivo->Microdialysis Electrophysiology Electrophysiology (Neuronal Firing) In_Vivo->Electrophysiology Behavioral_Models Behavioral Models (Antidepressant/Procognitive Effects) In_Vivo->Behavioral_Models Conclusion Conclusion: Preferential postsynaptic 5-HT1A activation mediates therapeutic-like effects In_Vivo->Conclusion

Figure 3. Logical flow of experiments to characterize this compound.

Clinical Development

F-15599, under the name NLX-101, is being developed by Neurolixis. It has received orphan drug designation from the FDA and the European Commission for the treatment of Rett syndrome.[2] As of late 2024, NLX-101 is in Phase I clinical trials for Fragile X Syndrome.[1] Previous development for depression and cognitive disorders appears to have been discontinued.[2]

Conclusion

This compound is a highly selective 5-HT1A receptor agonist with a unique profile of biased agonism, preferentially activating postsynaptic receptors in cortical regions through a Gαi- and ERK1/2-dependent signaling pathway. This mechanism of action is thought to underlie its potent antidepressant and procognitive effects observed in preclinical models. Its advancement into clinical trials for neurodevelopmental disorders highlights its potential as a novel therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the chemical, pharmacological, and experimental aspects of this compound.

References

F-15599 Tosylate: A Technical Guide to a Selective 5-HT1A Receptor Agonist with Postsynaptic Preference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] A significant body of preclinical research has distinguished F-15599 by its functional selectivity, or biased agonism. It preferentially activates postsynaptic 5-HT1A receptors, primarily located in cortical regions, over the somatodendritic autoreceptors found in the raphe nuclei.[1][2] This unique pharmacological profile suggests a potential for improved therapeutic outcomes in treating conditions like depression and cognitive disorders, by potentially minimizing the side effects associated with non-selective 5-HT1A receptor activation.[3] This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a comparative perspective with other key 5-HT1A receptor ligands.

Table 1: In Vitro Receptor Binding Affinity
CompoundReceptorSpeciespKi (mean ± SEM)Ki (nM)Reference
F-155995-HT1AHuman8.53.16[2]
F-155995-HT1ARat8.53.16[2]
8-OH-DPAT5-HT1AHuman9.50.32[2]
F-137145-HT1AHuman10.00.10[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity at Human 5-HT1A Receptors
AssayF-155998-OH-DPATF-137145-HTReference
[³⁵S]GTPγS Binding
pEC₅₀6.41 ± 0.067.16 ± 0.098.31 ± 0.186.64 ± 0.14[2]
Emax (% of 5-HT)70 ± 155 ± 261 ± 594 ± 7[2]
cAMP Accumulation Inhibition
pEC₅₀~6.0~7.5~8.5~7.0[2]
ERK1/2 Phosphorylation
pEC₅₀~7.5~7.0~8.0~6.5[2]
Gαi vs. Gαo Activation Prefers Gαi--Less preference[2]

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Emax represents the maximum response.

Table 3: In Vivo Efficacy and Potency
ModelSpeciesParameterF-15599 ED₅₀Reference
Forced Swim Test (Antidepressant-like)RatImmobility Reduction100 µg/kg (p.o.)[4]
Microdialysis (Dopamine Release in mPFC)RatIncreased Dopamine Output30 µg/kg (i.p.)[4][5]
Microdialysis (Serotonin Release in Hippocampus)RatReduced Serotonin Release240 µg/kg (i.p.)[4][5]
Cognition (PCP-induced Deficit Reversal)RatWorking Memory Improvement160 µg/kg (i.p.)[6]

Note: ED₅₀ is the dose that produces 50% of the maximal effect. mPFC refers to the medial prefrontal cortex.

Signaling Pathways and Experimental Workflows

The preferential activation of postsynaptic 5-HT1A receptors by F-15599 is attributed to its biased agonism, leading to distinct downstream signaling cascades.

Signaling Pathway of F-15599 at Postsynaptic 5-HT1A Receptors

F-15599 demonstrates a preference for coupling to the Gαi subtype of G-proteins over the Gαo subtype. This initiates a signaling cascade that prominently involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This pathway is believed to be crucial for its therapeutic effects.

F15599_Signaling_Pathway F15599 This compound Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor G_protein Gαi/βγ Receptor->G_protein Biased Activation ERK_pathway ERK1/2 Phosphorylation G_protein->ERK_pathway Therapeutic_Effects Antidepressant & Procognitive Effects ERK_pathway->Therapeutic_Effects

F-15599 biased agonism and downstream signaling.
Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a key technique used to demonstrate the preferential in vivo action of F-15599. This method allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Microdialysis_Workflow cluster_animal Animal Model (Rat) cluster_analysis Analysis Probe_Implantation 1. Stereotaxic Implantation of Microdialysis Probe (e.g., mPFC, Hippocampus) F15599_Admin 2. Systemic Administration of this compound Probe_Implantation->F15599_Admin Dialysate_Collection 3. Collection of Extracellular Fluid (Dialysate) F15599_Admin->Dialysate_Collection HPLC 4. HPLC-ECD Analysis of Dialysate Dialysate_Collection->HPLC Data_Analysis 5. Quantification of Dopamine & Serotonin Levels HPLC->Data_Analysis

References

The Pharmacological Profile of F-15599 Tosylate: A Deep Dive into a Biased 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

F-15599 tosylate, also known as NLX-101, is a novel, potent, and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its unique pharmacological profile is characterized by functional selectivity, or biased agonism, demonstrating a preferential activation of postsynaptic 5-HT1A receptors over their somatodendritic counterparts.[1] This distinct mechanism of action has positioned F-15599 as a promising candidate for the treatment of various neurological and psychiatric disorders, including depression, schizophrenia, and cognitive deficits.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its complex signaling pathways.

Receptor Binding and Functional Activity

F-15599 exhibits high affinity for the human 5-HT1A receptor, with a Ki value of 3.4 nM.[3] Its selectivity is noteworthy, showing over 1000-fold greater affinity for the 5-HT1A receptor compared to other monoamine receptors and transporters.[4] This high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.

In Vitro Functional Profile

The functional selectivity of F-15599 is a cornerstone of its pharmacological profile. It demonstrates a bias towards specific downstream signaling pathways upon engaging the 5-HT1A receptor. In cell lines expressing human 5-HT1A receptors, F-15599 more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to its effects on G-protein activation, receptor internalization, or the inhibition of cyclic AMP (cAMP) accumulation.[5][6] Furthermore, it preferentially activates the Gαi subtype of G proteins over the Gαo subtype.[1] This biased signaling is believed to underlie its preferential action on postsynaptic receptor populations.

ParameterCell LineValueReference CompoundReference Value
Binding Affinity (Ki) CHO (human 5-HT1A)3.4 nM--
GTPγS Binding (EC50) CHO (human 5-HT1A)~100 nMF13714~1 nM
cAMP Inhibition (EC50) CHO (human 5-HT1A)Less potent than ERK activation--
ERK1/2 Phosphorylation (EC50) CHO (human 5-HT1A)More potent than G-protein activation--
Receptor Internalization CHO (human 5-HT1A)Less potent than ERK activation--

Table 1: In Vitro Quantitative Data for this compound.

In Vivo Pharmacological Profile

The in vivo effects of F-15599 align with its in vitro profile, demonstrating a preferential activation of postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex.[5][7][8] This is evident in its ability to increase the firing rate of pyramidal neurons in the medial prefrontal cortex (mPFC) at doses significantly lower than those required to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus, a region rich in presynaptic 5-HT1A autoreceptors.[2][4]

This regional selectivity translates to a distinct behavioral profile. F-15599 has shown antidepressant-like effects in the forced swim test and has been observed to reverse cognitive deficits in animal models.[9][10][11]

ParameterAnimal ModelDoseEffect
Antidepressant-like Activity (Forced Swim Test) Mouse2-16 mg/kg p.o.Reduced immobility time[9][12]
Cognitive Enhancement (PCP-induced deficit) Rat0.16 mg/kg i.p.Alleviated working and reference memory deficits[11]
Dopamine (B1211576) Release in mPFC (ED50) Rat30 µg/kg i.p.Increased dopamine output[2]
5-HT Release in Hippocampus (ED50) Rat240 µg/kg i.p.Reduced serotonin release[2]

Table 2: In Vivo Quantitative Data for this compound.

Signaling Pathways and Experimental Workflows

The biased agonism of F-15599 results in a distinct signaling cascade. Upon binding to postsynaptic 5-HT1A receptors, it preferentially activates Gαi, leading to a downstream cascade that prominently features the phosphorylation of ERK1/2. This is in contrast to the canonical 5-HT1A signaling which also involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F15599 This compound Receptor 5-HT1A Receptor F15599->Receptor Binds G_protein Gαi/Gαo Receptor->G_protein Activates (Biased) AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Preferentially Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity pERK ↑ pERK1/2 ERK_pathway->pERK pERK->Neuronal_Activity

Caption: F-15599 biased signaling at the 5-HT1A receptor.

The evaluation of F-15599's pharmacological profile involves a series of established experimental protocols. A typical workflow for assessing a novel compound like F-15599 is outlined below.

Experimental_Workflow A In Vitro Screening B Receptor Binding Assays (Ki determination) A->B C Functional Assays (e.g., GTPγS, cAMP, pERK) A->C D In Vivo Pharmacokinetics (ADME) B->D C->D E In Vivo Pharmacodynamics (e.g., Microdialysis, Electrophysiology) D->E F Behavioral Models (e.g., Forced Swim Test, Cognition) E->F G Toxicity and Safety Studies F->G

Caption: General experimental workflow for drug characterization.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to characterize F-15599 is essential for interpreting the data. Below are detailed protocols for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of F-15599 for the 5-HT1A receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).

  • Radioligand: A specific 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT, is used.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of F-15599.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of F-15599 that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity of F-15599 by quantifying G-protein activation.

Protocol:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the 5-HT1A receptor are used.

  • Incubation: Membranes are incubated with varying concentrations of F-15599 in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration.

  • Data Analysis: Dose-response curves are constructed to determine the EC50 (the concentration of F-15599 that produces 50% of the maximal response) and the Emax (the maximal effect).

ERK1/2 Phosphorylation Assay

Objective: To assess the effect of F-15599 on a specific downstream signaling pathway.

Protocol:

  • Cell Culture: Cells expressing the 5-HT1A receptor are grown to confluence.

  • Treatment: Cells are treated with varying concentrations of F-15599 for a specified time.

  • Lysis: Cells are lysed to extract proteins.

  • Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are quantified using specific antibodies.

  • Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated, and dose-response curves are generated to determine the EC50 and Emax.

In Vivo Microdialysis

Objective: To measure the effects of F-15599 on neurotransmitter levels in specific brain regions.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., mPFC or hippocampus) of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples, containing extracellular neurotransmitters, are collected at regular intervals.

  • Drug Administration: F-15599 is administered systemically (e.g., i.p. or i.v.).

  • Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in neurotransmitter levels from baseline are calculated and plotted over time.

References

An In-depth Technical Guide to the Discovery and Synthesis of F-15599 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a potent and highly selective serotonin (B10506) 5-HT1A receptor agonist. It exhibits a unique pharmacological profile characterized by biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors. This functional selectivity is thought to underlie its promising antidepressant, anxiolytic, and procognitive effects observed in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

The discovery of F-15599 was driven by the therapeutic potential of targeting postsynaptic 5-HT1A receptors for the treatment of depression and cognitive disorders.[1] While traditional 5-HT1A agonists often show limited efficacy due to their indiscriminate activation of both presynaptic and postsynaptic receptors, F-15599 was designed to preferentially engage postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex.[2] This regional and functional selectivity is attributed to its biased agonism, favoring the Gαi signaling pathway and the phosphorylation of extracellular signal-regulated kinase (ERK1/2) over other signaling cascades like Gαo activation or receptor internalization.[2][3]

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the condensation of two key intermediates. The overall synthetic strategy is designed for efficiency and scalability.

Diagram of the Synthesis Pathway

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 3-Picoline 3-Picoline Thiobarbituric acid Thiobarbituric acid 4,6-Dichloro-2-(methylthio)pyrimidine 4,6-Dichloro-2-(methylthio)pyrimidine Thiobarbituric acid->4,6-Dichloro-2-(methylthio)pyrimidine POCl3, PCl5 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline 3-Chloro-4-fluorobenzoyl chloride 3-Chloro-4-fluorobenzoyl chloride 3-Chloro-4-fluoroaniline->3-Chloro-4-fluorobenzoyl chloride NaNO2, HCl, CuCl 1-Boc-4-piperidone 1-Boc-4-piperidone 1-Boc-4-hydroxypiperidine 1-Boc-4-hydroxypiperidine 1-Boc-4-piperidone->1-Boc-4-hydroxypiperidine NaBH4 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 5-Methyl-2-(chloromethyl)pyrimidine 5-Methyl-2-(chloromethyl)pyrimidine 2-Amino-5-methylpyridine->5-Methyl-2-(chloromethyl)pyrimidine Alternative Route 5-Methyl-pyrimidin-2-methylamine 5-Methyl-pyrimidin-2-methylamine 5-Methyl-2-(chloromethyl)pyrimidine->5-Methyl-pyrimidin-2-methylamine 1-(3-Chloro-4-fluorobenzoyl)-4-piperidone 1-(3-Chloro-4-fluorobenzoyl)-4-piperidone 1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-carbonitrile 1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-carbonitrile F-15599 F-15599 This compound This compound F-15599->this compound p-Toluenesulfonic acid 4,6-Dichloro-2-(methylthio)pyrimidine->5-Methyl-2-(chloromethyl)pyrimidine Several Steps 1-Boc-4-fluoropiperidine 1-Boc-4-fluoropiperidine 1-Boc-4-hydroxypiperidine->1-Boc-4-fluoropiperidine DAST 4-Fluoropiperidine 4-Fluoropiperidine 1-Boc-4-fluoropiperidine->4-Fluoropiperidine TFA 3-Chloro-4-fluorobenzoyl chloride4-Fluoropiperidine 3-Chloro-4-fluorobenzoyl chloride4-Fluoropiperidine 1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidine 1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidine 3-Chloro-4-fluorobenzoyl chloride4-Fluoropiperidine->1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidine 1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidine->1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-carbonitrile TMSCN, Et3N 5-Methyl-pyrimidin-2-methylamine1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-carbonitrile 5-Methyl-pyrimidin-2-methylamine1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-carbonitrile 5-Methyl-pyrimidin-2-methylamine1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-carbonitrile->F-15599 Reductive Amination

Caption: Synthesis pathway of this compound.

Quantitative Pharmacological Data

The pharmacological profile of F-15599 has been extensively characterized through a variety of in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of F-15599
Receptor/SiteRadioligandKi (nM)Reference
Human 5-HT1A[3H]8-OH-DPAT3.4[4]
Other monoamine receptorsVarious>1000[1]
Table 2: In Vitro Functional Activity of F-15599 at Human 5-HT1A Receptors
Functional AssaypEC50Intrinsic Activity (%)Reference
[35S]GTPγS Binding7.2100[4]
Adenylyl Cyclase Inhibition6.595[4]
ERK1/2 Phosphorylation8.1110[4]
Receptor Internalization6.170[4]
Table 3: In Vivo Pharmacological Effects of F-15599
ModelEffectED50 (µg/kg, i.p.)Reference
Microdialysis (mPFC)Increased Dopamine (B1211576) Output30[1]
Microdialysis (Hippocampus)Reduced 5-HT Release240[1]
Forced Swim Test (Rat)Reduced Immobility100 (p.o.)[1]

Detailed Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of F-15599 for the human 5-HT1A receptor.

Methodology: Competition binding experiments are performed using cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM) and increasing concentrations of F-15599 (10-11 to 10-5 M) in a final volume of 250 µL.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM 5-HT).

    • The mixture is incubated at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Filters are washed three times with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.[4]

[35S]GTPγS Binding Assay

Objective: To assess the functional agonist activity of F-15599 at the 5-HT1A receptor by measuring G-protein activation.

Methodology:

  • Tissue Preparation: Membranes from rat hippocampus or cells expressing the 5-HT1A receptor are used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Procedure:

    • Membranes (10-20 µg protein) are pre-incubated with GDP (10 µM) for 15 minutes at 30°C.

    • Increasing concentrations of F-15599 are added, followed by [35S]GTPγS (0.1 nM).

    • The mixture is incubated for 60 minutes at 30°C.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer.

    • Bound radioactivity is measured by liquid scintillation counting.

    • Basal binding is determined in the absence of agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).[4]

In Vivo Microdialysis

Objective: To measure the effect of F-15599 on extracellular dopamine and serotonin levels in specific brain regions of awake, freely moving rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and guide cannulae are stereotaxically implanted above the medial prefrontal cortex (mPFC) and ventral hippocampus.

  • Microdialysis Probe: Concentric microdialysis probes (e.g., 2-4 mm membrane length) are inserted through the guide cannulae.

  • Perfusion: The probes are perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).

  • Drug Administration: F-15599 is administered systemically (i.p. or s.c.) or locally via reverse dialysis through the probe.

  • Neurotransmitter Analysis: Dopamine and serotonin levels in the dialysates are quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

Signaling Pathway

F-15599's biased agonism at the 5-HT1A receptor leads to the preferential activation of specific downstream signaling cascades.

G F15599 F-15599 HT1A_R 5-HT1A Receptor F15599->HT1A_R Binds and Activates Gai Gαi HT1A_R->Gai Preferential Coupling Gao Gαo HT1A_R->Gao Weaker Coupling AC Adenylyl Cyclase Gai->AC Inhibits ERK ERK1/2 Phosphorylation Gai->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation ERK->CREB Activates Gene Gene Transcription CREB->Gene Regulates Neuronal Neuronal Activity Gene->Neuronal Antidepressant Antidepressant & Procognitive Effects Neuronal->Antidepressant

Caption: Signaling pathway of F-15599 at the 5-HT1A receptor.

Conclusion

This compound represents a significant advancement in the development of 5-HT1A receptor agonists. Its unique profile of preferential postsynaptic activity, driven by biased agonism, offers the potential for improved therapeutic efficacy in treating depression and cognitive deficits with a potentially favorable side-effect profile. The synthetic route is well-defined, and its pharmacological properties are thoroughly characterized, providing a solid foundation for further clinical development. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development interested in this promising therapeutic agent.

References

In vitro characterization of F-15599 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of F-15599 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as NLX-101, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] What distinguishes F-15599 is its remarkable functional selectivity, or biased agonism. It preferentially activates postsynaptic 5-HT1A receptors located in cortical regions, such as the prefrontal cortex, over somatodendritic autoreceptors in the raphe nucleus.[1][3][4][5][6] This regional and pathway-specific activity suggests a promising therapeutic profile for various neurological and psychiatric disorders, including depression, cognitive deficits in schizophrenia, Rett syndrome, and Fragile X syndrome.[1]

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of F-15599. It details the key experimental findings that elucidate its binding affinity, functional potency, and unique signaling signature. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of F-15599 and other biased 5-HT1A receptor agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro assays, highlighting the affinity and functional profile of F-15599 in comparison to other reference 5-HT1A receptor agonists.

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)pKiRadioligandTissue/Cell Line
F-15599 Human 5-HT1A 3.4 [1]~8.5 [5][3H]8-OH-DPATRecombinant cells
F13714Human 5-HT1A0.1[1]-[3H]8-OH-DPATRecombinant cells

Table 2: Functional Activity at Recombinant Human 5-HT1A Receptors

AssayF-15599 Potency (EC50) Rank OrderF-15599 Efficacy (Emax)
ERK1/2 Phosphorylation Most Potent [3][7]Full Agonist
[35S]GTPγS BindingLess potent than ERK1/2 phosphorylation[3][7]Full Agonist
cAMP Accumulation InhibitionLess potent than ERK1/2 phosphorylation[3][7]Full Agonist
Receptor InternalizationLeast Potent[3][7]Partial Agonist

Table 3: G-Protein Activation Profile

G-Protein SubtypeF-15599 PreferenceEfficacy Comparison
Gαi Preferred [1][3]More efficacious than at Gαo [3]
GαoLess preferred[1][3]Less efficacious than at Gαi[3]

Table 4: Regional Selectivity in [35S]GTPγS Binding in Rat Brain

Brain RegionF-15599 PotencyReceptor Population
Frontal Cortex More Potent [3][7]Post-synaptic
Raphe NucleusLess Potent[3][7]Pre-synaptic (autoreceptors)

Signaling Pathways and Experimental Workflows

The unique pharmacological profile of F-15599 is a result of its biased agonism, leading to the preferential activation of specific downstream signaling cascades.

F-15599-Mediated 5-HT1A Receptor Signaling

F-15599, upon binding to the 5-HT1A receptor, preferentially activates Gαi over Gαo G-proteins.[1][3] This leads to a robust stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway, while having a comparatively weaker effect on the inhibition of adenylyl cyclase (and thus cAMP accumulation) and receptor internalization.[3][7]

F15599_Signaling_Pathway F15599 F-15599 Receptor 5-HT1A Receptor F15599->Receptor G_protein Gαi/Gαo Receptor->G_protein Activation Internalization Receptor Internalization Receptor->Internalization Weakly Promotes ERK_pathway ERK1/2 Phosphorylation G_protein->ERK_pathway Strongly Activates (Gαi) AC Adenylyl Cyclase G_protein->AC Weakly Inhibits cAMP ↓ cAMP AC->cAMP

F-15599 biased signaling at the 5-HT1A receptor.
Experimental Workflow: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with 5-HT1A receptors) Incubation Incubate Membranes, Radioligand, and F-15599 Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]8-OH-DPAT) Radioligand_Prep->Incubation Compound_Prep F-15599 Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki Scintillation->Analysis

Workflow for a competitive radioligand binding assay.
Experimental Workflow: [35S]GTPγS Functional Assay

This functional assay measures G-protein activation following receptor stimulation.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with 5-HT1A receptors) Incubation Incubate Membranes, [35S]GTPγS, and F-15599 Membrane_Prep->Incubation GTPgS_Prep [35S]GTPγS Preparation GTPgS_Prep->Incubation Compound_Prep F-15599 Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate EC50 and Emax Scintillation->Analysis

Workflow for a [35S]GTPγS binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the in vitro characterization of F-15599.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of F-15599 for the 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand: [3H]8-OH-DPAT.

    • Non-specific binding control: 10 µM 5-HT or another suitable 5-HT1A agonist/antagonist.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • A series of dilutions of F-15599 are prepared.

    • In a multi-well plate, cell membranes, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of F-15599 are incubated.

    • Separate wells are prepared for total binding (no competitor) and non-specific binding (with excess non-labeled ligand).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

    • The concentration of F-15599 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays
  • Objective: To measure the potency (EC50) and efficacy (Emax) of F-15599 in stimulating G-protein activation.

  • Materials:

    • Cell membranes expressing the 5-HT1A receptor or brain tissue homogenates (e.g., frontal cortex, raphe nucleus).

    • [35S]GTPγS.

    • GDP.

    • This compound.

    • Assay buffer (containing MgCl2 and NaCl).

  • Procedure:

    • Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • A dilution series of F-15599 is added to the membranes.

    • [35S]GTPγS is added to initiate the reaction.

    • The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

    • The reaction is terminated by rapid filtration.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

    • Dose-response curves are generated to determine the EC50 and Emax values.

cAMP Accumulation Assays
  • Objective: To assess the ability of F-15599 to inhibit adenylyl cyclase activity.

  • Materials:

    • Whole cells expressing the 5-HT1A receptor.

    • Forskolin (to stimulate adenylyl cyclase).

    • This compound.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cells are pre-incubated with varying concentrations of F-15599.

    • Forskolin is added to stimulate cAMP production.

    • The cells are incubated for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable detection kit.

    • The ability of F-15599 to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.

ERK1/2 Phosphorylation Assays
  • Objective: To measure the potency and efficacy of F-15599 in activating the ERK signaling pathway.

  • Materials:

    • Whole cells expressing the 5-HT1A receptor.

    • This compound.

    • Cell lysis buffer.

    • Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Detection system (e.g., Western blot, ELISA, or cell-based immunoassays).

  • Procedure:

    • Cells are treated with a range of F-15599 concentrations for a specific time.

    • The cells are lysed to release cellular proteins.

    • The levels of p-ERK and total ERK are measured using a specific immunoassay.

    • The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

    • Dose-response curves are constructed to determine the EC50 and Emax for ERK1/2 phosphorylation.

Conclusion

The in vitro characterization of this compound reveals a sophisticated pharmacological profile. Its high affinity and selectivity for the 5-HT1A receptor, combined with its pronounced biased agonism towards the Gαi-ERK1/2 signaling pathway, particularly in cortical regions, underscore its potential as a novel therapeutic agent. The data strongly suggest that F-15599's preferential activation of postsynaptic 5-HT1A receptors may lead to an improved efficacy and side-effect profile compared to non-biased 5-HT1A agonists. This technical guide provides a foundational understanding of the key in vitro properties of F-15599, which is essential for guiding further preclinical and clinical investigations.

References

F-15599 tosylate effects on dorsal raphe 5-HT neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Effects of F-15599 Tosylate on Dorsal Raphe 5-HT Neurons

Introduction

This compound, a novel compound with high selectivity and efficacy for the serotonin (B10506) 1A (5-HT1A) receptor, has garnered significant interest within the neuroscience and drug development communities.[1][2] 5-HT1A receptors are critically involved in mood regulation and cognitive processes, making them a key target for therapeutic intervention in psychiatric disorders.[2] These receptors are located both presynaptically, as somatodendritic autoreceptors on serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN), and postsynaptically on neurons in various brain regions, including the prefrontal cortex (PFC).[2][3]

Activation of presynaptic 5-HT1A autoreceptors in the DRN typically leads to hyperpolarization and a subsequent reduction in the firing rate of 5-HT neurons, thereby decreasing serotonin release throughout the brain.[4] Conversely, activation of postsynaptic 5-HT1A receptors in regions like the PFC can produce therapeutic effects. A significant challenge in developing 5-HT1A receptor agonists has been the simultaneous activation of both receptor populations, where the inhibitory presynaptic effects can counteract the desired postsynaptic actions.

F-15599 is distinguished by its preferential activity at postsynaptic 5-HT1A receptors over presynaptic autoreceptors.[1][5][6] Neurochemical, electrophysiological, and signal transduction studies have demonstrated that F-15599 activates postsynaptic 5-HT1A receptors in the frontal cortex at doses substantially lower than those required to inhibit the activity of 5-HT neurons in the dorsal raphe.[5][7] This profile suggests a promising therapeutic window, potentially offering enhanced antidepressant and pro-cognitive effects with a reduced side-effect profile compared to older 5-HT1A agonists.[1][6]

This technical guide provides a comprehensive overview of the effects of F-15599 on dorsal raphe 5-HT neurons, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and experimental workflows.

Quantitative Data Summary

The preferential action of F-15599 on postsynaptic versus presynaptic 5-HT1A receptors is most evident in the dose-dependent separation of its effects on neuronal firing and neurotransmitter release.

Table 1: Electrophysiological Effects of F-15599 on Neuronal Firing
Brain RegionNeuron TypeEffectMinimal Effective Dose (i.v.)Reversibility
Medial Prefrontal Cortex (mPFC)Pyramidal NeuronsIncreased Firing Rate (Postsynaptic Effect)0.2 µg/kgYes, by (±)WAY100635
Dorsal Raphe Nucleus (DRN)5-HT NeuronsReduced Firing Rate (Presynaptic Effect)8.2 µg/kgYes, by (±)WAY100635
Data sourced from electrophysiological studies in anesthetized rats.[5][6][8]
Table 2: Neurochemical Effects of F-15599 on Neurotransmitter Release (In Vivo Microdialysis)
Brain RegionNeurotransmitterEffectED₅₀ (i.p.)Receptor Population
Medial Prefrontal Cortex (mPFC)DopamineIncreased Output30 µg/kgPostsynaptic 5-HT1A
HippocampusSerotonin (5-HT)Reduced Release240 µg/kgPresynaptic 5-HT1A
Data sourced from in vivo microdialysis studies in rats, demonstrating an 8-fold selectivity for postsynaptic effects.[5][6][8]
Table 3: Signal Transduction Profile of F-15599
AssayBrain Region / Cell LineF-15599 EffectComparison
[³⁵S]-GTPγS BindingRat Brain SlicesMore potent stimulation in Frontal CortexLess potent in Raphe
ERK1/2 PhosphorylationRat Prefrontal CortexPotent activation-
c-fos mRNA ExpressionRat Brain RegionsStrong induction in Prefrontal CortexWeak to no induction in Raphe
Signal Transduction Cascadeh5-HT1A Receptor Cell LinesMore potent at stimulating ERK1/2 phosphorylationLess potent at G-protein activation, receptor internalization, or cAMP inhibition
Data highlights F-15599's functional selectivity and biased agonism.[3][7]

Experimental Protocols

The characterization of F-15599's effects relies on several key experimental methodologies.

In Vivo Single-Unit Electrophysiology

This technique is used to directly measure the firing rate of individual neurons in live, anesthetized animals in response to drug administration.

  • Animal Preparation: Male rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is placed in a stereotaxic frame for precise electrode placement. Body temperature is maintained at 37°C.

  • Electrode Placement: A recording electrode is lowered into the target brain region (dorsal raphe nucleus or medial prefrontal cortex) using stereotaxic coordinates. For DRN 5-HT neurons, identification is based on their characteristic slow (0.5–2.5 Hz), regular firing pattern and a long-duration, positive action potential.

  • Drug Administration: F-15599 is administered intravenously (i.v.) in cumulative doses. A stable baseline firing rate is established for at least 3 minutes before the first injection.

  • Data Acquisition: The electrical activity of a single neuron is recorded, amplified, and filtered. The number of action potentials (spikes) per unit of time is quantified to determine the firing rate.

  • Antagonism Studies: To confirm that the observed effects are mediated by 5-HT1A receptors, a selective antagonist like (±)WAY100635 is administered after the agonist to observe the reversal of the effect.[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Rat B Mount in Stereotaxic Frame A->B C Lower Electrode into Dorsal Raphe Nucleus (DRN) B->C D Identify 5-HT Neuron & Establish Baseline Firing C->D E Administer F-15599 (i.v.) D->E F Record Firing Rate Changes E->F G Administer WAY100635 (Antagonist) F->G H Observe Reversal of Effect G->H I Quantify Firing Rate Inhibition H->I J Determine Dose-Response Relationship I->J G cluster_PFC Postsynaptic Neuron (Prefrontal Cortex) cluster_DRN Presynaptic 5-HT Neuron (Dorsal Raphe) PFC_F15599 F-15599 (Low Dose) PFC_5HT1A 5-HT1A Receptor PFC_F15599->PFC_5HT1A PFC_Gai Gαi Activation PFC_5HT1A->PFC_Gai PFC_ERK ERK1/2 Pathway (Potent Activation) PFC_Gai->PFC_ERK PFC_Response Therapeutic Effects (↑ DA Release, Pro-cognitive) PFC_ERK->PFC_Response DRN_F15599 F-15599 (High Dose) DRN_5HT1A 5-HT1A Autoreceptor DRN_F15599->DRN_5HT1A DRN_GPC G-Protein Coupling DRN_5HT1A->DRN_GPC DRN_GIRK GIRK Channel Opening DRN_GPC->DRN_GIRK DRN_Response ↓ Firing Rate ↓ 5-HT Release DRN_GIRK->DRN_Response G cluster_low Low Dose Range (0.2 - 30 µg/kg) cluster_high High Dose Range (>8.2 - 240 µg/kg) F15599 F-15599 Administration Postsynaptic Preferential Activation of Postsynaptic 5-HT1A Receptors (PFC) F15599->Postsynaptic Low Threshold Presynaptic Activation of Presynaptic 5-HT1A Autoreceptors (DRN) F15599->Presynaptic High Threshold Post_Effect ↑ Pyramidal Firing ↑ DA Release Antidepressant & Pro-cognitive Effects Postsynaptic->Post_Effect Pre_Effect ↓ 5-HT Neuron Firing ↓ 5-HT Release Presynaptic->Pre_Effect

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the G-Protein Biased Agonism of F-15599 Tosylate

Introduction

F-15599, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist.[1] It demonstrates significant biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This functional selectivity is characterized by a preference for Gαi over Gαo protein coupling and a strong activation of the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway, with less potent effects on adenylyl cyclase inhibition or receptor internalization.[1][2] This unique signaling profile suggests that F-15599 may offer a novel therapeutic approach for conditions such as depression, cognitive disorders, and schizophrenia by selectively engaging beneficial signaling pathways while avoiding those that may lead to side effects.[1][3]

This technical guide provides a comprehensive overview of the G-protein biased agonism of F-15599, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on F-15599's binding affinity and functional potency at the 5-HT1A receptor across various signaling pathways, in comparison to other reference agonists.

Table 1: In Vitro Binding Affinities for the 5-HT1A Receptor

CompoundKᵢ (nM) at human 5-HT₁ₐ ReceptorSelectivity
F-155993.4[4]>1000-fold for 5-HT₁ₐ vs. other receptors[2]
F-137140.1[4]High for 5-HT₁ₐ
(+)-8-OH-DPATNot specified in provided abstractsPrototypical 5-HT₁ₐ agonist
5-HTNot specified in provided abstractsEndogenous ligand

Table 2: Functional Potency (pEC₅₀) and Efficacy (Eₘₐₓ) of F-15599 and Comparators at the Human 5-HT1A Receptor

AssayParameterF-15599F-13714(+)-8-OH-DPAT5-HT
[³⁵S]GTPγS Binding (G-protein activation) pEC₅₀Not specifiedNot specifiedNot specifiedNot specified
Eₘₐₓ (%)Not specifiedNot specifiedNot specified100
cAMP Accumulation Inhibition pEC₅₀6.46[5]8.67[5]Not specifiedNot specified
Eₘₐₓ (%)Not specifiedNot specifiedNot specified100
ERK1/2 Phosphorylation pEC₅₀7.81[5]9.07[5]Not specifiedNot specified
Eₘₐₓ (%)Not specifiedNot specifiedNot specified100
Receptor Internalization pEC₅₀Less potent than ERK1/2 activation[2]Not specifiedNot specifiedNot specified
Eₘₐₓ (%)Not specifiedNot specifiedNot specified100
Gαi Activation pEC₅₀More potent than Gαo[2]Not specifiedNot specifiedNot specified
Eₘₐₓ (%)More efficacious than Gαo[2]Not specifiedNot specifiedNot specified
Gαo Activation pEC₅₀Less potent than Gαi[2]Not specifiedNot specifiedNot specified
Eₘₐₓ (%)Less efficacious than Gαi[2]Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of F-15599 are provided below.

1. Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

  • Cell Preparation: Membranes are prepared from cell lines stably expressing the human 5-HT1A receptor (e.g., HeLa or CHO cells) or from specific brain regions (e.g., rat prefrontal cortex).[2]

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT1A receptor, such as [³H]8-OH-DPAT, is used.

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., F-15599).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).

  • Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the 5-HT1A receptor or from brain tissue.[2]

  • Reaction Mixture: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (e.g., F-15599).

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Data are expressed as a percentage of the maximal stimulation produced by a reference agonist (e.g., 5-HT). Potency (pEC₅₀) and efficacy (Eₘₐₓ) are determined by nonlinear regression analysis of concentration-response curves.

3. cAMP Accumulation Assays

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o protein activation.

  • Cell Culture: Whole cells expressing the 5-HT1A receptor (e.g., HeLa or CHO cells) are used.[2]

  • Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: Cells are co-incubated with forskolin and varying concentrations of the 5-HT1A agonist. Agonist activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, and potency (pEC₅₀) and efficacy (Eₘₐₓ) are calculated.

4. ERK1/2 Phosphorylation Assays

This assay measures the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

  • Cell Culture: Cells expressing the 5-HT1A receptor are treated with varying concentrations of the agonist for a specific time period.[2]

  • Cell Lysis: After treatment, cells are lysed to extract proteins.

  • Phospho-ERK1/2 Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are quantified using methods such as Western blotting or ELISA with specific antibodies.[2]

  • Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated and expressed as a percentage of the maximal response to a reference agonist. Potency (pEC₅₀) and efficacy (Eₘₐₓ) are determined from concentration-response curves.

5. β-Arrestin Recruitment Assays

These assays are used to measure the recruitment of β-arrestin to the activated GPCR. While specific quantitative data for F-15599 is not detailed in the provided search results, a general methodology is described below.

  • Assay Principle: These assays often utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

  • Cell Line Engineering: A cell line is engineered to express the 5-HT1A receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).

  • Agonist Stimulation: Upon agonist binding, the receptor conformation changes, leading to the recruitment of the β-arrestin-acceptor to the receptor-donor.

  • Signal Detection: The proximity of the donor and acceptor molecules results in a measurable signal (e.g., light emission in BRET).

  • Data Analysis: The magnitude of the signal is proportional to the extent of β-arrestin recruitment. Potency (pEC₅₀) and efficacy (Eₘₐₓ) are determined from concentration-response curves.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of the 5-HT1A receptor, the experimental workflow for assessing biased agonism, and the logical relationships of F-15599's downstream effects.

G_Protein_Biased_Agonism_of_F15599 cluster_receptor 5-HT1A Receptor Activation cluster_signaling Intracellular Signaling Pathways cluster_response Cellular Response F-15599 F-15599 5-HT1A Receptor 5-HT1A Receptor F-15599->5-HT1A Receptor Binds Gαi Gαi 5-HT1A Receptor->Gαi Preferential Activation Gαo Gαo 5-HT1A Receptor->Gαo Weaker Activation β-arrestin β-arrestin 5-HT1A Receptor->β-arrestin Recruitment AC Adenylyl Cyclase Gαi->AC Inhibits ERK1/2 ERK1/2 Phos. Gαi->ERK1/2 Activates β-arrestin->ERK1/2 Activates cAMP cAMP AC->cAMP Decreases Side Effects Side Effects cAMP->Side Effects Therapeutic Effects\n(e.g., Antidepressant) Therapeutic Effects (e.g., Antidepressant) ERK1/2->Therapeutic Effects\n(e.g., Antidepressant)

Caption: 5-HT1A receptor signaling pathways showing F-15599's biased agonism.

Experimental_Workflow_for_Biased_Agonism cluster_assays In Vitro Functional Assays Cell Line Selection Select/Engineer Cell Line (e.g., CHO-h5-HT1A) GTPgS [³⁵S]GTPγS Binding (G-protein Activation) Cell Line Selection->GTPgS cAMP cAMP Accumulation (Adenylyl Cyclase) Cell Line Selection->cAMP ERK ERK1/2 Phosphorylation (MAPK Pathway) Cell Line Selection->ERK Arrestin β-Arrestin Recruitment (BRET/EFC) Cell Line Selection->Arrestin Ligand Synthesis Synthesize/Obtain F-15599 & Comparators Ligand Synthesis->GTPgS Ligand Synthesis->cAMP Ligand Synthesis->ERK Ligand Synthesis->Arrestin Data Acquisition Generate Concentration- Response Curves GTPgS->Data Acquisition cAMP->Data Acquisition ERK->Data Acquisition Arrestin->Data Acquisition Data Analysis Calculate pEC₅₀ and Eₘₐₓ Data Acquisition->Data Analysis Bias Quantification Quantify Bias (e.g., using Black and Leff operational model) Data Analysis->Bias Quantification Conclusion Determine Signaling Profile and Biased Agonism Bias Quantification->Conclusion

Caption: Experimental workflow for assessing the biased agonism of F-15599.

Downstream_Effects_of_F15599 cluster_PFC Prefrontal Cortex (Postsynaptic 5-HT1A Receptors) cluster_Raphe Raphe Nuclei (Presynaptic 5-HT1A Autoreceptors) F-15599 Administration F-15599 Administration PFC_ERK ↑ ERK1/2 Phosphorylation F-15599 Administration->PFC_ERK Preferential Activation PFC_Dopamine ↑ Dopamine Release F-15599 Administration->PFC_Dopamine PFC_Neuron ↑ Pyramidal Neuron Firing F-15599 Administration->PFC_Neuron Raphe_Firing Weak Inhibition of 5-HT Neuron Firing F-15599 Administration->Raphe_Firing Weaker Activation Raphe_5HT ↓ 5-HT Release (only at higher doses) F-15599 Administration->Raphe_5HT Therapeutic_Action Antidepressant & Procognitive Effects PFC_ERK->Therapeutic_Action PFC_Dopamine->Therapeutic_Action PFC_Neuron->Therapeutic_Action Side_Effect_Mitigation Reduced Autoreceptor-Mediated Side Effects Raphe_Firing->Side_Effect_Mitigation Raphe_5HT->Side_Effect_Mitigation

Caption: Logical relationships of F-15599's downstream effects in different brain regions.

References

F-15599 Tosylate: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a selective and potent 5-HT1A receptor full agonist with a unique pharmacological profile characterized by biased agonism.[1] It preferentially activates postsynaptic 5-HT1A receptors over somatodendritic autoreceptors, a property that may offer significant advantages for the treatment of various neuropsychiatric disorders.[2][3][4][5][6] This document provides an in-depth technical guide on the core pharmacological characteristics, preclinical efficacy, and potential therapeutic applications of this compound. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for the development of therapeutics for mood and cognitive disorders.[4] However, the clinical efficacy of many 5-HT1A receptor agonists has been limited, in part due to their indiscriminate activation of both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in cortical and limbic regions. Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in serotonin release, which can counteract the therapeutic effects mediated by postsynaptic receptors. This compound emerges as a promising candidate by overcoming this limitation through its preferential action on postsynaptic 5-HT1A receptors.[2][6] This functional selectivity is thought to underlie its potent antidepressant-like and procognitive effects observed in preclinical models.[2][7][8][9]

Pharmacological Profile

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the human 5-HT1A receptor. In vitro binding studies have determined its binding affinity (Ki), which is summarized in the table below. The compound exhibits over 1000-fold selectivity for the 5-HT1A receptor compared to a wide range of other monoamine receptors, transporters, and enzymes.[2][5]

Receptor/Transporter/Enzyme Binding Affinity (Ki, nM)
Human 5-HT1A Receptor3.4[10]
Other Monoamine Receptors>1000[2][5]
Monoamine Transporters (5-HT, DA, NA)No significant interaction[5]
MAO-A and MAO-B EnzymesNo inhibitory activity[5]
Functional Selectivity and Biased Agonism

This compound exhibits functional selectivity, or biased agonism, by preferentially activating specific downstream signaling pathways upon binding to the 5-HT1A receptor.[1] It more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation, receptor internalization, or the inhibition of adenylyl cyclase.[5][11] Furthermore, it shows a preference for activating the Gαi subtype over the Gαo subtype of G-proteins.[1][5][11] This distinct signaling signature is believed to contribute to its preferential activation of postsynaptic 5-HT1A receptors located in the prefrontal cortex.[5][7]

Preclinical Efficacy and Neurochemical Effects

Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that this compound preferentially modulates dopamine (B1211576) release in the medial prefrontal cortex (mPFC) at doses lower than those required to affect serotonin release in the hippocampus. This provides strong evidence for its preferential postsynaptic 5-HT1A receptor activation.[2][6][12]

Neurochemical Effect Brain Region ED50 (µg/kg, i.p.) Receptor Population Implicated
Increased Dopamine OutputMedial Prefrontal Cortex (mPFC)30[2][6][12]Postsynaptic 5-HT1A Heteroreceptors
Reduced Serotonin ReleaseHippocampus240[2][6][12]Presynaptic 5-HT1A Autoreceptors
Antidepressant-like and Procognitive Effects

This compound has shown potent antidepressant-like and procognitive effects in various rodent models.

Behavioral Model Species Effect ED50 or Effective Dose
Forced Swim Test (FST)RatReduced immobility0.12 mg/kg, p.o.[4]
Forced Swim Test (FST)MouseReduced immobility2 to 16 mg/kg, p.o.[8]
Unpredictable Chronic Mild Stress (UCMS)MouseNormalized depressive-like behavior in FST8 mg/kg (single injection)[7]
Phencyclidine-induced cognitive deficitsRatAttenuated working and reference memory deficits0.16 mg/kg, i.p.[9]
Novel Object Recognition (NOR)MouseNo disruption of long-term memory consolidationUp to 16 mg/kg[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of F-15599 at Postsynaptic 5-HT1A Receptors

F15599_Signaling_Pathway F15599 This compound HT1A_post Postsynaptic 5-HT1A Receptor F15599->HT1A_post Gai Gαi Protein HT1A_post->Gai ERK ↑ ERK1/2 Phosphorylation HT1A_post->ERK Neuron Pyramidal Neuron Activity HT1A_post->Neuron Increases Firing AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Cfos ↑ c-fos Expression ERK->Cfos Therapeutic Antidepressant & Procognitive Effects Cfos->Therapeutic DA_release ↑ Dopamine Release (mPFC) Neuron->DA_release DA_release->Therapeutic

Caption: Signaling cascade of F-15599 at postsynaptic 5-HT1A receptors.

Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_prep Anesthetize Animal Probe_implant Stereotaxically Implant Guide Cannula Animal_prep->Probe_implant Recovery Allow for Recovery Probe_implant->Recovery Probe_insert Insert Microdialysis Probe Recovery->Probe_insert Perfusion Perfuse with Artificial CSF Probe_insert->Perfusion Sample_collection Collect Dialysate Samples at Timed Intervals Perfusion->Sample_collection Drug_admin Administer F-15599 or Vehicle Sample_collection->Drug_admin Continued_collection Continue Sample Collection Drug_admin->Continued_collection Analysis Analyze Samples via HPLC-ECD Continued_collection->Analysis Data_analysis Calculate Neurotransmitter Levels Analysis->Data_analysis

Caption: Experimental workflow for in vivo microdialysis studies.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]8-OH-DPAT.

  • Non-specific binding control: 5-HT.

  • This compound stock solution and serial dilutions.

  • Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well microplate, add the cell membranes, the radioligand ([³H]8-OH-DPAT) at a concentration near its Kd, and either the binding buffer (for total binding), a high concentration of 5-HT (for non-specific binding), or a dilution of this compound.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of F-15599 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving rats.

Materials:

  • Adult male rats (e.g., Sprague-Dawley).

  • Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate).

  • Stereotaxic apparatus.

  • Guide cannulas and dummy probes.

  • Microdialysis probes.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for injection (dissolved in a suitable vehicle).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Implant a guide cannula stereotaxically into the target brain region (e.g., mPFC or hippocampus).[2] Secure the cannula to the skull with dental cement.

  • Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period (e.g., 2-3 hours) to obtain a stable baseline of neurotransmitter levels.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

  • After collecting several baseline samples, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples for several hours post-injection.

  • Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.

  • Express the results as a percentage of the mean baseline concentrations and calculate the ED₅₀ value for the effect of F-15599 on neurotransmitter release.[2]

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound in rodents.

Materials:

  • Rats or mice.

  • Cylindrical tanks filled with water (23-25°C).

  • This compound for administration (dissolved in a suitable vehicle).

  • Video recording equipment and analysis software (optional).

Procedure:

  • Pre-test session (for rats): On the first day, place each rat individually into the cylinder of water for 15 minutes. This is to induce a state of helplessness.

  • Test session (24 hours after the pre-test for rats; single session for mice): Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).

  • Place the animal back into the water-filled cylinder for a 5-minute test session.

  • Record the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • A significant reduction in the duration of immobility in the F-15599-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[4]

  • Calculate the ED₅₀ value for the reduction in immobility.

Potential Therapeutic Applications and Future Directions

The unique pharmacological profile of this compound, particularly its preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex, positions it as a promising candidate for the treatment of several neuropsychiatric disorders.

  • Major Depressive Disorder: By enhancing dopaminergic and serotonergic neurotransmission in cortical areas without the initial dampening effect of autoreceptor activation, F-15599 may offer a more rapid onset of action and improved efficacy compared to existing antidepressants.[2][6] Studies have shown its potential as a fast-acting antidepressant.[8]

  • Cognitive Deficits in Schizophrenia: The procognitive effects of F-15599, demonstrated by its ability to reverse cognitive impairments in animal models, suggest its potential as an adjunctive therapy to improve cognitive function in individuals with schizophrenia.[2][9]

  • Rett Syndrome and Fragile X Syndrome: F-15599 is also being investigated for its potential therapeutic benefits in neurodevelopmental disorders such as Rett syndrome and Fragile X syndrome.[1] As of September 2024, it is in phase 1 clinical trials for Fragile X syndrome.[1]

Future research should focus on further elucidating the long-term effects of this compound and its clinical efficacy and safety profile in human populations for these and other potential indications.

Conclusion

This compound is a novel 5-HT1A receptor agonist with a compelling preclinical data package. Its preferential activation of postsynaptic 5-HT1A receptors and distinct signaling profile translate into potent antidepressant-like and procognitive effects in animal models. The data presented in this whitepaper underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development as a next-generation therapeutic for a range of neuropsychiatric conditions.

References

An In-Depth Technical Guide to the Early-Stage Research Findings on F-15599 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate, also known as NLX-101, is a novel pharmaceutical compound that has garnered significant interest in the field of neuropsychopharmacology. Early-stage research has identified it as a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor. A key distinguishing feature of F-15599 is its functional selectivity, or biased agonism, demonstrating a preferential activation of postsynaptic 5-HT1A receptors over somatodendritic autoreceptors. This unique pharmacological profile suggests its potential therapeutic application in a range of neurological and psychiatric disorders, including depression and cognitive deficits associated with schizophrenia. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its binding characteristics, signaling pathways, and effects in various experimental models.

Core Data Summary

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.

Table 1: Receptor Binding Affinity of F-15599
Receptor/TransporterRadioligandPreparationpKi (mean ± SEM)Ki (nM)Reference
Human 5-HT1A[3H]8-OH-DPATCHO cells8.46 ± 0.043.47[1]
Rat 5-HT1A[3H]8-OH-DPATHippocampus8.5 ± 0.13.16[1]
Human Dopamine (B1211576) D4[3H]WAY-100635HEK-293 cells-3.3[2]
Human Dopamine D2L[3H]WAY-100635HEK-293 cells-940[2]
Human Dopamine D3[3H]WAY-100635HEK-293 cells-370[2]

F-15599 shows high affinity and selectivity for the 5-HT1A receptor, with significantly lower affinity for other tested receptors.

Table 2: In Vitro Functional Activity of F-15599 at Human 5-HT1A Receptors
AssayCell LineParameterF-15599 Value
[35S]GTPγS BindingCHOpEC507.2 ± 0.1
[35S]GTPγS BindingCHOEmax (%)98 ± 5
Adenylyl Cyclase InhibitionCHOpEC506.9 ± 0.1
Adenylyl Cyclase InhibitionCHOEmax (%)85 ± 3
ERK1/2 PhosphorylationCHOpEC507.8 ± 0.1
ERK1/2 PhosphorylationCHOEmax (%)110 ± 10

F-15599 potently stimulates G-protein activation and downstream signaling pathways, with a notable potency for ERK1/2 phosphorylation.[1]

Table 3: In Vivo Efficacy of F-15599 in Rodent Models
ModelSpeciesEffectRouteED50 (µg/kg)Reference
Forced Swim TestRatAntidepressant-likep.o.100[3]
Dopamine Output (mPFC)RatIncreased Dopamine Releasei.p.30[3]
5-HT Release (Hippocampus)RatReduced Serotonin Releasei.p.240[3]
5-HT Cell Firing SuppressionRatInhibition of Firingi.v.7.3[3]
Lower Lip RetractionRat5-HT Syndromep.o.>2500[4]
Flat Body PostureRat5-HT Syndromep.o.>2500[4]
Forepaw TreadingRat5-HT Syndromep.o.>2500[4]

F-15599 demonstrates potent activity in models of antidepressant efficacy at doses significantly lower than those required to induce serotonergic side effects.[3][5] The compound shows a clear separation between its effects on postsynaptic (dopamine release in mPFC) and presynaptic (5-HT release in hippocampus, 5-HT cell firing) 5-HT1A receptors.[3]

Signaling Pathways and Experimental Workflows

F-15599 Signaling at the 5-HT1A Receptor

F-15599 exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor preferentially couples to the Gαi subunit over the Gαo subunit of the heterotrimeric G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, F-15599 potently stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling cascade involved in neuroplasticity and cellular regulation.[1]

F15599_Signaling_Pathway F15599 F-15599 HT1A_R 5-HT1A Receptor F15599->HT1A_R Binds & Activates G_protein Gαi/Gβγ HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MEK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Reduces production of pERK pERK1/2 ERK_pathway->pERK Phosphorylates Neuronal_Response Neuronal Response (e.g., Gene Expression, Neuroplasticity) pERK->Neuronal_Response Leads to

F-15599 signaling cascade at the 5-HT1A receptor.
Experimental Workflow: [³⁵S]GTPγS Binding Assay

This assay is a functional measure of G-protein activation following receptor agonism. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to quantify the extent of G-protein activation.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT1A receptors Incubate Incubate membranes with F-15599, GDP, and [³⁵S]GTPγS Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, [³⁵S]GTPγS, GDP, and F-15599 dilutions Reagent_Prep->Incubate Filtration Rapidly filter reaction mixture to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity on filters using scintillation counting Washing->Scintillation Analysis Calculate specific binding and determine EC50 and Emax values Scintillation->Analysis

Workflow for the [³⁵S]GTPγS binding assay.
Experimental Workflow: In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine and serotonin, in the extracellular fluid of specific brain regions in freely moving animals.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxically implant guide cannula into the target brain region (e.g., mPFC) Recovery Allow animal to recover from surgery Surgery->Recovery Probe_Insertion Insert microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate Probe_Insertion->Perfusion Baseline Collect baseline dialysate samples Perfusion->Baseline Drug_Admin Administer F-15599 (e.g., i.p.) Baseline->Drug_Admin Sample_Collection Collect post-treatment dialysate samples at timed intervals Drug_Admin->Sample_Collection HPLC Analyze neurotransmitter concentrations in dialysate samples using HPLC Sample_Collection->HPLC Data_Analysis Calculate changes from baseline and determine dose-response relationships (ED50) HPLC->Data_Analysis

References

F-15599 Tosylate: A Technical Guide to its Role in Neurotransmission as a Biased 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a potent and highly selective serotonin (B10506) 5-HT1A receptor agonist that exhibits a unique mechanism of action known as biased agonism or functional selectivity. This compound preferentially activates postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex, over somatodendritic autoreceptors in the raphe nuclei.[1][2][3][4] This regional and signaling preference is attributed to its distinct engagement of downstream intracellular pathways, favoring Gαi-protein coupling and extracellular signal-regulated kinase (ERK1/2) phosphorylation over Gαo coupling and adenylyl cyclase inhibition.[1][5] This technical guide provides an in-depth overview of this compound, summarizing its receptor binding and functional activity, detailing the experimental protocols used for its characterization, and visualizing its complex signaling pathways and experimental workflows.

Introduction

The serotonin 5-HT1A receptor is a well-established target for the treatment of neuropsychiatric disorders such as depression and anxiety.[6] However, traditional 5-HT1A receptor agonists often exhibit limited efficacy due to their indiscriminate activation of both presynaptic autoreceptors, which leads to a reduction in serotonin release, and postsynaptic heteroreceptors, which mediate the desired therapeutic effects. This compound represents a novel approach by demonstrating a clear preference for postsynaptic 5-HT1A receptors.[2][4] This biased agonism suggests the potential for enhanced therapeutic efficacy and a more favorable side-effect profile compared to non-selective agonists.[3]

Quantitative Pharmacological Data

The pharmacological profile of F-15599 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinities
Receptor/TransporterRadioligandTissue/Cell LineKᵢ (nM)Reference
Human 5-HT₁ₐ[³H]8-OH-DPATCHO cells3.4[7]
Rat 5-HT₁ₐ[³H]8-OH-DPATHippocampus2.2[1]
> 50 other receptorsVariousVarious>1000[2][4]
Table 2: In Vitro Functional Activity at Human 5-HT1A Receptors
AssayParameterF-15599(+)-8-OH-DPAT5-HTReference
[³⁵S]GTPγS BindingEC₅₀ (nM)12.63.210.0[1]
Eₘₐₓ (% of 5-HT)95100100[1]
cAMP InhibitionEC₅₀ (nM)2511.63.2[1]
Eₘₐₓ (% inhibition)789092[1]
ERK1/2 PhosphorylationEC₅₀ (nM)3.220.012.6[1]
Eₘₐₓ (% of 5-HT)110100100[1]
Gαᵢ ActivationEC₅₀ (nM)7.912.615.8[1]
Eₘₐₓ (% of 5-HT)120100100[1]
Gαₒ ActivationEC₅₀ (nM)31.610.010.0[1]
Eₘₐₓ (% of 5-HT)80100100[1]
Table 3: In Vivo Neurochemical and Electrophysiological Effects
ModelEffectParameterF-15599Reference
Rat MicrodialysisDopamine (B1211576) release (mPFC)ED₅₀ (µg/kg, i.p.)30[2][4]
↓ 5-HT release (Hippocampus)ED₅₀ (µg/kg, i.p.)240[2][4]
Rat Electrophysiology↑ Firing rate (mPFC pyramidal neurons)Min. Effective Dose (µg/kg, i.v.)0.2[2][4]
↓ Firing rate (Dorsal Raphe 5-HT neurons)Min. Effective Dose (µg/kg, i.v.)8.2[2][4]

Signaling Pathways and Logical Relationships

F-15599's biased agonism is characterized by its differential activation of downstream signaling cascades upon binding to the 5-HT1A receptor.

F15599_Signaling_Pathway cluster_receptor 5-HT1A Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effects F15599 F-15599 Receptor 5-HT1A Receptor F15599->Receptor Binds Gai Gαi Activation (Preferred) Receptor->Gai Strongly Couples Gao Gαo Activation (Less Preferred) Receptor->Gao Weakly Couples Serotonin ↓ 5-HT Release (Raphe - High Doses) Receptor->Serotonin ERK ↑ ERK1/2 Phosphorylation Gai->ERK cAMP ↓ Adenylyl Cyclase (Weak Inhibition) Gai->cAMP Dopamine ↑ Dopamine Release (Prefrontal Cortex) ERK->Dopamine

F-15599 signaling pathway at the 5-HT1A receptor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize F-15599.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of F-15599 for the 5-HT1A receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing human 5-HT1A receptors or rat hippocampal tissue.

    • Radioligand: [³H]8-OH-DPAT.

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Wash buffer: Ice-cold 50 mM Tris-HCl.

    • Non-specific binding determination: 10 µM 5-HT.

    • Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

    • Scintillation cocktail.

  • Procedure:

    • Incubate cell membranes (50-100 µg protein) with various concentrations of F-15599 and a fixed concentration of [³H]8-OH-DPAT (typically at its Kd value) in the binding buffer.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

    • Calculate IC₅₀ values from competition curves and convert to Kᵢ values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes, Radioligand, and F-15599 dilutions start->prep incubate Incubate membranes, [³H]8-OH-DPAT, and F-15599 (60 min, 30°C) prep->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters x3 (Ice-cold buffer) filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis: IC₅₀ → Kᵢ count->analyze end End analyze->end

Workflow for radioligand binding assay.
[³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional activation of G-proteins by F-15599 at the 5-HT1A receptor.

  • Materials:

    • Cell membranes from CHO cells expressing human 5-HT1A receptors.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: 10 µM.

    • [³⁵S]GTPγS: 0.1 nM.

    • F-15599 and other agonists at various concentrations.

  • Procedure:

    • Pre-incubate membranes with GDP for 15 minutes on ice.

    • Add F-15599 or other agonists to the membranes and incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS and incubate for 30 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash filters with ice-cold wash buffer.

    • Measure radioactivity by scintillation counting.

    • Determine EC₅₀ and Eₘₐₓ values from concentration-response curves.

ERK1/2 Phosphorylation Assay
  • Objective: To quantify the activation of the ERK1/2 signaling pathway by F-15599.

  • Materials:

    • CHO cells expressing human 5-HT1A receptors, cultured in 96-well plates.

    • Serum-free medium.

    • F-15599 and other agonists.

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Antibodies: primary anti-phospho-ERK1/2 and anti-total-ERK1/2, and a secondary horseradish peroxidase (HRP)-conjugated antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Starve cells in serum-free medium for 24 hours.

    • Treat cells with various concentrations of F-15599 for 5-10 minutes.

    • Lyse the cells and collect the lysates.

    • Determine protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane (Western Blot).

    • Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and quantify band intensities.

    • Normalize phospho-ERK1/2 levels to total-ERK1/2 levels.

ERK_Phosphorylation_Workflow start Start culture Culture & Starve 5-HT1A expressing cells start->culture treat Treat cells with F-15599 culture->treat lyse Cell Lysis treat->lyse western Western Blot: 1. SDS-PAGE 2. Transfer 3. Antibody Probing lyse->western detect Chemiluminescent Detection western->detect quantify Quantify & Normalize p-ERK to total ERK detect->quantify end End quantify->end

Workflow for ERK1/2 phosphorylation assay.
In Vivo Microdialysis

  • Objective: To measure the effect of F-15599 on extracellular levels of dopamine and serotonin in specific brain regions of freely moving rats.

  • Materials:

    • Adult male Sprague-Dawley rats.

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., 4 mm membrane).

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • F-15599 dissolved in saline.

    • HPLC system with electrochemical detection.

  • Procedure:

    • Anesthetize rats and implant a guide cannula stereotaxically targeting the medial prefrontal cortex (mPFC) or dorsal hippocampus.

    • Allow animals to recover for at least 48 hours.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples every 20 minutes.

    • Administer F-15599 (intraperitoneally or subcutaneously) and continue collecting dialysate samples.

    • Analyze the concentration of dopamine and serotonin in the dialysates using HPLC-ED.

    • Express results as a percentage change from baseline levels.

Conclusion

This compound is a pioneering example of a biased agonist targeting the 5-HT1A receptor. Its preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex, coupled with a distinct signaling profile that favors the ERK1/2 pathway, distinguishes it from conventional 5-HT1A agonists.[1][2][4][5] The quantitative data and experimental methodologies presented in this guide provide a comprehensive foundation for understanding its unique mechanism of action. This profile suggests that F-15599 and similar functionally selective ligands may offer a promising strategy for the development of more effective and better-tolerated treatments for depression and other neuropsychiatric disorders.

References

An In-depth Technical Guide to the Tosylate Salt Form of F-15599 (NLX-101)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist demonstrating functional selectivity or "biased agonism".[1] It preferentially activates postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This unique pharmacological profile has positioned F-15599 as a promising therapeutic candidate for a range of neuropsychiatric disorders, including depression, schizophrenia, and Rett syndrome.[1] While the tosylate salt of F-15599 has been utilized in preclinical research, detailed public information regarding its specific synthesis and physicochemical properties is limited. This guide provides a comprehensive overview of the available pharmacological data for F-15599, general principles of tosylate salt formation in pharmaceuticals, and methodologies for key preclinical experiments, aiming to equip researchers and drug developers with a thorough understanding of this compound.

Introduction to F-15599 and the Role of the Tosylate Salt

F-15599 is a small molecule with the chemical name 3-Chloro-4-fluorophenyl-[4-fluoro-4-[[(5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone.[1] It exhibits high affinity and selectivity for the serotonin (B10506) 5-HT1A receptor.[2] The tosylate (p-toluenesulfonate) salt form is often selected in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, stability, and handling characteristics.[3][4] The use of F-15599 as a tosylate salt in various studies suggests that this form possesses favorable attributes for research and potential clinical development.

Advantages of Tosylate Salts in Drug Development

Tosylate salts are formed by the reaction of a basic drug with p-toluenesulfonic acid. This can confer several advantages:

  • Improved Solubility: Tosylate salts can exhibit enhanced aqueous solubility compared to the free base, which is crucial for oral bioavailability and formulation development.[3]

  • Enhanced Stability: The salt form can be more chemically and physically stable, leading to a longer shelf-life and more consistent product quality.[3]

  • Crystallinity: Tosylate salts often form well-defined crystals, which is advantageous for purification, handling, and formulation consistency.[5]

  • Reduced Hygroscopicity: Some tosylate salts have been shown to be only slightly hygroscopic, which simplifies manufacturing and storage.[3]

Pharmacological Profile of F-15599

F-15599 distinguishes itself from other 5-HT1A receptor agonists through its preferential action on postsynaptic receptors, particularly in the prefrontal cortex.[2][6] This regional and functional selectivity is believed to contribute to its potential therapeutic efficacy with a favorable side-effect profile.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies of F-15599.

ParameterValueSpeciesAdministration RouteReference
Receptor Binding
5-HT1A Receptor Affinity (Ki)Not explicitly stated in search resultsIn vitro
In Vivo Efficacy
Antidepressant-like effects (Forced Swim Test)ED50: 100 µg/kgRatp.o.[2]
Antidepressant-like effects (Forced Swim Test)2 to 16 mg/kgMousep.o.[8]
Increase in prefrontal cortex dopamine (B1211576) outputED50: 30 µg/kgRati.p.[2]
Reduction in hippocampal 5-HT releaseED50: 240 µg/kgRati.p.[2]
Increased discharge of mPFC pyramidal neuronsMinimal effective dose: 0.2 µg/kgRati.v.[2]
Reduced discharge of dorsal raphe 5-HT neuronsMinimal effective dose: 8.2 µg/kgRati.v.[2]
Biochemical Effects
Increased p-ERK1/2 in prefrontal cortexSignificant at 0.16 mg/kgRati.p.[9]
Increased pmTOR in prefrontal cortexSignificant at 0.16 mg/kgRati.p.[9]
Increased pAkt in prefrontal cortexSignificant at 0.16 mg/kgRati.p.[9]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of F-15599 at Postsynaptic 5-HT1A Receptors

F-15599, upon binding to postsynaptic 5-HT1A receptors, preferentially activates Gαi over Gαo G-protein subtypes.[1] This leads to the activation of downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1]

F15599_Signaling_Pathway F15599 F-15599 HT1A_R Postsynaptic 5-HT1A Receptor F15599->HT1A_R Binds Gai Gαi HT1A_R->Gai Preferentially Activates ERK ERK1/2 Phosphorylation Gai->ERK Leads to Therapeutic_Effects Antidepressant & Procognitive Effects ERK->Therapeutic_Effects Contributes to

Caption: Proposed signaling cascade of F-15599 at postsynaptic 5-HT1A receptors.

Experimental Workflow for Assessing Antidepressant-like Activity

A common preclinical workflow to evaluate the antidepressant potential of a compound like F-15599 involves the Forced Swim Test (FST).

FST_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (e.g., p.o., i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation F-15599 Tosylate Solution Preparation Drug_Preparation->Drug_Administration Forced_Swim_Test Forced Swim Test Drug_Administration->Forced_Swim_Test Measure_Immobility Measure Immobility Time Forced_Swim_Test->Measure_Immobility Statistical_Analysis Statistical Analysis (e.g., ANOVA) Measure_Immobility->Statistical_Analysis

Caption: Experimental workflow for the Forced Swim Test with F-15599.

Experimental Protocols

Synthesis of this compound Salt

Detailed experimental protocols for the synthesis of the tosylate salt of F-15599 are not publicly available in the reviewed literature. However, a general procedure for the formation of a tosylate salt of a basic compound is as follows:

  • Dissolution: The free base of the compound (F-15599) is dissolved in a suitable organic solvent (e.g., ethyl acetate, methanol, isopropanol).[5]

  • Acid Addition: A solution of p-toluenesulfonic acid in a suitable solvent is added to the solution of the free base, typically in a 1:1 molar ratio.

  • Precipitation/Crystallization: The tosylate salt may precipitate out of the solution directly or after cooling, concentration of the solvent, or addition of an anti-solvent.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

  • Characterization: The final product would be characterized by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray powder diffraction (XRPD) to confirm its structure and purity.

In Vivo Microdialysis

This protocol is based on methodologies described for assessing the effects of F-15599 on neurotransmitter levels.[2]

  • Animal Preparation: Anesthetized rats are stereotaxically implanted with microdialysis probes in the brain region of interest (e.g., medial prefrontal cortex or hippocampus).

  • Perfusion: The probes are perfused with artificial cerebrospinal fluid at a constant flow rate.

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals.

  • Drug Administration: this compound, dissolved in a vehicle, is administered to the animals (e.g., via intraperitoneal injection).

  • Sample Collection: Dialysate samples continue to be collected at regular intervals post-administration.

  • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and analyzed for statistical significance.

Electrophysiological Recording

This protocol is based on methods used to evaluate the effects of F-15599 on neuronal firing.[2]

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording electrode is lowered into the target brain region (e.g., dorsal raphe nucleus or medial prefrontal cortex).

  • Neuronal Identification: Single-unit extracellular recordings are obtained, and neurons are identified based on their characteristic firing patterns and response to pharmacological challenges.

  • Baseline Recording: The baseline firing rate of an identified neuron is recorded for a stable period.

  • Drug Administration: this compound is administered intravenously in escalating doses.

  • Recording: The firing rate of the neuron is continuously recorded throughout the drug administration period.

  • Data Analysis: Changes in the neuronal firing rate are calculated as a percentage of the baseline and analyzed to determine the dose-response relationship.

Conclusion

The tosylate salt of F-15599 is a key formulation used in the preclinical evaluation of this promising 5-HT1A receptor biased agonist. While specific data on the synthesis and physicochemical properties of the tosylate salt are not widely published, the extensive pharmacological data available for F-15599 highlight its potential as a novel therapeutic agent. Its preferential activation of postsynaptic 5-HT1A receptors in cortical regions provides a strong rationale for its continued investigation in neuropsychiatric disorders. This guide consolidates the current understanding of F-15599 and provides a framework for researchers and drug developers working with this compound. Further disclosure of the specific properties of the tosylate salt form would be highly beneficial to the scientific community for advancing its development.

References

Methodological & Application

Application Notes and Protocols for F-15599 Tosylate in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate, also known as NLX-101, is a potent and selective 5-HT1A receptor full agonist.[1] It exhibits functional selectivity, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This unique pharmacological profile makes F-15599 a valuable tool for investigating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes. In rodent models, F-15599 has demonstrated antidepressant-like, anxiolytic-like, procognitive, and antidyskinetic effects.[1] These application notes provide a summary of reported dosages and detailed protocols for in vivo rodent studies to guide researchers in their experimental design.

Mechanism of Action & Signaling Pathway

F-15599 acts as a biased agonist at the 5-HT1A receptor. It preferentially activates the Gαi protein subtype over the Gαo subtype and stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) more potently than it affects cAMP accumulation or receptor internalization.[1][2] This biased agonism is thought to underlie its preferential action at postsynaptic 5-HT1A receptors, leading to increased neuronal activity in regions like the prefrontal cortex.[1][3][4]

F15599_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm F15599 F-15599 Receptor 5-HT1A Receptor F15599->Receptor Binds G_protein Gαi/Gαo Receptor->G_protein Activates (Gαi > Gαo) ERK ERK1/2 Phosphorylation G_protein->ERK Stimulates Neuronal_Activity Increased Neuronal Activity (e.g., in PFC) ERK->Neuronal_Activity Leads to

F-15599 Signaling Pathway

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in various in vivo rodent models. Dosages are expressed as the weight of the base.

Table 1: Electrophysiological and Neurochemical Studies in Rats
Experimental ModelAdministration RouteDosage RangeEffectReference
Single-unit recordings in medial prefrontal cortex (mPFC)i.v.From 0.2 µg/kgIncreased pyramidal neuron discharge rate[3][4]
Single-unit recordings in dorsal raphe (DR)i.v.>8.2 µg/kgReduced 5-HT neuron firing rate[3][4]
Microdialysis in mPFCi.p.ED50: 30 µg/kgIncreased dopamine (B1211576) output[3][4]
Microdialysis in hippocampusi.p.ED50: 240 µg/kgReduced 5-HT release[3][4]
ERK1/2 Phosphorylation in frontal cortexi.p.0.63 mg/kgStimulated ERK1/2 phosphorylation[2]
ERK1/2 Phosphorylation in hippocampusi.p.0.63 mg/kgReduced ERK1/2 phosphorylation[2]
Table 2: Behavioral Studies in Rodents
Experimental ModelSpeciesAdministration RouteDosage RangeEffectReference
Forced Swim TestRatp.o.ED50: 0.12 mg/kgReduced immobility[5]
Forced Swim TestRati.p.ED50: 0.08 mg/kgReduced immobility[5]
Forced Swim TestMousep.o.2 - 16 mg/kgReduced immobility[6]
HypothermiaRatp.o.MED: 0.63 mg/kgDecreased body temperature[5]
HypothermiaMousep.o.4 - 16 mg/kgDecreased body temperature[6]
Plasma Corticosterone (B1669441) LevelsRatp.o.0.16 - 2.5 mg/kgIncreased corticosterone levels[5]
Locomotor ActivityMousep.o.16 mg/kgDecreased locomotor activity[6]

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording in Anesthetized Rats

This protocol is based on methodologies described for assessing the effects of F-15599 on neuronal firing in the medial prefrontal cortex (mPFC) and dorsal raphe (DR).[3][4]

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.).
  • The animal is placed in a stereotaxic frame. Body temperature is maintained at 37°C with a heating pad.
  • A catheter is inserted into a lateral tail vein for intravenous (i.v.) drug administration.

2. Electrode Placement:

  • For mPFC recordings, a burr hole is drilled above the cortex (AP: +3.2 mm, ML: -0.8 mm from bregma).
  • For DR recordings, a burr hole is drilled above the cerebellum (AP: -7.8 mm, ML: 0.0 mm from bregma).
  • A glass micropipette filled with 2M NaCl is lowered into the target region to record extracellular single-unit activity.

3. Recording and Drug Administration:

  • Once a stable neuron is identified, a baseline firing rate is recorded for at least 5 minutes.
  • This compound is dissolved in saline and administered i.v. in increasing cumulative doses.
  • Changes in neuronal firing rate are recorded and analyzed.

4. Antagonist Challenge (Optional):

  • To confirm 5-HT1A receptor mediation, the selective antagonist WAY-100635 can be administered after the F-15599-induced effect has stabilized.

A[label="Anesthetize Rat\n(Chloral Hydrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Place in Stereotaxic Frame\n& Insert IV Catheter", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Drill Burr Hole over\nmPFC or DR", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Lower Recording Electrode", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Record Baseline\nNeuronal Firing", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Administer F-15599 (i.v.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Record Changes in\nFiring Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Administer WAY-100635\n(Optional)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I[label="Analyze Data", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; G -> H -> I; F -> G [label="Observe Effect"]; H -> I[label="Confirm Mechanism"]; }

Electrophysiology Workflow
Protocol 2: Forced Swim Test (FST) in Rodents

This protocol is adapted from studies evaluating the antidepressant-like effects of F-15599.[5][6]

1. Animal Acclimation:

  • Mice or rats are housed in the testing room for at least 1 hour before the experiment.

2. Drug Administration:

  • This compound is dissolved in a suitable vehicle (e.g., water or saline) and administered via the desired route (p.o. or i.p.).
  • The drug is typically administered 30-60 minutes before the test.

3. Test Procedure:

  • Animals are individually placed in a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom.
  • The session is recorded for a total of 6 minutes.
  • The duration of immobility (floating without struggling) is scored during the last 4 minutes of the test.

4. Data Analysis:

  • The mean duration of immobility is calculated for each treatment group.
  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the F-15599-treated groups to the vehicle control group.

Protocol 3: Microdialysis for Neurotransmitter Release in Rats

This protocol is based on studies measuring dopamine and serotonin (B10506) release.[3][4]

1. Surgical Implantation of Microdialysis Probe:

  • Rats are anesthetized and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., mPFC or hippocampus).
  • The cannula is secured with dental cement, and the animals are allowed to recover for at least 48 hours.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
  • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

  • After collecting baseline samples, this compound is administered (e.g., i.p.).
  • Dialysate collection continues for a specified period post-injection.

4. Neurochemical Analysis:

  • The concentrations of neurotransmitters (e.g., dopamine, 5-HT) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
  • Results are typically expressed as a percentage of the baseline neurotransmitter levels.

References

Application Notes and Protocols: F-15599 Tosylate for Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

F-15599, also known as NLX-101, is a potent and selective 5-HT₁ₐ receptor full agonist. It exhibits functional selectivity, or biased agonism, by preferentially activating postsynaptic serotonin (B10506) 5-HT₁ₐ receptors over somatodendritic serotonin 5-HT₁ₐ autoreceptors.[1] This unique pharmacological profile has led to its investigation for the treatment of various conditions, including depression, schizophrenia, cognitive disorders, Rett syndrome, and Fragile X syndrome.[1] These application notes provide a protocol for dissolving F-15599 tosylate for injection based on preclinical research findings.

Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) of F-15599 in various preclinical models.

Table 1: Neurochemical Effects of F-15599

EffectModel SystemRoute of AdministrationED₅₀Reference
Increased Dopamine Output in mPFCRat Microdialysisi.p.30 µg/kg[2][3]
Reduced Hippocampal 5-HT ReleaseRat Microdialysisi.p.240 µg/kg[2][3]

Table 2: Electrophysiological Effects of F-15599

EffectModel SystemRoute of AdministrationMinimal Effective DoseReference
Increased Pyramidal Neuron Discharge Rate in mPFCRat in vivo electrophysiologyi.v.0.2 µg/kg[2][3]
Reduced Dorsal Raphe 5-HT Neuron Firing RateRat in vivo electrophysiologyi.v.8.2 µg/kg[2][3]

Table 3: Behavioral Effects of F-15599

EffectModel SystemRoute of AdministrationEffective Dose RangeReference
Reduced Immobility in Forced Swim TestMousep.o.2 to 16 mg/kg[4]
Reduced Immobility in Forced Swim TestRatp.o.ED₅₀ = 100 µg/kg[2]

Experimental Protocols

The following protocols for dissolving this compound are derived from methodologies cited in preclinical research publications.

Protocol 1: Dissolution for Intravenous (i.v.) and Intraperitoneal (i.p.) Injection in Rodent Studies

This protocol is based on methods described in studies investigating the neurochemical and electrophysiological effects of F-15599.[2][5]

Materials:

  • This compound salt

  • Sterile distilled water or sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Preparation of Stock Solutions:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile distilled water or saline to prepare a stock solution. For instance, a stock solution can be prepared and aliquots stored at -20°C.[2]

    • Vortex the solution until the compound is completely dissolved.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the stock solution if frozen.

    • Prepare working solutions by diluting the stock solution with sterile saline to the appropriate concentrations for injection.[2]

    • The final injection volume for i.v. administration in rats has been reported as up to 1 mL/kg.[2] For i.p. injections in rats, a volume of 0.1 mL/kg has been used.[2] For mice, an administration volume of 10 ml/kg has been reported for oral administration.[6]

    • Doses in published studies are often expressed as the weight of the free base.[2]

  • Sterilization:

    • For i.v. administration, it is critical to ensure the sterility of the final solution. Filter the working solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Dissolution for Oral (p.o.) Administration in Rodent Studies

This protocol is based on methodologies from behavioral studies in mice.[6]

Materials:

  • This compound

  • Distilled water

  • Appropriate gavage needles

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in distilled water.[6]

  • Ensure complete dissolution before administration.

  • Administer the solution orally (p.o.) using a gavage needle at a volume of 10 ml/kg.[6]

Protocol 3: Dissolution for Microinjection into Brain Regions

This protocol is adapted from a study involving microinjection into the mouse brain.[7]

Materials:

  • This compound

  • Distilled water

  • Microinjection pump and syringes

Procedure:

  • Dissolve F-15599 in distilled water to the desired final concentrations (e.g., 0.03, 0.1, 0.3, and 1.0 µ g/0.2 µl).[7]

  • Ensure the solution is clear and free of particulates before loading into the microinjection syringe.

  • The vehicle control used in these studies was distilled water.[7]

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Solution Preparation cluster_admin Administration Route Specific Steps cluster_final Final Solution weigh Weigh this compound dissolve Dissolve in Vehicle (Distilled Water or Saline) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex iv_ip Dilute to Working Concentration with Saline vortex->iv_ip po Prepare for Oral Gavage vortex->po micro Prepare for Microinjection vortex->micro filter Sterile Filter (0.22 µm) for i.v. administration iv_ip->filter ready_iv_ip Ready for i.v./i.p. Injection filter->ready_iv_ip ready_po Ready for p.o. Administration po->ready_po ready_micro Ready for Microinjection micro->ready_micro

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of F-15599

F15599 F-15599 Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor G_protein Gαi Activation Receptor->G_protein ERK ERK1/2 Phosphorylation G_protein->ERK Response Cellular Response (e.g., increased neuronal activity, neurotransmitter release) ERK->Response

Caption: F-15599 signaling at postsynaptic 5-HT1A receptors.

Disclaimer: These protocols are intended for research purposes only and are based on preclinical data. They may require optimization for specific experimental conditions. For clinical applications, a full formulation development program in accordance with regulatory guidelines is necessary.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate is a potent and highly selective agonist for the 5-HT1A serotonin (B10506) receptor, demonstrating G-protein bias.[1] These application notes provide a recommended protocol for the preparation of stock solutions of this compound for in vitro and in vivo research applications. The following sections detail the recommended solvents, preparation protocols, and storage conditions to ensure the integrity and performance of the compound in experimental settings.

Compound Information

Compound Name This compound
Synonyms NLX-101 tosylate
Mechanism of Action Selective 5-HT1A receptor agonist with G-protein bias.
Primary Research Areas Neuroscience, Pharmacology, Mood Disorders, Dyskinesia.

Recommended Solvents and Solubility

The selection of an appropriate solvent is critical for the preparation of a stable and usable stock solution of this compound. While detailed quantitative solubility data is not extensively published, based on available information and standard laboratory practices for similar compounds, the following recommendations are provided.

Primary Recommended Solvent for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 5 mM, 10 mM, or 20 mM) of this compound. It is a versatile aprotic solvent capable of dissolving a wide range of organic compounds.

Alternative Solvents for In Vivo and Specific In Vitro Applications:

  • Saline: For in vivo studies, this compound can be dissolved in saline.[2] This is particularly relevant for subcutaneous, intravenous, or intraperitoneal administration to ensure physiological compatibility.

  • Water: While some compounds with high aqueous solubility can be dissolved directly in water, it is advisable to first prepare a high-concentration stock in DMSO and then perform serial dilutions in an appropriate aqueous buffer for final experimental concentrations. This approach minimizes the risk of precipitation in aqueous media.

Quantitative Solubility Data Summary:

Solvent Concentration Notes
DMSO ≥ 5 mMRecommended for primary stock solutions.
Saline Sufficient for in vivo dosingUsed for subcutaneous administration in preclinical studies.[2]

Note: Researchers should always consult the Certificate of Analysis or product data sheet provided by the supplier for the most accurate and lot-specific solubility information.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution from this compound (Molecular Weight: 534.6 g/mol ), you would need 5.346 mg of the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final experimental concentrations.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the experimental medium is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability or the experimental outcome (typically ≤ 0.1%).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of F-15599 and the experimental workflow for preparing a stock solution.

Caption: Signaling pathway of this compound.

Stock_Solution_Workflow start Start equilibrate Equilibrate F-15599 Tosylate to Room Temp. start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for F-15599 Tosylate Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of F-15599 tosylate (also known as NLX-101) in mice and rats, based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing studies involving this selective 5-HT1A receptor biased agonist.

Quantitative Data Summary

The following tables summarize the administration routes and corresponding doses of F-15599 used in various experimental paradigms in mice and rats.

Table 1: F-15599 Administration in Mice

Administration RouteDosesExperimental ModelKey FindingsReference
Oral (p.o.)2, 4, 8, 16 mg/kgForced Swim Test (FST)Reduced immobility time, suggesting antidepressant-like effects.[1]
Oral (p.o.)1, 2, 4, 8, 16 mg/kgNovel Object Recognition (NOR)Did not disrupt long-term memory consolidation.[1]
Oral (p.o.)8 mg/kg (single dose)Unpredictable Chronic Mild Stress (UCMS) + FSTNormalized depressive-like behavior.[1]
Intraperitoneal (i.p.)Not specifiedIn vivo 5-HT1A receptor bindingPotent in vivo binding to 5-HT1A receptors.[2]
Microinjection (into Ventral Orbital Prefrontal Cortex)0.03, 0.1, 0.3, 1.0 μ g/0.2 μlResident-intruder testReduced aggression at lower doses.[3]

Table 2: F-15599 Administration in Rats

Administration RouteDosesExperimental ModelKey FindingsReference
Intraperitoneal (i.p.)0.04 - 2.5 mg/kgModulation of ERK1/2 phosphorylationPotently activated ERK1/2 phosphorylation in the prefrontal cortex.[2]
Intraperitoneal (i.p.)0.16 mg/kg (single dose)Forced Swim Test (FST) & MicrodialysisReduced immobility and increased glutamate (B1630785) and dopamine (B1211576) in the medial prefrontal cortex.[4]
Intraperitoneal (i.p.)ED50: 30 µg/kgMicrodialysis (Dopamine release in mPFC)Increased dopamine output in the medial prefrontal cortex.[5][6]
Intraperitoneal (i.p.)ED50: 240 µg/kgMicrodialysis (5-HT release in hippocampus)Reduced hippocampal 5-HT release.[5][6]
Oral (p.o.)0.16, 0.63, 2.5 mg/kg (twice daily for 4 days)Forced Swim Test (FST)Antidepressant-like effects were maintained after repeated administration.[7][8]
Oral (p.o.)ED50: 100 µg/kgForced Swim Test (FST)Highly effective in producing antidepressant-like properties.[5]
Intravenous (i.v.)from 0.2 µg/kgSingle-unit recordings (mPFC)Increased the discharge rate of pyramidal neurons in the medial prefrontal cortex.[5][6]
Intravenous (i.v.)Minimal effective dose: 8.2 µg/kgSingle-unit recordings (Dorsal Raphe)Reduced the discharge rate of 5-HT neurons at doses >10-fold higher than those affecting mPFC.[5][6]
Subcutaneous (s.c.)Not specifiedAntagonism studies with WAY100635Effects of F-15599 were mediated by 5-HT1A receptor activation.[7]
Reverse Dialysis (in mPFC)Not specifiedMicrodialysisIncreased dopamine output in a concentration-dependent manner.[5][6]

Experimental Protocols

Preparation of this compound Solution

For systemic administration (i.p., p.o., s.c., i.v.), this compound is typically dissolved in distilled water or saline.[2][4] The concentration should be adjusted to achieve the desired dose in a standard administration volume (e.g., 10 mL/kg for mice, 5 mL/kg for rats).[2][9] For microinjections, the compound is dissolved in a vehicle such as distilled water to the desired concentration.[3]

Forced Swim Test (FST) in Rats

This protocol is adapted from studies demonstrating the antidepressant-like effects of F-15599.[4][7][8]

  • Apparatus: A Plexiglas cylinder (45 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 17 cm.

  • Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swim session. Immediately after, a vehicle is administered.

  • Test Session (Day 2): 24 hours after the pre-test, F-15599 or vehicle is administered at the desired dose and route (e.g., p.o. or i.p.) at a specified time before the test (e.g., 30 to 480 minutes).[7] Each rat is then placed back into the cylinder for a 5-minute session.

  • Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water) during the 5-minute test session is recorded and analyzed.

In Vivo Microdialysis in Rats

This protocol is based on studies measuring neurotransmitter release in the medial prefrontal cortex (mPFC) and hippocampus.[5][6]

  • Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., mPFC or hippocampus). Animals are allowed to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

  • Drug Administration: F-15599 is administered systemically (e.g., i.p.).

  • Post-treatment Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels (e.g., dopamine, serotonin, glutamate) over time.[4][5][6]

  • Analysis: Neurotransmitter concentrations in the dialysate are quantified using techniques like HPLC.

Intracerebral Microinjection in Mice

This protocol is derived from a study investigating the anti-aggressive effects of F-15599.[3]

  • Surgical Implantation: Mice are anesthetized, and a guide cannula is stereotaxically implanted, targeting the ventral orbital prefrontal cortex (VO).

  • Habituation: Animals are allowed to recover and are habituated to the experimental setup.

  • Microinjection: On the day of the experiment, an injector connected to a Hamilton syringe is inserted into the guide cannula. F-15599 solution (e.g., 0.1 μg in 0.2 μl) or vehicle is slowly infused over 2 minutes.[3] The injector is left in place for an additional 30 seconds to allow for diffusion.

  • Behavioral Testing: Behavioral assessments (e.g., resident-intruder test) are conducted approximately 15 minutes after the microinjection.[3]

Signaling Pathways and Experimental Workflows

F-15599 Signaling Pathway

F-15599 acts as a biased agonist at the 5-HT1A receptor, preferentially activating postsynaptic receptors in cortical areas over presynaptic autoreceptors in the raphe nuclei.[2][4][8][10] This biased agonism leads to a distinct intracellular signaling cascade.

F15599_Signaling_Pathway F15599 F-15599 HT1A_Post Postsynaptic 5-HT1A Receptor (in Prefrontal Cortex) F15599->HT1A_Post Preferentially activates Gai Gαi activation HT1A_Post->Gai ERK ↑ ERK1/2 Phosphorylation Gai->ERK Antidepressant Antidepressant-like Effects ERK->Antidepressant Glu_DA ↑ Glutamate & Dopamine Release ERK->Glu_DA

Caption: Signaling pathway of F-15599 at postsynaptic 5-HT1A receptors.

Experimental Workflow for Antidepressant-like Effect Assessment

The following diagram illustrates a typical workflow for evaluating the antidepressant-like properties of F-15599 in rodents.

Experimental_Workflow start Start acclimatization Animal Acclimatization (Mice or Rats) start->acclimatization drug_prep Prepare F-15599 Solution (e.g., in distilled water) acclimatization->drug_prep pre_test Forced Swim Test: Pre-test Session (Day 1) acclimatization->pre_test drug_admin F-15599 Administration (Day 2, e.g., p.o. or i.p.) drug_prep->drug_admin pre_test->drug_admin test Forced Swim Test: Test Session (Day 2) drug_admin->test data_analysis Measure & Analyze Immobility Time test->data_analysis end End data_analysis->end

Caption: Workflow for assessing antidepressant-like effects using the Forced Swim Test.

Logical Relationship of F-15599 Receptor Selectivity

This diagram illustrates the preferential action of F-15599 on different 5-HT1A receptor populations and the resulting neurochemical outcomes.

Receptor_Selectivity F15599 F-15599 (Systemic Administration) Postsynaptic Postsynaptic 5-HT1A Receptors (e.g., in mPFC) F15599->Postsynaptic  High Affinity (Low Doses) Presynaptic Presynaptic 5-HT1A Autoreceptors (e.g., in Dorsal Raphe) F15599->Presynaptic  Low Affinity (Higher Doses) DA_Effect ↑ Dopamine Release (High Potency) Postsynaptic->DA_Effect HT_Effect ↓ 5-HT Release (Low Potency) Presynaptic->HT_Effect

Caption: Preferential action of F-15599 on postsynaptic vs. presynaptic 5-HT1A receptors.

References

Application Notes and Protocols for F-15599 Tosylate in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of F-15599 tosylate, a high-affinity and selective 5-HT1A receptor agonist, for use in behavioral pharmacology research. This document includes its mechanism of action, detailed protocols for key behavioral assays, and quantitative data from preclinical studies.

Introduction

This compound (also known as NLX-101) is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] A key feature of F-15599 is its functional selectivity, or "biased agonism," preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][2] This compound has demonstrated antidepressant-like, anxiolytic-like, procognitive, and anti-aggressive effects in various animal models.[1] Its unique pharmacological profile makes it a valuable tool for investigating the role of postsynaptic 5-HT1A receptors in mood disorders, cognitive deficits, and other CNS-related conditions.

Mechanism of Action

F-15599 displays a distinct signaling profile. It preferentially activates the Gαi G-protein subtype over the Gαo subtype.[1] Furthermore, it more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to its effect on cAMP accumulation or receptor internalization.[1][3] This biased agonism is thought to underlie its preferential activation of postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex.[3][4][5][6][7]

Signaling Pathway of F-15599

F15599_Signaling_Pathway F15599 This compound Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor Binds and Activates G_protein Gαi Protein Receptor->G_protein Preferentially Couples ERK_pathway ERK1/2 Phosphorylation G_protein->ERK_pathway Initiates Cascade Behavioral_effects Antidepressant-like & Procognitive Effects ERK_pathway->Behavioral_effects Leads to

Caption: F-15599 signaling cascade.

Quantitative Data Summary

The following tables summarize the effective doses and key findings from various behavioral pharmacology studies involving this compound.

Table 1: Antidepressant-like and Anxiolytic-like Effects

Behavioral AssaySpeciesRoute of AdministrationEffective Dose (ED50 or Range)Key Finding
Forced Swim Test (FST)Ratp.o.100 µg/kg (ED50)Reduced immobility, indicating antidepressant-like effects.[8]
Forced Swim Test (FST)Mousep.o.2 - 16 mg/kgReduced immobility time over a wider dose range compared to other 5-HT1A agonists.[9][10]
Conditioned Stress-Induced Ultrasonic VocalizationRat-Low dosesDecreased the duration of ultrasonic vocalizations, suggesting anxiolytic-like properties.[4][5][7]
Unpredictable Chronic Mild Stress (UCMS)Mousep.o.8 mg/kg (single administration)Normalized depressive-like behavior in the FST.[10][11][12]

Table 2: Procognitive and Other Behavioral Effects

Behavioral AssaySpeciesRoute of AdministrationEffective DoseKey Finding
Novel Object Recognition (NOR)Mouse-Not specifiedDid not disrupt long-term memory consolidation.[9][11]
PCP-induced Cognitive DeficitsRodent-Not specifiedAttenuated memory deficits induced by phencyclidine.[1]
L-DOPA-induced DyskinesiaRat-Not specifiedReduced dyskinesia, suggesting a potential therapeutic role in Parkinson's disease.
Aggressive BehaviorRati.p.0.125 mg/kgReduced aggression.[8]

Experimental Protocols

Drug Preparation and Administration

This compound is typically dissolved in distilled water or physiological saline for administration.[6][8] Doses are often expressed as the weight of the free base. For oral (p.o.) administration, a volume of 10 ml/kg is commonly used in mice.[12] For intraperitoneal (i.p.) or intravenous (i.v.) injections, the concentration should be adjusted to deliver the desired dose in an appropriate volume for the animal's weight.

Forced Swim Test (FST)

This test is used to assess antidepressant-like activity by measuring the immobility of an animal in an inescapable water-filled cylinder.

Materials:

  • Transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter for mice; 50 cm height, 20 cm diameter for rats).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Scoring software or trained observer.

Protocol (Mouse):

  • Fill the cylinder with water to a depth of 10 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.

  • Gently place the mouse into the water.

  • Record the session for a total of 6 minutes.

  • The first 2 minutes are considered a habituation period.

  • Score the subsequent 4 minutes for immobility, swimming, and struggling behaviors.

  • Immobility is defined as the animal remaining floating with only minor movements necessary to keep its head above water.

  • After the test, remove the mouse, dry it with a towel, and return it to a clean, warm home cage.

Protocol (Rat):

  • A two-day protocol is often used for rats.

  • Day 1 (Pre-test): Place the rat in the swim cylinder for a 15-minute session.

  • Day 2 (Test): Administer this compound or vehicle. After the appropriate pre-treatment time, place the rat in the cylinder for a 5-minute test session.

  • Record and score the 5-minute session for immobility.

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis A Prepare F-15599 Solution C Administer F-15599 or Vehicle A->C B Prepare Swim Apparatus E Place Animal in Water Cylinder B->E D Pre-treatment Period C->D D->E F Record Behavior (e.g., 6 min for mouse) E->F G Score Immobility Time (last 4 min for mouse) F->G H Statistical Analysis G->H NOR_Workflow A Habituation: Explore empty arena B Training: Explore two identical objects A->B C Retention Interval B->C D Testing: Explore one familiar and one novel object C->D E Data Analysis: Calculate Discrimination Index D->E

References

Application Notes and Protocols for F-15599 Tosylate in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate is a highly selective and potent 5-HT1A receptor agonist with functional selectivity, preferentially targeting postsynaptic 5-HT1A receptors. This characteristic makes it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes, including depression, cognitive disorders, and schizophrenia.[1] Proper preparation of this compound working solutions is critical for obtaining reliable and reproducible results in in vivo experiments. This document provides a detailed protocol for the preparation of this compound solutions for administration in animal models.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound solutions for in vivo experiments, compiled from available literature.

ParameterValueSource
Molecular Formula C₂₆H₂₉ClFN₄O₄SManufacturer Data
Molecular Weight 567.05 g/mol Manufacturer Data
Recommended Solvents Saline, Distilled Water[2]
Typical Stock Solution Storage -20°C for up to 1 month, -80°C for up to 6 months (protect from light)[3]
In Vivo Administration Routes Intravenous (i.v.), Intraperitoneal (i.p.), Oral (p.o.)[1][2]
Typical i.v. Dosage Range (Rats) 0.2 µg/kg - 2.5 mg/kg[2]
Typical i.p. Dosage Range (Rats) 0.04 mg/kg - 2.5 mg/kg; ED₅₀: 30 µg/kg (dopamine increase), 240 µg/kg (5-HT release reduction)[4]
Typical p.o. Dosage Range (Rats) 0.16 mg/kg - 2.5 mg/kg[1]

Note: The exact maximum solubility of this compound in aqueous solutions is not specified in the available literature. For concentrations higher than those reported in published studies, it is recommended to determine the solubility empirically. Doses in published studies are often expressed as the weight of the free base.[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile saline (0.9% NaCl) or sterile distilled water

  • Sterile vials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of Stock Solution (e.g., 1 mg/mL)
  • Calculate the required amount of this compound. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh out 1 mg of this compound powder.

  • Aseptically transfer the powder to a sterile vial.

  • Add the desired volume of sterile saline or distilled water. For a 1 mg/mL solution, add 1 mL of the solvent.

  • Vortex the vial until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C when protected from light.[3]

Preparation of Working Solution for Injection

Working solutions should be prepared fresh daily from the stock solution.[2]

  • Determine the final concentration and volume of the working solution needed for the experiment. This will depend on the animal's weight, the desired dose, and the injection volume.

  • Calculate the volume of the stock solution required. For example, to prepare 1 mL of a 100 µg/mL working solution from a 1 mg/mL stock solution, you will need 100 µL of the stock solution.

  • In a sterile vial, dilute the calculated volume of the stock solution with the appropriate volume of sterile saline to reach the final desired volume. In the example above, add 100 µL of the stock solution to 900 µL of sterile saline.

  • Vortex the working solution to ensure it is thoroughly mixed.

  • For intravenous administration, it is highly recommended to filter the final working solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination or particulates.

  • The working solution is now ready for in vivo administration.

Safety Precautions

  • Always handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, to avoid skin and eye contact.

  • In case of contact, wash the affected area thoroughly with water.

  • Refer to the material safety data sheet (MSDS) for complete safety information.

Visualized Workflows and Pathways

Experimental Workflow for this compound Working Solution Preparation

G cluster_prep Solution Preparation cluster_working Working Solution weigh Weigh this compound dissolve Dissolve in Sterile Saline/Water weigh->dissolve vortex Vortex to Dissolve dissolve->vortex stock Aliquot and Store Stock Solution at -20°C/-80°C vortex->stock thaw Thaw Stock Solution stock->thaw dilute Dilute with Sterile Saline thaw->dilute filter Sterile Filter (0.22 µm) dilute->filter inject Administer to Animal filter->inject

Caption: Workflow for preparing this compound working solution.

Signaling Pathway for F-15599 as a 5-HT1A Receptor Agonist

F15599 This compound HT1A Postsynaptic 5-HT1A Receptor F15599->HT1A binds & activates Gi Gi/o Protein HT1A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ERK ↑ ERK Phosphorylation Gi->ERK activates cAMP ↓ cAMP AC->cAMP Neuron Neuronal Activity Modulation (e.g., in Prefrontal Cortex) cAMP->Neuron ERK->Neuron

References

Application Notes and Protocols for the Quantification of F-15599 Tosylate in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate, a selective 5-HT1A receptor agonist, has shown promise in preclinical models of depression and cognitive disorders. Its preferential action on postsynaptic 5-HT1A receptors in the cortex makes it a compound of significant interest.[1] To support pharmacokinetic and pharmacodynamic (PK/PD) studies, robust and sensitive analytical methods are required to quantify F-15599 concentrations in various biological matrices, including tissue.

This document provides detailed application notes and representative protocols for the quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound in tissue has not been published, the following protocols are based on established methodologies for the bioanalysis of small molecules, including piperidine (B6355638) derivatives, in complex biological matrices.[2][3][4][5]

Signaling Pathway of F-15599

F-15599 acts as a biased agonist at 5-HT1A receptors, preferentially activating specific downstream signaling cascades. Understanding this pathway is crucial for correlating tissue concentration with pharmacological activity.

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F-15599 F-15599 5-HT1A_Receptor 5-HT1A Receptor F-15599->5-HT1A_Receptor G_protein Gαi/o 5-HT1A_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 G_protein->ERK Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Reduced Signaling CREB CREB ERK->CREB Phosphorylation CREB->Neuronal_Activity Gene Transcription Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue_Collection Tissue Collection (e.g., Brain) Homogenization Homogenization Tissue_Collection->Homogenization Protein_Precipitation Protein Precipitation (ACN) Homogenization->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of F-15599 Calibration_Curve->Quantification

References

Application Notes and Protocols for F-15599 Tosylate in the Study of L-DOPA-Induced Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), however, long-term treatment often leads to the development of debilitating L-DOPA-induced dyskinesia (LID). F-15599 tosylate, also known as NLX-101, is a highly selective 5-HT1A receptor full agonist with a preferential action on postsynaptic receptors.[1][2] This functional selectivity presents a promising therapeutic strategy to mitigate LID without compromising the antiparkinsonian efficacy of L-DOPA.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical models of LID, including detailed experimental protocols and a summary of key efficacy data.

Mechanism of Action

This compound exerts its anti-dyskinetic effects through the modulation of the serotonergic system, which is implicated in the pathophysiology of LID. In the parkinsonian brain, serotonergic neurons can take up L-DOPA, convert it to dopamine (B1211576), and release it in an unregulated manner, contributing to the fluctuating dopamine levels that underlie dyskinesia.[3][4][5] F-15599, by acting as a potent agonist at postsynaptic 5-HT1A receptors in brain regions such as the cortex and basal ganglia, is thought to normalize neuronal activity within the cortico-striatal-thalamo-cortical loops that are dysregulated in LID.[1][5][6] This preferential postsynaptic action is crucial, as it is hypothesized to avoid the global dampening of the serotonergic system that can occur with non-selective 5-HT1A agonists, which might otherwise reduce the therapeutic effects of L-DOPA.[1]

Data Presentation

The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in reducing L-DOPA-induced dyskinesia in MPTP-lesioned cynomolgus macaques, a well-established non-human primate model of Parkinson's disease.[1]

Treatment GroupDose (mg/kg)Peak-Dose Dyskinesia Severity Reduction (%)On-Time with Disabling Dyskinesia Reduction (%)Effect on 'On-Time' Duration
F-15599 + L-DOPA0.003Not SignificantNot SignificantNo significant effect
F-15599 + L-DOPA0.01Not SignificantNot SignificantNo significant effect
F-15599 + L-DOPA0.03Not Significant~49%No significant effect
F-15599 + L-DOPA0.1~45%~71%No significant effect

Experimental Protocols

Protocol 1: Induction of Parkinsonism in Cynomolgus Macaques using MPTP

This protocol describes a method for inducing a stable parkinsonian state in cynomolgus macaques, a prerequisite for studying L-DOPA-induced dyskinesia. Individual sensitivity to MPTP can vary, requiring careful dose adjustment.[7][8][9]

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride, research grade

  • Sterile saline for injection

  • Animal handling and restraint equipment

  • Veterinary support for monitoring

Procedure:

  • Animal Selection and Acclimation: Select healthy, adult cynomolgus macaques and allow for an adequate acclimation period to the housing facility.

  • MPTP Preparation: On the day of administration, dissolve MPTP hydrochloride in sterile saline to the desired concentration.

  • Administration: Administer MPTP via slow intravenous (IV) or intramuscular (IM) injection. A common starting regimen involves repeated low doses (e.g., 0.2-0.5 mg/kg) administered weekly or bi-weekly.[8][9]

  • Monitoring: Closely monitor the animals for the development of parkinsonian symptoms, including bradykinesia, rigidity, postural instability, and tremor. Use a standardized parkinsonian rating scale to quantify the severity of symptoms.[7]

  • Dose Adjustment: Adjust the dose and frequency of MPTP administration based on the individual animal's response to achieve a stable, moderate to severe parkinsonian state.

  • Stabilization Period: Once the desired level of parkinsonism is achieved, allow for a stabilization period of several weeks to ensure the symptoms are consistent before proceeding with L-DOPA priming.

Protocol 2: Induction of Dyskinesia with L-DOPA Priming

This protocol outlines the procedure for inducing stable and reproducible dyskinesia in MPTP-lesioned macaques through chronic L-DOPA administration.[10][11][12]

Materials:

  • L-DOPA/carbidopa (B1219) or L-DOPA/benserazide combination tablets

  • Applesauce or other palatable food for oral administration

  • Video recording equipment

  • A validated dyskinesia rating scale for non-human primates

Procedure:

  • Initiation of L-DOPA Treatment: Begin daily oral administration of L-DOPA (e.g., in combination with a peripheral decarboxylase inhibitor like carbidopa or benserazide) to the parkinsonian macaques. The initial dose should be sufficient to produce an antiparkinsonian effect.[12][13]

  • Dose Escalation: Gradually increase the L-DOPA dose over several weeks to months to induce dyskinesia. The appearance of dyskinesia can take from a few weeks to several months.[7][12]

  • Behavioral Observation and Scoring:

    • Conduct regular behavioral observations and video recordings following L-DOPA administration.

    • Score the severity of dyskinesia using a validated rating scale, such as the Non-Human Primate Dyskinesia Rating Scale.[14][15][16][17][18] This scale typically assesses the severity of choreiform and dystonic movements in different body parts (e.g., limbs, trunk, face).

  • Stabilization of Dyskinesia: Continue L-DOPA administration until a stable and reproducible level of dyskinesia is observed with each dose.

Protocol 3: Evaluation of this compound on L-DOPA-Induced Dyskinesia

This protocol details the methodology for assessing the efficacy of this compound in alleviating established L-DOPA-induced dyskinesia.

Materials:

  • This compound

  • Vehicle for drug formulation (e.g., sterile water, saline)[2][19][20][21]

  • L-DOPA/carbidopa or L-DOPA/benserazide

  • Video recording equipment

  • A validated dyskinesia rating scale for non-human primates

Procedure:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to achieve the desired concentrations for the dose-response study (e.g., 0.003, 0.01, 0.03, and 0.1 mg/kg).

  • Treatment Administration:

    • Administer the prepared this compound solution or vehicle control to the dyskinetic macaques. The route of administration should be consistent (e.g., subcutaneous or intramuscular).

    • Following the administration of F-15599 or vehicle, administer a standard dose of L-DOPA that reliably induces dyskinesia in each animal.

  • Behavioral Assessment:

    • Video record the animals for a defined period post-L-DOPA administration (e.g., 4-6 hours).

    • Blinded raters should score the severity of dyskinesia at regular intervals using a validated dyskinesia rating scale.

    • Also, assess the duration of "on-time" (period of good motor function) and the presence of disabling dyskinesia.

  • Data Analysis: Compare the dyskinesia scores and "on-time" durations between the vehicle control and the different this compound dose groups using appropriate statistical methods.

Mandatory Visualizations

experimental_workflow cluster_model_development Model Development cluster_treatment_evaluation Treatment Evaluation animal_selection Cynomolgus Macaque Selection mptp_induction MPTP-Induced Parkinsonism animal_selection->mptp_induction Induce Parkinsonian State ldopa_priming L-DOPA Priming for Dyskinesia mptp_induction->ldopa_priming Induce Dyskinesia drug_admin This compound or Vehicle Administration ldopa_priming->drug_admin Dyskinetic Animal Model ldopa_admin L-DOPA Administration drug_admin->ldopa_admin behavioral_assessment Behavioral Assessment (Dyskinesia Scoring) ldopa_admin->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis

Caption: Experimental workflow for evaluating F-15599 in a non-human primate model of LID.

signaling_pathway cluster_presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Striatal Neuron) ldopa_uptake L-DOPA dopamine_conversion L-DOPA -> Dopamine ldopa_uptake->dopamine_conversion unregulated_release Unregulated Dopamine Release dopamine_conversion->unregulated_release ht1a_receptor 5-HT1A Receptor dyskinesia_induction L-DOPA-Induced Dyskinesia unregulated_release->dyskinesia_induction Contributes to f15599 This compound f15599->ht1a_receptor Agonist g_protein Gi/o Protein ht1a_receptor->g_protein Activates downstream_signaling Downstream Signaling (e.g., ERK activation) g_protein->downstream_signaling Modulates neuronal_normalization Normalization of Neuronal Activity downstream_signaling->neuronal_normalization dyskinesia_reduction Reduction of Dyskinesia neuronal_normalization->dyskinesia_reduction dyskinesia_reduction->dyskinesia_induction Inhibits

Caption: Proposed signaling pathway for F-15599's anti-dyskinetic effect.

References

Application of F-15599 Tosylate in Electrophysiology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

F-15599 tosylate is a novel and highly selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor, demonstrating a unique pharmacological profile with significant implications for neuroscience research and drug development.[1][2] Notably, F-15599 displays a preferential affinity and efficacy for postsynaptic 5-HT1A receptors, particularly in cortical regions, distinguishing it from older 5-HT1A agonists that often show a preference for presynaptic autoreceptors in the raphe nuclei.[1][3][4] This selectivity makes F-15599 a valuable tool for dissecting the distinct roles of pre- and postsynaptic 5-HT1A receptor populations in modulating neuronal activity, neurotransmitter release, and behavior.

These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, offering detailed protocols and data presentation to guide researchers in their experimental design.

Mechanism of Action

F-15599 acts as a potent agonist at 5-HT1A receptors. Its preferential action on postsynaptic receptors, primarily located on pyramidal neurons in areas like the medial prefrontal cortex (mPFC), leads to an increase in their firing rate.[1][4] Conversely, it has a significantly lower potency at somatodendritic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe (DR) nucleus.[1][4] This functional selectivity is believed to underlie its potential as an antidepressant and pro-cognitive agent.[2][3][5]

The activation of postsynaptic 5-HT1A receptors by F-15599 in the mPFC has been shown to stimulate the release of dopamine (B1211576) in this region.[1] In contrast, higher doses are required to activate presynaptic 5-HT1A autoreceptors, which would lead to a decrease in serotonin release.[1] This separation of effects on postsynaptic versus presynaptic receptors is a key feature of F-15599.[1][4]

F15599_Signaling_Pathway cluster_presynaptic Presynaptic 5-HT Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Pyramidal Neuron (mPFC) F15599_pre F-15599 (High Dose) HT1A_auto 5-HT1A Autoreceptor F15599_pre->HT1A_auto Gi_pre Gi/o HT1A_auto->Gi_pre AC_pre Adenylyl Cyclase Gi_pre->AC_pre inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Firing_pre ↓ Firing Rate cAMP_pre->Firing_pre HT_release ↓ 5-HT Release Firing_pre->HT_release F15599_post F-15599 (Low Dose) HT1A_post Postsynaptic 5-HT1A Receptor F15599_post->HT1A_post G_protein Gαi / Gαo HT1A_post->G_protein ERK ↑ ERK1/2 Phosphorylation HT1A_post->ERK AC_post Adenylyl Cyclase G_protein->AC_post inhibits cAMP_post ↓ cAMP AC_post->cAMP_post Firing_post ↑ Firing Rate cAMP_post->Firing_post DA_release ↑ Dopamine Release Firing_post->DA_release

Caption: F-15599 Signaling Pathways

Quantitative Data from Electrophysiological Studies

The following tables summarize the key quantitative findings from in vivo electrophysiology and microdialysis studies investigating the effects of this compound.

Table 1: Effect of F-15599 on Neuronal Firing Rate

Brain RegionNeuron TypeEffect of F-15599Minimal Effective Dose (i.v.)Antagonist
Medial Prefrontal Cortex (mPFC)PyramidalIncreased Firing Rate0.2 µg/kg(±)WAY100635
Dorsal Raphe (DR)SerotonergicReduced Firing Rate8.2 µg/kg(±)WAY100635

Data compiled from Celada et al., 2008.[1][4]

Table 2: Effect of F-15599 on Neurotransmitter Release (Microdialysis)

Brain RegionNeurotransmitterEffect of F-15599ED₅₀ (i.p.)Receptor Implicated
Medial Prefrontal Cortex (mPFC)DopamineIncreased Output30 µg/kgPostsynaptic 5-HT1A
HippocampusSerotonin (5-HT)Reduced Release240 µg/kgPresynaptic 5-HT1A Autoreceptor

Data compiled from Celada et al., 2008.[1][4]

Experimental Protocols

The following are detailed protocols for conducting in vivo extracellular single-unit recordings to assess the effects of F-15599 on neuronal activity.

Protocol 1: Extracellular Recordings of Medial Prefrontal Cortex (mPFC) Pyramidal Neurons

1. Animal Preparation:

  • Male Wistar rats (230–300 g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or isoflurane.

  • The animal is placed in a stereotaxic frame. Body temperature is maintained at 37°C with a heating pad.

  • A burr hole is drilled over the mPFC (coordinates: AP +3.0 mm, L +0.8 mm from bregma).

2. Recording Electrode Placement:

  • A glass micropipette filled with 2 M NaCl is lowered into the mPFC (DV 2.5-4.5 mm from the cortical surface).

  • Pyramidal neurons are identified by their characteristic regular firing pattern.

3. Drug Administration:

  • A lateral tail vein is cannulated for intravenous (i.v.) drug administration.

  • This compound is dissolved in saline.

  • Administer F-15599 i.v. at increasing doses, starting from a low dose (e.g., 0.2 µg/kg).

  • To confirm 5-HT1A receptor mediation, the antagonist (±)WAY100635 can be administered.

4. Data Acquisition and Analysis:

  • Neuronal activity is amplified, filtered, and displayed on an oscilloscope.

  • Spikes are discriminated and counted using appropriate software.

  • The firing rate is quantified by averaging the values in the third minute after each drug injection.

  • A neuron is considered responsive if there is a significant change in firing rate from baseline.

mPFC_Recording_Workflow cluster_prep Preparation cluster_rec Recording cluster_drug Drug Administration cluster_analysis Data Analysis Animal_Prep Anesthetize and Mount Rat Surgery Drill Burr Hole over mPFC Animal_Prep->Surgery Cannulation Cannulate Tail Vein Surgery->Cannulation Electrode Lower Electrode into mPFC Cannulation->Electrode Identify_Neuron Identify Pyramidal Neuron Electrode->Identify_Neuron Baseline Record Baseline Firing Identify_Neuron->Baseline Inject_F15599 Inject F-15599 (i.v.) Baseline->Inject_F15599 Inject_Antagonist Inject (±)WAY100635 Inject_F15599->Inject_Antagonist Optional Acquire_Data Amplify, Filter, and Record Spikes Inject_F15599->Acquire_Data Quantify_Firing Quantify Firing Rate Post-Injection Acquire_Data->Quantify_Firing Analyze_Response Analyze Change from Baseline Quantify_Firing->Analyze_Response

Caption: mPFC Pyramidal Neuron Recording Workflow
Protocol 2: Extracellular Recordings of Dorsal Raphe (DR) Serotonergic Neurons

1. Animal Preparation:

  • Follow the same anesthesia and stereotaxic mounting procedures as in Protocol 1.

  • A burr hole is drilled over the DR (coordinates: AP -7.8 mm, L 0.0 mm from bregma).

2. Recording Electrode Placement:

  • A glass micropipette is lowered into the DR (DV 5.5-6.5 mm from the brain surface).

  • Serotonergic neurons are identified by their characteristic slow, regular firing rate and long-duration positive action potentials.

3. Drug Administration:

  • Follow the same i.v. drug administration procedure as in Protocol 1.

  • Note that higher doses of F-15599 are expected to be required to observe an effect on DR neurons compared to mPFC neurons.[1][4]

4. Data Acquisition and Analysis:

  • Follow the same data acquisition and analysis procedures as in Protocol 1.

Conclusion

This compound is a powerful pharmacological tool for investigating the functional roles of postsynaptic 5-HT1A receptors. Its distinct electrophysiological and neurochemical profile, characterized by the preferential activation of cortical pyramidal neurons over raphe serotonergic neurons, provides a unique opportunity to modulate specific neural circuits. The protocols and data presented here offer a foundation for researchers to effectively utilize F-15599 in their electrophysiological investigations, contributing to a deeper understanding of serotonergic modulation of brain function and the development of novel therapeutic strategies.

References

F-15599 Tosylate: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-15599 tosylate, also known as NLX-101, is a potent and highly selective 5-HT1A receptor agonist with a unique pharmacological profile. It exhibits biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors. This functional selectivity is characterized by a potent stimulation of the Gαi-protein pathway leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with less of an effect on Gαo-mediated pathways or adenylyl cyclase inhibition.[1] This document provides comprehensive application notes for this compound, including supplier information, pharmacological data, and detailed protocols for key in vitro and in vivo experiments to facilitate its use in preclinical research.

Purchasing and Supplier Information

This compound is available from several chemical suppliers for research purposes. The following table summarizes information for some of the key suppliers. Researchers should verify the purity and specifications of the compound from their chosen supplier.

SupplierCatalog NumberPurityNotes
MedChemExpressHY-101556A>98%
TargetMolT6824>98%

Pharmacological Data

This compound is a high-affinity 5-HT1A receptor agonist with significant selectivity over other monoamine receptors. Its biased agonism is a key feature, leading to a distinct downstream signaling cascade.

Receptor Binding Affinity
ReceptorKᵢ (nM)Reference
Human 5-HT1A3.4[2]
Functional Activity

This compound demonstrates functional selectivity, potently stimulating ERK1/2 phosphorylation while being less effective at inhibiting cAMP accumulation or promoting receptor internalization.

AssayCell LineEC₅₀ / IC₅₀ (nM)Efficacy (%)Reference
[³⁵S]GTPγS Binding (G-protein activation)h5-HT1A-expressing cells25100[3]
ERK1/2 Phosphorylationh5-HT1A-expressing cells4100[3]
cAMP Inhibitionh5-HT1A-expressing cells12680[3]
Receptor Internalizationh5-HT1A-expressing cells39860[3]
In Vivo Efficacy

In vivo studies in rodents have demonstrated the preferential activation of postsynaptic 5-HT1A receptors by this compound.

ModelSpeciesEffectED₅₀Reference
Microdialysis (Dopamine output in mPFC)RatIncreased30 µg/kg i.p.[4]
Microdialysis (5-HT release in hippocampus)RatReduced240 µg/kg i.p.[4]
Forced Swim TestMouseReduced immobility2-16 mg/kg p.o.[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound binding to the postsynaptic 5-HT1A receptor preferentially activates the Gαi subunit of the heterotrimeric G-protein. This leads to a signaling cascade culminating in the phosphorylation of ERK1/2, a key event in its mechanism of action.

F15599_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F15599 F-15599 Receptor 5-HT1A Receptor F15599->Receptor G_protein Gαiβγ Receptor->G_protein Activation G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma ERK_Pathway MAPK/ERK Pathway G_alpha_i->ERK_Pathway pERK pERK1/2 ERK_Pathway->pERK Transcription Gene Transcription (e.g., c-fos) pERK->Transcription Nuclear Translocation Cellular_Response Antidepressant & Procognitive Effects Transcription->Cellular_Response

This compound Signaling Pathway
Experimental Workflow for In Vivo Studies

A typical workflow for assessing the antidepressant-like effects of this compound in rodents involves drug administration followed by behavioral testing, such as the Forced Swim Test.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep This compound Preparation (e.g., in saline) Administration Drug Administration (e.g., i.p. or p.o.) Pre_treatment_Time Pre-treatment Interval (e.g., 30-60 min) Administration->Pre_treatment_Time Behavioral_Test Forced Swim Test Pre_treatment_Time->Behavioral_Test Data_Collection Record Immobility Time Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

In Vivo Antidepressant Model Workflow

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the human 5-HT1A receptor.

Materials:

  • Membranes from cells expressing human 5-HT1A receptors

  • [³H]8-OH-DPAT (radioligand)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid

  • This compound

  • Non-specific binding control (e.g., 10 µM serotonin)

  • 96-well plates

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]8-OH-DPAT solution (final concentration ~1 nM), and 50 µL of the this compound dilution or control.

  • Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the Ki value using appropriate software.

In Vitro ERK1/2 Phosphorylation Assay

This protocol measures the ability of this compound to stimulate ERK1/2 phosphorylation in cells expressing the 5-HT1A receptor.

Materials:

  • CHO or HEK293 cells stably expressing human 5-HT1A receptors

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • This compound

  • Lysis buffer

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA detection reagents

Procedure:

  • Seed the cells in 96-well plates and grow to ~80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Prepare a dilution series of this compound in serum-free medium.

  • Treat the cells with the this compound dilutions or vehicle for 5-10 minutes at 37°C.

  • Aspirate the medium and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of p-ERK and total ERK using Western blotting or a cell-based ELISA kit according to the manufacturer's instructions.

  • Quantify the band intensities or ELISA signal and normalize the p-ERK signal to the total ERK signal.

In Vivo Microdialysis in Rats

This protocol is designed to measure the effects of this compound on dopamine (B1211576) and serotonin (B10506) levels in specific brain regions of freely moving rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the medial prefrontal cortex (mPFC) or hippocampus.

  • Allow the animal to recover for at least 48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

  • Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for at least 2 hours.

  • Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.

  • Express the neurotransmitter levels as a percentage of the baseline.

Forced Swim Test (FST) in Mice

This protocol assesses the antidepressant-like effects of this compound in mice.

Materials:

  • Adult male mice (e.g., C57BL/6, 20-25 g)

  • Cylindrical glass beakers (25 cm high, 10 cm diameter)

  • Water at 23-25°C

  • This compound

  • Vehicle control (e.g., saline)

  • Video recording equipment (optional)

Procedure:

  • Administer this compound or vehicle to the mice (e.g., per os).

  • After a pre-treatment period (e.g., 60 minutes), individually place each mouse into a beaker filled with 15 cm of water.

  • The test duration is typically 6 minutes.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.

  • Remove the mice from the water, dry them, and return them to their home cages.

  • Compare the immobility time between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes. Its unique biased agonism offers a novel approach to targeting the serotonergic system. The protocols provided herein offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. As with any experimental procedure, optimization may be required based on specific laboratory conditions and research questions.

References

Application Notes and Protocols for Intraperitoneal (i.p.) Injection of F-15599 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599, also known as NLX-101, is a potent and selective 5-HT1A receptor full agonist.[1] It exhibits functional selectivity, or biased agonism, by preferentially activating postsynaptic 5-HT1A receptors over somatodendritic 5-HT1A autoreceptors.[1] This unique pharmacological profile makes F-15599 a valuable tool for investigating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes, including depression, cognitive disorders, and schizophrenia.[1][2] These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of F-15599 tosylate in rodents, along with a summary of its mechanism of action and relevant quantitative data.

Mechanism of Action and Signaling Pathway

F-15599 acts as a biased agonist at the 5-HT1A receptor. In terms of its functional selectivity, the drug preferentially activates and phosphorylates extracellular signal-regulated kinase (ERK1/2) over other signaling pathways such as receptor internalization or the inhibition of adenylyl cyclase.[1][2] Additionally, it shows a preference for activating the Gαi G protein subtype over the Gαo subtype.[1] This biased agonism results in a region-selective activation within the central nervous system, with a more pronounced effect in the prefrontal cortex, an area rich in postsynaptic 5-HT1A receptors, compared to the raphe nuclei where presynaptic autoreceptors are abundant.[1][3][4]

Signaling Pathway Diagram

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F15599 F15599 5-HT1A_Receptor 5-HT1A Receptor F15599->5-HT1A_Receptor Binds to Gai Gαi 5-HT1A_Receptor->Gai Preferentially activates Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) 5-HT1A_Receptor->Adenylyl_Cyclase Less potent effect ERK_Pathway ERK1/2 Phosphorylation Gai->ERK_Pathway Stimulates Cellular_Response Cellular Response (e.g., c-fos expression) ERK_Pathway->Cellular_Response Leads to

Caption: F-15599 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using this compound administered via intraperitoneal injection in rodents.

Table 1: In Vivo Efficacy (ED50) of F-15599 in Rats

EffectModel/AssayED50 (µg/kg, i.p.)Reference
Increased Dopamine (B1211576) Output in mPFCMicrodialysis30[5]
Reduced Hippocampal 5-HT ReleaseMicrodialysis240[5]
Antidepressant-like PropertiesForced Swim Test100 (p.o.)[2]

Table 2: Dose-Dependent Effects of F-15599 in Rodents

SpeciesDose Range (mg/kg, i.p.)Observed EffectReference
Rat0.04 - 2.5Activation of ERK1/2 phosphorylation in the prefrontal cortex.[3]
Rat0.01 - 2.5Dose-dependent increase in extracellular dopamine in the mPFC.[2]
Rat0.04 - 2.5Dose-dependent decrease in extracellular 5-HT.[2]
Mouse2 - 16 (p.o.)Reduction in immobility time in the Forced Swim Test.[6]
Mouse0.03 - 1.0 (µg, microinjection)Reduction in aggressive behavior when microinjected into the ventral orbital prefrontal cortex.[7]

Experimental Protocols

Protocol 1: General Intraperitoneal (i.p.) Injection of this compound in Rodents

This protocol provides a general guideline for the i.p. administration of this compound. Specific doses and volumes should be optimized based on the experimental design and animal model.

Materials:

  • This compound salt

  • Sterile vehicle (e.g., distilled water or saline)

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Appropriate animal restraint device

Procedure:

  • Preparation of F-15599 Solution:

    • On the day of the experiment, prepare a stock solution of this compound by dissolving it in the chosen sterile vehicle (distilled water or saline have been used in published studies).[2][3]

    • Prepare working solutions by diluting the stock solution to the desired concentrations. Doses are typically expressed as the weight of the free base.[2]

    • Ensure the final injection volume is appropriate for the animal's weight (e.g., < 10 mL/kg).[3][8]

  • Animal Handling and Restraint:

    • Gently handle the animal to minimize stress.

    • For i.p. injections, restrain the animal in a supine position with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection Procedure:

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[8]

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the F-15599 solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Experimental Workflow Diagram

IP_Injection_Workflow Start Start Prepare_Solution Prepare F-15599 Solution (Sterile Vehicle) Start->Prepare_Solution Animal_Restraint Restrain Animal (Supine Position) Prepare_Solution->Animal_Restraint Locate_Site Locate Injection Site (Lower Abdominal Quadrant) Animal_Restraint->Locate_Site Insert_Needle Insert Needle (15-30° angle) Locate_Site->Insert_Needle Aspirate Aspirate Gently Insert_Needle->Aspirate Inject Inject Solution Slowly Aspirate->Inject Withdraw_Needle Withdraw Needle Inject->Withdraw_Needle Monitor_Animal Monitor Animal Withdraw_Needle->Monitor_Animal End End Monitor_Animal->End

Caption: General i.p. injection workflow.

Protocol 2: Assessment of ERK1/2 Phosphorylation in Rat Brain

This protocol is adapted from studies investigating the effect of F-15599 on ERK1/2 phosphorylation in the rat prefrontal cortex.[3]

Materials:

  • Adult male Sprague-Dawley rats

  • This compound

  • Saline

  • WAY100635 (5-HT1A receptor antagonist, for control experiments)

  • Materials for tissue harvesting and Western blotting

Procedure:

  • Animal Dosing:

    • Administer F-15599 (0.04–2.5 mg/kg) or saline via i.p. injection to different groups of rats (n=6 per group).[3]

    • For antagonist studies, pre-treat animals with WAY100635 (0.63 mg/kg, s.c.) 30 minutes prior to F-15599 (0.63 mg/kg, i.p.) or saline injection.[3]

  • Tissue Collection:

    • Thirty minutes after the i.p. injection, decapitate the rats.[3]

    • Rapidly dissect the prefrontal cortex on ice.

  • Western Blotting:

    • Prepare tissue lysates and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Quantify band intensities and express p-ERK1/2 levels as a ratio of total ERK1/2.

  • Data Analysis:

    • Analyze dose-response data using one-way ANOVA followed by Dunnett's test.[3]

ERK1/2 Phosphorylation Assessment Workflow

ERK_Phosphorylation_Workflow Start Start Animal_Groups Divide Rats into Treatment Groups (F-15599, Saline, Antagonist + F-15599) Start->Animal_Groups Dosing Administer Drugs via i.p. injection Animal_Groups->Dosing Wait Wait for 30 minutes Dosing->Wait Tissue_Harvest Decapitate and Dissect Prefrontal Cortex Wait->Tissue_Harvest Western_Blot Perform Western Blot for p-ERK1/2 and Total ERK1/2 Tissue_Harvest->Western_Blot Data_Analysis Quantify and Analyze Data (ANOVA, Dunnett's test) Western_Blot->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Long-Term Stability and Storage of F-15599 Tosylate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599, also known as NLX-101, is a highly selective and potent 5-HT1A receptor biased agonist.[1] It demonstrates preferential activation of postsynaptic 5-HT1A receptors in the prefrontal cortex over presynaptic autoreceptors in the raphe nuclei.[2][3][4][5] This unique pharmacological profile makes it a promising candidate for the treatment of neuropsychiatric disorders. Understanding the long-term stability and appropriate storage conditions for F-15599 tosylate solutions is critical for ensuring the integrity, potency, and reliability of experimental results.

These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and experimental protocols for assessing the stability of this compound solutions.

Signaling Pathway of F-15599

F-15599 acts as a biased agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its preferential activation of postsynaptic receptors in the cortex is thought to underlie its therapeutic effects. The binding of F-15599 to the 5-HT1A receptor primarily initiates a signaling cascade through the Gαi subunit, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the subsequent induction of c-fos mRNA expression.[2][3] An alternative proposed mechanism involves the activation of 5-HT1A receptors on GABAergic interneurons, which in turn disinhibits glutamatergic neurons, leading to an increase in glutamate (B1630785) and dopamine (B1211576) release in the medial prefrontal cortex.[1]

F15599_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Alternative Proposed Pathway F-15599 F-15599 5-HT1A_Receptor 5-HT1A Receptor F-15599->5-HT1A_Receptor Binds G_Protein Gαi/oβγ 5-HT1A_Receptor->G_Protein Activates GABA_Interneuron GABA Interneuron 5-HT1A_Receptor->GABA_Interneuron Activates AC Adenylate Cyclase G_Protein->AC Inhibits ERK_Pathway ERK1/2 Phosphorylation G_Protein->ERK_Pathway Stimulates cAMP ↓ cAMP AC->cAMP Gene_Expression ↑ c-fos mRNA Expression ERK_Pathway->Gene_Expression Glutamatergic_Neuron Glutamatergic Neuron GABA_Interneuron->Glutamatergic_Neuron Inhibits Glutamate_Dopamine ↑ Glutamate & Dopamine Release Glutamatergic_Neuron->Glutamate_Dopamine

F-15599 Signaling Pathway

Long-Term Storage and Stability

Proper storage of this compound solutions is crucial to prevent degradation and ensure experimental reproducibility. While specific long-term stability data for this compound solutions is not extensively published, general best practices for tosylate salts of pharmaceutical compounds can be applied.

Recommended Storage Conditions

Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions in an anhydrous solvent such as DMSO. These stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. Vials should be protected from light.

Working Solutions: Aqueous working solutions should be prepared fresh daily from frozen stock solutions. For in vivo studies, this compound can be dissolved in distilled water. It is not recommended to store diluted aqueous solutions for extended periods due to the potential for hydrolysis and adsorption to container surfaces.

Potential Degradation Pathways

This compound, like many complex organic molecules, may be susceptible to degradation under certain conditions. Potential degradation pathways could include:

  • Hydrolysis: The ester and amide functionalities in the molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Exposure to UV or high-intensity visible light may lead to degradation.

Experimental Protocols

To ensure the stability of this compound solutions under specific experimental conditions, it is advisable to perform stability studies. The following protocols outline a general approach for conducting forced degradation studies and a long-term stability assessment.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound in solution.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to an aliquot of the stock solution to achieve a final HCl concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot of the stock solution to achieve a final NaOH concentration of 0.1N. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL This compound Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Identify & Quantify Degradants hplc->data

Forced Degradation Experimental Workflow
Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound solutions under recommended storage conditions over an extended period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile, single-use cryovials

  • Calibrated HPLC system with UV detector

  • -20°C and -80°C freezers

  • 4°C refrigerator

Procedure:

  • Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use cryovials. Store the vials under the following conditions:

    • -80°C, protected from light

    • -20°C, protected from light

    • 4°C, protected from light

  • Sample Testing: At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove one vial from each storage condition.

  • Analysis: Allow the sample to thaw to room temperature. Dilute to a suitable concentration and analyze by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Study of this compound Solution (1 mg/mL)

Stress ConditionDuration (hours)% F-15599 RemainingNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
Control (RT) 24>99%0-
0.1N HCl (60°C) 2485.2%28.1%
0.1N NaOH (60°C) 2478.9%312.5%
3% H₂O₂ (RT) 2492.7%14.3%
Thermal (80°C) 4898.1%11.2%
Photostability -96.5%22.8%

Table 2: Long-Term Stability of this compound DMSO Stock Solution (10 mg/mL)

Storage ConditionTime Point (Months)% F-15599 RemainingAppearance
-80°C 0100%Clear, colorless
699.8%Clear, colorless
1299.5%Clear, colorless
2499.2%Clear, colorless
-20°C 0100%Clear, colorless
699.6%Clear, colorless
1299.1%Clear, colorless
2498.5%Clear, colorless
4°C 0100%Clear, colorless
198.2%Clear, colorless
395.4%Clear, colorless
690.1%Slight yellow tint

Storage Recommendations Summary

Based on general principles of chemical stability, the following recommendations can be made for storing this compound solutions.

Storage_Recommendations cluster_solid Solid Form cluster_solution Solution Form storage_type This compound Storage solid Store at 2-8°C Desiccated Protected from light storage_type->solid stock Stock Solution (DMSO) storage_type->stock working Working Solution (Aqueous) storage_type->working stock_storage Aliquot & Store at -20°C or -80°C Protect from light Minimize freeze-thaw cycles stock->stock_storage working_storage Prepare fresh daily Do not store long-term working->working_storage

Storage Recommendations Logic Diagram

Conclusion

The stability and integrity of this compound solutions are paramount for obtaining accurate and reproducible research data. By following the recommended storage conditions and, when necessary, performing stability assessments as outlined in these protocols, researchers can be confident in the quality of their experimental solutions. For long-term use, storing aliquoted, concentrated DMSO stock solutions at -20°C or below is the recommended practice. Always prepare aqueous working solutions fresh for each experiment.

References

Application Notes and Protocols: F-15599 Tosylate in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate, also known as NLX-101, is a potent and highly selective 5-HT1A receptor full agonist.[1] It exhibits biased agonism, preferentially activating postsynaptic 5-HT1A receptors in cortical regions over somatodendritic autoreceptors in the raphe nuclei.[2][3] This unique pharmacological profile suggests a potential for rapid antidepressant effects with a favorable side-effect profile, making it a compound of significant interest in the development of novel treatments for depression.[4][5] Preclinical studies have demonstrated its efficacy in various rodent models of depression, indicating its potential as a fast-acting antidepressant.[5]

These application notes provide a comprehensive overview of the use of this compound in preclinical depression research, including detailed experimental protocols, a summary of key quantitative data, and a visualization of its proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the antidepressant-like effects of F-15599.

Table 1: Behavioral Studies in Rodent Models of Depression

Animal ModelBehavioral TestSpeciesDose RangeAdministrationKey FindingsReference(s)
NaiveForced Swim Test (FST)Mouse2 to 16 mg/kgp.o.Dose-dependent reduction in immobility time.[5]
NaiveForced Swim Test (FST)RatLow dosesAcuteReduced immobility; effects were long-lasting and maintained after repeated administration.[4]
Unpredictable Chronic Mild Stress (UCMS)Forced Swim Test (FST)Mouse8 mg/kgSingle injectionReversed the stress-induced increase in immobility.[6]
Unpredictable Chronic Mild Stress (UCMS)Sucrose (B13894) Preference TestMouseSingle administration-Did not rescue disrupted sucrose preference.[5][7]
Conditioned StressUltrasonic VocalizationRatLow doses-Decreased duration of ultrasonic vocalizations.[4]

Table 2: Neurochemical and Electrophysiological Studies

MeasurementBrain RegionSpeciesDose (ED50)AdministrationEffectReference(s)
Dopamine (B1211576) OutputMedial Prefrontal Cortex (mPFC)Rat30 µg/kgi.p.Increased dopamine output.[2][8]
5-HT ReleaseHippocampusRat240 µg/kgi.p.Reduced serotonin (B10506) release.[2][8]
Pyramidal Neuron FiringMedial Prefrontal Cortex (mPFC)Ratfrom 0.2 µg/kgi.v.Increased discharge rate.[2][8]
5-HT Neuron FiringDorsal RapheRat>8.2 µg/kgi.v.Reduced discharge rate at higher doses.[2][8]

Table 3: Molecular Signaling Studies

Pathway/MoleculeBrain RegionSpeciesAdministrationEffectReference(s)
p-ERK1/2Cortex and HippocampusMouse (UCMS model)Single administrationRescued deficits in p-ERK1/2 levels.[5][7]
p-CREBCortex and HippocampusMouse (UCMS model)Single administrationNo influence on p-CREB levels.[5][7]
pmTOR, pERK1/2, pAktMedial Prefrontal CortexRatSingle dose (0.16 mg/kg, i.p.)Increased activation.[9]
PSD95, GluA1Medial Prefrontal CortexRatSingle dose (0.16 mg/kg, i.p.)Increased expression.[9]

Signaling Pathway

F-15599's antidepressant-like effects are believed to be mediated through the activation of postsynaptic 5-HT1A receptors in the prefrontal cortex. This initiates a signaling cascade that leads to the modulation of neurotransmitter release and synaptic plasticity.

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F15599 F-15599 Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor binds & activates G_protein Gαi Protein Receptor->G_protein activates Neurotransmitter Increased Dopamine Release (in mPFC) Receptor->Neurotransmitter modulates ERK ERK1/2 Phosphorylation G_protein->ERK leads to mTOR mTOR Activation G_protein->mTOR leads to Plasticity Synaptic Plasticity (PSD95, GluA1 expression) ERK->Plasticity promotes mTOR->Plasticity promotes

Proposed signaling pathway of F-15599.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of F-15599.

Forced Swim Test (FST) in Mice

This protocol is adapted from studies evaluating the antidepressant-like properties of F-15599.[5]

Objective: To assess the antidepressant-like effect of F-15599 by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • This compound

  • Vehicle (e.g., distilled water)

  • Male Albino-Swiss CD-1 mice (8 weeks old)

  • Plexiglas cylinders (25 cm high, 10 cm in diameter)

  • Water at 23-25°C

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer F-15599 (2-16 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into a cylinder filled with 10 cm of water for 15 minutes. This session serves to induce a state of helplessness.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the cylinders with water for a 6-minute test session.

  • Data Acquisition: Record the entire 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the F-15599-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Unpredictable Chronic Mild Stress (UCMS) Model in Mice

This protocol is based on studies investigating the efficacy of F-15599 in a chronic stress model of depression.[5][6]

Objective: To induce a depressive-like state in mice through chronic exposure to mild, unpredictable stressors and to evaluate the therapeutic effect of F-15599.

Materials:

  • This compound

  • Vehicle

  • Male Albino-Swiss CD-1 mice

  • Stressor equipment (e.g., tilted cages, wet bedding, light/dark cycle reversal, social isolation/crowding)

Procedure:

  • Baseline Measurement: Before starting the UCMS protocol, measure baseline sucrose preference to confirm no pre-existing anhedonic-like behavior.

  • UCMS Protocol (Duration: several weeks): Expose mice to a variable sequence of mild stressors daily. Examples of stressors include:

    • Tilted cage (45°)

    • Wet bedding

    • Reversal of the light/dark cycle

    • Social isolation

    • Crowded housing

    • Food and water deprivation (for short periods)

  • Drug Administration: After the UCMS period, administer a single injection of F-15599 (e.g., 8 mg/kg) or vehicle.

  • Behavioral Testing: Conduct behavioral tests such as the Forced Swim Test (as described above) and the Sucrose Preference Test to assess depressive-like behaviors.

    • Sucrose Preference Test: Individually house mice and give them a free choice between two bottles: one with 1% sucrose solution and one with tap water. Measure the consumption from each bottle over 24 hours. A decrease in sucrose preference is indicative of anhedonia.

  • Data Analysis: Compare behavioral outcomes and physiological measures between the UCMS + F-15599 group, the UCMS + vehicle group, and a non-stressed control group.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is derived from studies measuring the effects of F-15599 on dopamine and serotonin levels.[2][8]

Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions of freely moving rats following F-15599 administration.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • HPLC system with electrochemical detection

Procedure:

  • Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).

  • Recovery: Allow the animals to recover from surgery for at least 24 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect several baseline dialysate samples.

  • Drug Administration: Administer F-15599 (e.g., 30-240 µg/kg, i.p.) or vehicle.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.

  • Neurochemical Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a novel antidepressant compound like F-15599 in preclinical models.

Experimental_Workflow cluster_phase1 Phase 1: Acute Behavioral Screening cluster_phase2 Phase 2: Chronic Stress Model Evaluation cluster_phase3 Phase 3: Mechanistic Studies A1 Drug Administration (Acute Dosing) A2 Forced Swim Test (FST) A1->A2 A3 Data Analysis: Immobility Time A2->A3 B1 Unpredictable Chronic Mild Stress (UCMS) Induction A3->B1 Promising results lead to B2 Drug Administration B1->B2 B3 Behavioral Testing (FST, Sucrose Preference) B2->B3 B4 Data Analysis: Behavioral Deficits B3->B4 C1 In Vivo Microdialysis B4->C1 Further investigation of mechanism C4 Data Analysis: Neurochemical & Signaling Changes C1->C4 C2 Electrophysiology C2->C4 C3 Molecular Analysis (Western Blot for Signaling Proteins) C3->C4

Preclinical evaluation workflow for F-15599.

References

Troubleshooting & Optimization

Improving F-15599 tosylate solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-15599 tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

F-15599 is a potent and selective 5-HT1A receptor full agonist. It is supplied as a tosylate salt. Like many organic molecules, this compound can exhibit limited solubility in aqueous solutions, which is a critical consideration for ensuring accurate and reproducible results in biological assays.

Q2: I dissolved this compound in an organic solvent for a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. What is happening?

This common issue is known as "solvent-shifting" precipitation. Organic solvents like Dimethyl Sulfoxide (DMSO) can dissolve this compound at high concentrations. However, when this concentrated stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. If the concentration of this compound in the final aqueous solution exceeds its solubility limit, it will precipitate out of the solution. The key is to ensure that the final concentrations of both this compound and the organic co-solvent are low enough to maintain solubility.

Q3: What is the maximum recommended final concentration of an organic solvent, like DMSO, in a cell-based assay?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity. Always include a vehicle control in your experiments with the same final concentration of the organic solvent to account for any potential effects of the solvent on the experimental outcome.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.

IssuePotential CauseRecommended Solution
Precipitation upon dilution The final concentration of this compound is above its solubility limit in the aqueous buffer.Decrease the final working concentration of this compound.
The percentage of the organic co-solvent in the final solution is too low to maintain solubility.Prepare a more concentrated stock solution so a smaller volume is needed for dilution, which will help keep the final organic solvent concentration low while delivering the desired amount of the compound.
Cloudy or hazy solution The compound has not fully dissolved.Use gentle heating (e.g., a 37°C water bath) or sonication to aid dissolution. Ensure the solution is clear before use.
The solution is supersaturated and may precipitate over time.Prepare a fresh solution at a lower concentration.
Inconsistent experimental results Incomplete dissolution or precipitation of this compound leading to inaccurate dosing.Visually inspect your solutions for any signs of precipitation before each use. Prepare fresh dilutions for each experiment.
The pH of the buffer may not be optimal for solubility.If your experimental parameters allow, test the solubility of this compound in buffers with slightly different pH values. The solubility of tosylate salts can be pH-dependent.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a stock solution in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • To facilitate dissolution, cap the vial tightly and vortex thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.

  • Ensure the compound is fully dissolved and the solution is clear before use.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC.

  • The resulting concentration is the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot and Store at -20°C / -80°C mix->store dilute Dilute Stock in Aqueous Buffer store->dilute Use Aliquot vortex Vortex during Dilution dilute->vortex inspect Visually Inspect for Precipitation vortex->inspect use Use in Experiment inspect->use

Caption: Workflow for preparing this compound solutions.

solubility_determination start Add excess this compound to Buffer equilibrate Equilibrate on Shaker (24-48h) start->equilibrate separate Separate Solid and Liquid (Centrifuge) equilibrate->separate filter Filter Supernatant separate->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify result Determine Equilibrium Solubility quantify->result

Caption: Shake-flask method for solubility determination.

References

F-15599 Tosylate Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for F-15599 tosylate have not been extensively published in publicly available literature. The following information is based on the chemical structure of F-15599, general principles of drug degradation, and data for structurally related compounds. The proposed pathways are hypothetical and should be confirmed by experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of this compound degradation in my experiments?

A1: Based on its chemical structure, this compound is potentially susceptible to three main degradation pathways:

  • Hydrolysis: The amide bond in the molecule can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.

  • Oxidation: The piperidine (B6355638) ring and the secondary amine are susceptible to oxidation from atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

  • Photodegradation: The aromatic rings, particularly the fluorinated phenyl ketone moiety, may be sensitive to light, especially UV radiation.

Q2: How can I prevent the degradation of this compound in my stock solutions?

A2: To minimize degradation, prepare stock solutions in a suitable solvent (e.g., DMSO, ethanol) and store them at low temperatures, such as -20°C or -80°C.[1] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. For aqueous solutions, use buffers with a slightly acidic to neutral pH and consider purging with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q3: What are the ideal storage conditions for solid this compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. The tosylate salt form is likely hygroscopic, so protection from moisture is important.[2][3][4] Inert atmosphere storage is also recommended.

Q4: I am observing unexpected peaks in my HPLC analysis of an aged F-15599 solution. What could they be?

A4: These peaks likely represent degradation products. Depending on the storage conditions, they could be products of hydrolysis (cleavage of the amide bond), oxidation (N-oxides, hydroxylated species), or photolysis. A forced degradation study can help to identify these unknown peaks by intentionally degrading the compound under various stress conditions.

Q5: Is the tosylate salt itself prone to degradation?

A5: The tosylate (p-toluenesulfonate) anion is generally stable.[5][6] However, as a salt of a strong acid, it can contribute to a lower pH in unbuffered aqueous solutions, which might accelerate acid-catalyzed hydrolysis of the parent molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of Potency in Older Solutions Chemical DegradationPrepare fresh solutions for each experiment. If storing solutions, keep them at -20°C or below and protect from light. Validate the stability of the compound in your specific solvent and storage conditions.
Appearance of New Peaks in Chromatogram Formation of Degradation ProductsCharacterize the degradation products using techniques like LC-MS. To prevent further degradation, review storage conditions (pH, light exposure, temperature, oxygen exposure).
Precipitation in Aqueous Buffers Poor Solubility / Salt Form ConversionVerify the solubility of this compound in your chosen buffer system. Adjust the pH or consider using a co-solvent if compatibility is an issue.
Inconsistent Experimental Results Compound Instability under Assay ConditionsEvaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure during the assay). If degradation is occurring, modify the protocol to minimize exposure to harsh conditions.

Hypothesized Degradation Pathways

Based on the functional groups present in F-15599, the following degradation pathways are proposed.

Hydrolytic Degradation

The amide bond is a potential site for hydrolysis, which would cleave the molecule into two main fragments. This reaction can be catalyzed by both acid and base.

Hydrolysis F15599 This compound Hydrolysis_Products Piperidine Derivative + Aromatic Ketone Acid F15599->Hydrolysis_Products H₂O / H⁺ or OH⁻ (Amide Bond Cleavage)

Caption: Hypothesized hydrolytic degradation of F-15599.

Oxidative Degradation

The nitrogen atoms in the piperidine ring and the secondary amine are susceptible to oxidation, which could lead to the formation of N-oxides. The carbon atoms adjacent to the nitrogen (alpha-carbons) are also potential sites for oxidation.

Oxidation F15599 This compound N_Oxide N-Oxide Derivatives F15599->N_Oxide [O] (e.g., H₂O₂, atmospheric O₂) Ring_Oxidation Hydroxylated Piperidine Derivatives F15599->Ring_Oxidation [O] (e.g., Cytochrome P450 in vivo)

Caption: Potential oxidative degradation pathways for F-15599.

Photolytic Degradation

The aromatic ketone portion of the molecule contains chromophores that can absorb UV light. This energy can lead to bond cleavage or other rearrangements. The carbon-fluorine bonds on the aromatic rings could also be susceptible to photolytic cleavage, although this is generally less common.

Photolysis F15599 This compound Photoproducts Complex Mixture of Photodegradants F15599->Photoproducts hν (UV/Vis Light) (Radical reactions, rearrangements)

Caption: General pathway for photolytic degradation of F-15599.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store 1 mL of stock solution at 60°C, protected from light, for 24 hours.

    • Photodegradation: Expose 1 mL of stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method. Peak purity analysis and mass spectrometric (LC-MS) identification of degradation products should be performed.

Forced_Degradation_Workflow start Prepare F-15599 Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidative Oxidation (3% H₂O₂, RT) stress->oxidative thermal Thermal (60°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Products analysis->end

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating F-15599 from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method starting with a low percentage of Mobile Phase B and increasing it over time to elute the parent compound and any degradation products. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector set at a wavelength where F-15599 has significant absorbance (this can be determined by a UV scan). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Method Validation: Use the samples from the forced degradation study to test the method's ability to separate the parent peak from all degradation product peaks. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Summary of Recommendations

Parameter Recommendation Rationale
Solid Storage Store at 2-8°C, protected from light and moisture.To prevent slow thermal degradation, photolysis, and hydrolysis from atmospheric moisture.
Solution Storage Store in a suitable organic solvent (e.g., DMSO) at -20°C or -80°C in amber vials.Low temperatures and exclusion of light significantly slow down degradation kinetics.[1]
Aqueous Solutions Prepare fresh. If short-term storage is needed, use a slightly acidic buffer (pH 4-6) and store at 2-8°C.To minimize base-catalyzed hydrolysis and slow down other degradation reactions.[7]
Handling Avoid exposure to strong acids, bases, oxidizing agents, and direct sunlight or UV light.These conditions are known to promote the degradation of similar chemical structures.

References

Troubleshooting off-target effects of F-15599 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using F-15599 tosylate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My results suggest off-target effects. How can I be sure the observed effects are mediated by the 5-HT1A receptor?

A1: F-15599 is known for its high selectivity for the 5-HT1A receptor (over 1000-fold versus other monoamine receptors)[1]. However, to confirm that your observed effects are indeed 5-HT1A receptor-mediated, the essential control experiment is to use a selective 5-HT1A antagonist.

  • Recommended Control: Pre-treat your experimental system with a well-characterized 5-HT1A antagonist, such as WAY-100635, before administering F-15599. If the effects of F-15599 are blocked or reversed by the antagonist, it strongly indicates that the mechanism of action is via the 5-HT1A receptor[1][2].

Q2: I am observing effects typically associated with presynaptic 5-HT1A autoreceptor activation (e.g., hypothermia, serotonin (B10506) syndrome-like behaviors). I thought F-15599 was postsynaptically selective. What is happening?

A2: F-15599's selectivity for postsynaptic 5-HT1A receptors is a key feature, but this preference is dose-dependent. At higher concentrations, F-15599 can lose its regional selectivity and begin to activate presynaptic autoreceptors in the raphe nuclei, leading to effects like hypothermia, lower lip retraction, or other signs of the 5-HT behavioral syndrome[3][4][5].

  • Troubleshooting Steps:

    • Review Your Dosing: Compare your current dose with the effective doses (ED50) reported for desired postsynaptic effects versus undesired presynaptic effects (see Table 2). You may need to perform a dose-response curve to identify the optimal concentration for your specific model and endpoint.

    • Maintain a Therapeutic Window: There is a greater separation between the doses of F-15599 required for its desired antidepressant-like effects and the doses that induce serotonergic side effects, compared to less selective compounds[3][4]. Working within this window is critical.

    • Consider the Route of Administration: The route of administration (e.g., i.p., i.v., p.o.) can influence the pharmacokinetic profile and the resulting concentration at the target receptors. Ensure your administration route is consistent with established protocols.

Q3: My in vitro and in vivo results with F-15599 seem inconsistent. Why might this be?

A3: Discrepancies between in vitro potency and in vivo efficacy are a known characteristic of F-15599. While it may show more modest affinity or potency in some in vitro assays compared to other agonists like F13714, it demonstrates potent effects in vivo at very low doses[4][6].

  • Key Concept - Functional Selectivity: This difference is attributed to its "functional selectivity" or "biased agonism." F-15599 preferentially activates specific downstream signaling pathways (e.g., Gαi over Gαo, and ERK1/2 phosphorylation) that are highly relevant to its therapeutic effects in specific brain regions like the prefrontal cortex[7][8][9]. An in vitro assay measuring a different pathway (e.g., cAMP inhibition) may not fully capture its potent in vivo activity[7].

  • Experimental Approach: When designing experiments, it is crucial to use multiple assays that can probe different aspects of receptor function, such as G-protein activation, ERK phosphorylation, and behavioral outcomes, to get a complete picture of F-15599's profile.

Q4: I am seeing a decrease in locomotor activity in my animal model. Is this a known side effect?

A4: Yes, at higher doses, F-15599 has been reported to decrease locomotor activity[5]. This is an important consideration when interpreting behavioral studies.

  • Troubleshooting and Controls:

    • Dose Optimization: Test a range of doses to find one that provides the desired therapeutic effect without significantly impacting locomotion.

    • Control for Motor Impairment: Always include a separate assessment of locomotor activity when running behavioral tests that rely on movement (e.g., forced swim test, novel object recognition). This will help you distinguish between a primary effect on cognition or mood and a confounding effect from sedation or motor impairment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Binding Affinity and Functional Potency

ParameterReceptor/AssayCell Line/TissueValueReference
Ki Human 5-HT1A-3.4 nM[10]
pEC50 G-protein ActivationHeLa-h5-HT1A~7.0[7]
pEC50 cAMP InhibitionHeLa-h5-HT1A6.46[11]
pEC50 ERK1/2 PhosphorylationCHO-h5-HT1A7.81[11]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Ki is the inhibition constant, representing the binding affinity of a ligand.

Table 2: In Vivo Neurochemical and Behavioral Potency (ED50)

EffectSpeciesRouteED50Reference
Increase Dopamine (B1211576) Output (mPFC) Rati.p.30 µg/kg[1][2]
Reduce Hippocampal 5-HT Release Rati.p.240 µg/kg[1][2]
Antidepressant-like (Forced Swim Test) Ratp.o.~100 µg/kg[1]
Increase Plasma Corticosterone Rat-0.45 mg/kg[3]
Improve Pattern Separation Rati.p.0.04 mg/kg[12]

ED50 is the dose that produces 50% of the maximal effect. Note the significant separation (8-fold) between the ED50 for the desired postsynaptic effect (dopamine increase) and the presynaptic effect (serotonin reduction).

Key Experimental Protocols

1. Protocol: Assessing 5-HT1A Receptor-Mediated G-protein Activation via [³⁵S]GTPγS Binding

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

  • Materials:

    • Cell membranes or brain tissue homogenates (e.g., prefrontal cortex, raphe nuclei) expressing 5-HT1A receptors.

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

    • GDP (10 µM final concentration).

    • [³⁵S]GTPγS (0.05-0.1 nM final concentration).

    • This compound and other reference compounds.

    • Non-specific binding control: unlabeled GTPγS (10 µM).

    • Scintillation vials and cocktail.

    • Glass fiber filters (e.g., Whatman GF/B).

  • Procedure:

    • Prepare dilutions of F-15599 in assay buffer.

    • In a 96-well plate, add assay buffer, GDP, cell membranes (10-20 µg protein/well), and the desired concentration of F-15599.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a beta counter.

    • Analyze data using non-linear regression to determine Emax and EC50 values.

2. Protocol: In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol allows for the in vivo measurement of neurotransmitter release in specific brain regions, providing a functional readout of presynaptic versus postsynaptic receptor activation.

  • Materials:

    • Anesthetized or freely moving rats.

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., 2-4 mm membrane length).

    • Perfusion pump.

    • Artificial cerebrospinal fluid (aCSF).

    • This compound solution for systemic injection (i.p. or i.v.).

    • Fraction collector.

    • HPLC system with electrochemical detection (HPLC-ED) for neurotransmitter analysis.

  • Procedure:

    • Implant microdialysis probes stereotaxically into the target brain regions (e.g., medial prefrontal cortex for postsynaptic effects on dopamine; dorsal raphe or hippocampus for presynaptic effects on serotonin)[1][2].

    • Allow the animal to recover and stabilize while perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples (e.g., every 20 minutes for at least 60-90 minutes).

    • Administer this compound systemically.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

    • Analyze the concentration of dopamine and serotonin (and their metabolites) in the dialysate samples using HPLC-ED.

    • Express the results as a percentage change from the baseline average.

Visualizations

F15599_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space F15599 F15599 5HT1A_R 5-HT1A Receptor F15599->5HT1A_R Binds G_Protein Gαi / Gαo Protein 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Weaker Effect) ERK ERK1/2 G_Protein->ERK Activates (Preferential Pathway) cAMP ↓ cAMP AC->cAMP pERK ↑ pERK1/2 ERK->pERK Response Cellular Response (e.g., Gene Expression) pERK->Response

Caption: F-15599 biased signaling at the 5-HT1A receptor.

Troubleshooting_Workflow start Experiment with F-15599 issue Unexpected Effect Observed (e.g., Sedation, Hypothermia) start->issue is_mediated Is the effect blocked by a 5-HT1A antagonist (e.g., WAY-100635)? issue->is_mediated check_dose Is the dose higher than a postsynaptically-selective dose? solution_dose Lower the dose. Perform a dose-response curve. check_dose->solution_dose Yes solution_control Effect is on-target but likely due to presynaptic receptor activation. check_dose->solution_control No off_target Effect may be truly off-target. Re-evaluate experimental system. is_mediated->off_target No on_target Effect is 5-HT1A mediated. is_mediated->on_target Yes on_target->check_dose

Caption: Troubleshooting unexpected effects of F-15599.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Binding Assay (Ki) Confirm affinity & selectivity g_protein [35S]GTPγS Assay (EC50) Assess G-protein activation binding->g_protein erk pERK Western Blot (EC50) Assess biased signaling g_protein->erk microdialysis Microdialysis (PFC vs. Raphe) erk->microdialysis behavior Behavioral Model (e.g., Forced Swim Test) microdialysis->behavior locomotion Locomotor Activity Control behavior->locomotion conclusion Conclusion on Functional Selectivity locomotion->conclusion start Hypothesis start->binding

References

Optimizing F-15599 tosylate concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing F-15599 tosylate in in vitro assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent full agonist for the serotonin (B10506) 5-HT1A receptor.[1] It exhibits functional selectivity, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][2][3] Its mechanism involves biased agonism, where it preferentially stimulates certain downstream signaling pathways. Specifically, it favors the activation of Gαi over Gαo G-protein subtypes and potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) more than inhibiting adenylyl cyclase or promoting receptor internalization.[1][4][5]

Q2: I am not observing the expected downstream signaling (e.g., ERK1/2 phosphorylation). What could be the issue?

A2: Several factors could contribute to a lack of signal. First, verify the concentration of this compound used. For ERK1/2 phosphorylation in cell lines expressing human 5-HT1A receptors, potent effects have been observed in the nanomolar range.[4][5] Second, ensure your cell line expresses sufficient levels of functional 5-HT1A receptors. Receptor expression can be confirmed by radioligand binding assays or western blotting. Third, check the incubation time. The kinetics of ERK1/2 phosphorylation can be transient, so a time-course experiment is recommended to identify the optimal time point. Finally, confirm the integrity of your downstream detection reagents, such as antibodies for western blotting.

Q3: My dose-response curve for this compound is not consistent with published data. What should I check?

A3: Discrepancies in dose-response curves can arise from several sources. Ensure the accurate preparation of your stock solutions and serial dilutions. This compound is typically dissolved in a suitable solvent like distilled water.[6] Verify the final concentration in your assay. The potency of F-15599 can differ depending on the specific in vitro assay and the cell or tissue preparation being used.[4] For instance, its potency for stimulating [35S]-GTPγS binding is higher in the prefrontal cortex compared to the dorsal raphe.[4][5] Also, consider the passage number of your cell line, as receptor expression levels can change over time.

Q4: What is the recommended starting concentration range for this compound in a new in vitro assay?

A4: Based on its in vitro pharmacology, a good starting point for a dose-response curve would be to cover a range from 10-11 M to 10-5 M. F-15599 has a Ki of approximately 3.4 nM for the 5-HT1A receptor.[7][8] Its EC50 for stimulating ERK1/2 phosphorylation in CHO cells expressing the human 5-HT1A receptor is around 1.6 nM.[4] Therefore, a range spanning several logs below and above this value should be adequate to capture the full dose-response relationship.

Q5: How should I prepare and store this compound stock solutions?

A5: this compound should be stored at room temperature in the continental US, though this may vary elsewhere.[7] For experimental use, stock solutions can be prepared and aliquots stored at -20°C.[2] It is advisable to minimize freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Binding Affinity of F-15599

Receptor/TissueParameterValueReference
Rat 5-HT1A ReceptorpKi~8.5[4]
Human 5-HT1A ReceptorpKi~8.5[4]
Human 5-HT1A ReceptorKi3.4 nM[7][8]

Table 2: In Vitro Functional Potency (EC50) of F-15599

AssayCell Line/TissueParameterValueReference
[35S]-GTPγS BindingRat Prefrontal CortexEC5025 nM[4]
[35S]-GTPγS BindingRat HippocampusEC5055 nM[4]
[35S]-GTPγS BindingRat Dorsal RapheEC50150 nM[4]
ERK1/2 PhosphorylationCHO-h5-HT1A cellsEC501.6 nM[4]
G-protein ActivationCHO-h5-HT1A cellsEC5013 nM[4]
cAMP InhibitionCHO-h5-HT1A cellsEC5025 nM[4]
Receptor InternalizationCHO-h5-HT1A cellsEC5079 nM[4]

Experimental Protocols

Protocol 1: [35S]-GTPγS Binding Assay in Rat Brain Membranes

This protocol is adapted from methodologies described in the literature.[4]

1. Membrane Preparation:

  • Homogenize rat brain tissue (e.g., prefrontal cortex) in ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Pellet the membranes from the supernatant by high-speed centrifugation.
  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • In a 96-well plate, add the following in order:
  • Assay buffer
  • This compound at various concentrations
  • GDP (to a final concentration of 50 µM)
  • [35S]-GTPγS (to a final concentration of ~0.1 nM)
  • Membrane preparation (final protein concentration of ~8 µg per well)
  • Incubate the plate at 30°C for 60 minutes with gentle agitation.
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the specific binding (total binding minus non-specific binding) against the log concentration of this compound.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: ERK1/2 Phosphorylation Assay in Cultured Cells

This protocol is based on studies performed in cell lines expressing the human 5-HT1A receptor.[4][5]

1. Cell Culture and Plating:

  • Culture cells (e.g., CHO or HeLa cells stably expressing h5-HT1A) in appropriate growth medium.
  • Seed the cells into 24- or 48-well plates and grow to 80-90% confluency.
  • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

2. Compound Treatment:

  • Prepare a dilution series of this compound in serum-free medium.
  • Remove the serum-starvation medium from the cells and replace it with the medium containing the different concentrations of this compound.
  • Incubate the cells for the desired time (e.g., 5-15 minutes). A time-course experiment is recommended to determine the optimal incubation time.

3. Cell Lysis and Protein Quantification:

  • Aspirate the medium and wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Clarify the lysate by centrifugation.
  • Determine the protein concentration of the supernatant.

4. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

5. Data Analysis:

  • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
  • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
  • Plot the normalized p-ERK1/2 levels against the log concentration of this compound to generate a dose-response curve and determine the EC50.

Visualizations

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F15599 This compound Receptor 5-HT1A Receptor F15599->Receptor Binds G_protein Gαi/Gαo Receptor->G_protein Activates (Gαi > Gαo) AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway ERK1/2 Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Produces ERK_phos Phosphorylated ERK1/2 ERK_pathway->ERK_phos Phosphorylates

Caption: Signaling pathway of this compound at the 5-HT1A receptor.

Experimental_Workflow start Start: Prepare F-15599 Stock Solution dilution Prepare Serial Dilutions start->dilution treatment Treat with F-15599 dilution->treatment cell_prep Prepare Cells/Membranes cell_prep->treatment incubation Incubate for Defined Time treatment->incubation assay Perform Assay (e.g., Western Blot, GTPγS) incubation->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis (Dose-Response Curve) data_acq->analysis end End: Determine Potency (EC50) analysis->end

Caption: General experimental workflow for in vitro assays with F-15599.

Troubleshooting_Logic rect_node rect_node start No/Weak Signal Observed conc Concentration Correct? start->conc cell_health Cells Healthy/Receptor Expression OK? conc->cell_health Yes sol_conc Verify Stock and Dilutions conc->sol_conc No inc_time Incubation Time Optimized? cell_health->inc_time Yes sol_cell Check Cell Viability/Passage No. and Receptor Expression cell_health->sol_cell No reagents Reagents Validated? inc_time->reagents Yes sol_time Perform Time-Course Experiment inc_time->sol_time No sol_reagents Test Reagents with Positive Control reagents->sol_reagents No

Caption: Troubleshooting logic for unexpected results in F-15599 assays.

References

How to minimize serotonin syndrome side effects of F-15599 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides researchers, scientists, and drug development professionals with essential information for utilizing F-15599 tosylate in experimental settings, with a primary focus on understanding and minimizing the risk of serotonin (B10506) syndrome side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as NLX-101) is a potent and highly selective full agonist for the serotonin 5-HT1A receptor.[1] Its defining characteristic is its functional selectivity, or "biased agonism." It preferentially activates postsynaptic 5-HT1A receptors, particularly in cortical regions like the prefrontal cortex, over presynaptic (somatodendritic) 5-HT1A autoreceptors located in the raphe nuclei.[1][2][3] This preferential postsynaptic action is believed to underlie its antidepressant and pro-cognitive effects.[3][4]

Q2: What is serotonin syndrome and why is it a potential concern during experiments?

A2: Serotonin syndrome (SS), or serotonin toxicity, is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system.[5][6][7] It is characterized by a triad (B1167595) of symptoms: altered mental status (e.g., agitation), autonomic dysfunction (e.g., hyperthermia, rapid heart rate), and neuromuscular excitation (e.g., tremors, rigidity).[6][8] In a research context, it represents a significant adverse event that can confound experimental results and impact animal welfare. SS is most often triggered by the concurrent use of two or more drugs that increase serotonin levels.[7][9]

Q3: How likely is this compound to induce serotonin syndrome?

A3: F-15599 has a lower propensity to induce serotonergic side effects compared to less selective 5-HT1A receptor agonists.[4][10] This is attributed to its preferential activation of postsynaptic receptors. Studies show a significant separation between the doses required for antidepressant-like effects and the higher doses that elicit signs of the 5-HT behavioral syndrome.[4] However, the risk is dose-dependent, and higher doses of F-15599 can induce serotonergic effects like hypothermia and elements of the 5-HT syndrome.[4][11]

Q4: What are the key signs of serotonin syndrome to monitor in rodent models?

A4: Based on preclinical studies, researchers should monitor for the following signs, which constitute the "5-HT behavioral syndrome" in rodents:

  • Neuromuscular: Tremors, muscle rigidity, myoclonus (muscle spasms), hyperreflexia (overactive reflexes), forepaw treading, and ataxia (loss of coordination).[7][11]

  • Autonomic: Hyperthermia or hypothermia (F-15599 has been shown to cause dose-dependent hypothermia), and rapid changes in blood pressure.[4][11]

  • Altered Mental Status/Behavior: Agitation, restlessness, and lower lip retraction.[4][7]

Q5: How can the risk of serotonin syndrome be minimized during experiments?

A5:

  • Strict Dose Control: Use the lowest effective dose validated for your experimental model. There is a notable separation between the effective doses of F-15599 for therapeutic effects and those that cause serotonergic signs.[4]

  • Avoid Co-administration of Serotonergic Agents: Do not use F-15599 in combination with other serotonergic drugs, such as monoamine oxidase inhibitors (MAOIs), selective serotonin reuptake inhibitors (SSRIs), or other 5-HT receptor agonists, as this is the most common cause of severe SS.[5][9]

  • Careful Monitoring: Implement a clear protocol for observing animals for the signs listed in Q4, especially after initial administration or dose escalation.

  • Establish Baseline Vitals: Record baseline physiological parameters, such as body temperature, before drug administration to accurately assess any changes.

Q6: What is the immediate protocol if an animal exhibits signs of serotonin syndrome?

A6:

  • Discontinue the Agent: Cease administration of this compound and any other potential serotonergic agents immediately.[6][8]

  • Supportive Care: This is the primary treatment. Focus on normalizing vital signs.

  • Manage Hyperthermia: For severe hyperthermia, use standard cooling measures. Antipyretics are ineffective as the mechanism is not hypothalamic.[8]

  • Administer Benzodiazepines: For agitation and muscle rigidity, benzodiazepines can be used for their sedative and muscle-relaxant properties.[8]

  • Consider 5-HT2A Antagonists: In moderate to severe cases, administration of a 5-HT2A antagonist like cyproheptadine (B85728) can be an effective antidote.[5][8]

  • Veterinary Consultation: Consult with the attending veterinarian for appropriate animal care and intervention.

Troubleshooting Guide

Issue/ObservationPotential CauseRecommended Action
Unexpected Sedation or Hypoactivity The dose may be too high. A dose of 16 mg/kg has been shown to decrease locomotor activity in mice.[11][12]Review the dose-response curve. Consider lowering the dose to a range primarily affecting postsynaptic receptors without significant off-target or systemic effects.
Animal Exhibits Mild Tremors and Hypothermia Onset of dose-dependent serotonergic side effects. Doses of 4-16 mg/kg can dose-dependently decrease body temperature in mice.[11]This indicates the dose is at or above the threshold for inducing systemic serotonergic effects. Record observations meticulously. If symptoms worsen, follow the protocol for suspected SS (Q6). For future experiments, consider a lower dose.
Inconsistent Behavioral Results The dose may be activating both presynaptic autoreceptors and postsynaptic heteroreceptors, leading to complex downstream effects. Doses above 0.16 mg/kg may begin to activate 5-HT1A autoreceptors.[13]Ensure precise and consistent dosing. Analyze results based on dose level. Consider using a lower dose that ensures preferential activation of postsynaptic receptors.
Severe Agitation, Rigidity, and Hyperthermia Probable moderate to severe serotonin syndrome, potentially from an unintentional drug interaction or overdose.Immediately initiate the emergency protocol outlined in FAQ Q6. This is a serious adverse event requiring immediate intervention. Review all experimental compounds for serotonergic activity.

Experimental Protocols & Data

Dose-Response Summary for F-15599

The following table summarizes key quantitative data from preclinical studies to guide dose selection.

Dose RangeAdministrationExperimental ModelObserved EffectCitation(s)
From 0.2 µg/kgi.v.Rat Electrophysiology (mPFC)Increased discharge rate of pyramidal neurons (postsynaptic effect).[3][13]
>8.2 µg/kgi.v.Rat Electrophysiology (Dorsal Raphe)Reduced discharge rate of 5-HT neurons (presynaptic effect).[3][13]
ED₅₀ ~100 µg/kgp.o.Rat Forced Swim TestAntidepressant-like properties.[3]
2 - 16 mg/kgi.p.Mouse Forced Swim TestDecreased immobility time (antidepressant-like effect).[11][12]
4 - 16 mg/kgi.p.Mouse Body TemperatureDose-dependent decrease in rectal body temperature.[11][12]
16 mg/kgi.p.Mouse Locomotor ActivityDecreased locomotor activity.[11][12]
Protocol 1: Monitoring for Serotonin Syndrome in Rodent Models
  • Baseline Assessment: Before drug administration, perform a baseline assessment of each animal. Record rectal body temperature and observe posture, muscle tone, and general activity level for 5-10 minutes.

  • Drug Administration: Administer this compound via the desired route (e.g., i.p., p.o., i.v.). Prepare the compound in a suitable vehicle (e.g., saline).[3]

  • Post-Administration Observation: At peak effect time (e.g., 30-60 minutes post-injection) and at regular intervals thereafter, place the animal in a clear observation chamber.

  • Scoring Sheet: Use a standardized scoring sheet to systematically check for signs of the 5-HT syndrome:

    • Posture: Normal vs. flat body posture.

    • Muscle Tone: Normal vs. rigidity or tremors.

    • Reflexes: Normal vs. hyperreflexia.

    • Behaviors: Note the presence/absence of forepaw treading, head weaving, and lower lip retraction.

  • Physiological Measurement: Record rectal body temperature at the same time points to monitor for hyperthermia or hypothermia.

  • Intervention Threshold: Define clear endpoints. If an animal exhibits severe signs (e.g., uncontrollable seizures, severe hyperthermia >40°C) or a combination of moderate signs, immediately proceed with the emergency protocol (see FAQ Q6).

Protocol 2: General Methodology for the Forced Swim Test (FST)
  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., 2-16 mg/kg, i.p.) 30-60 minutes before the test.[11][12]

  • Test Procedure:

    • Gently place each mouse into the cylinder.

    • The test duration is typically 6 minutes.

    • Record the entire session with a video camera for later analysis.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • The primary measure is immobility time : the duration for which the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water.

    • A significant decrease in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.[4]

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a heated cage until fully dry before returning it to its home cage.

Visual Guides

Signaling Pathways & Experimental Workflows

F15599_Mechanism cluster_Pre Presynaptic 5-HT Neuron (Raphe) cluster_Post Postsynaptic Neuron (PFC) Pre_Receptor 5-HT1A Autoreceptor Serotonin_Release Inhibit 5-HT Release Pre_Receptor->Serotonin_Release Activation Post_Receptor Postsynaptic 5-HT1A Heteroreceptor G_Protein Gαi Activation Post_Receptor->G_Protein Activation ERK_Pathway pERK1/2 Signaling G_Protein->ERK_Pathway Downstream Cascade Therapeutic_Effect Antidepressant & Procognitive Effects ERK_Pathway->Therapeutic_Effect F15599 F-15599 Tosylate F15599->Pre_Receptor Low-Efficacy / High-Dose Effect F15599->Post_Receptor PREFERENTIAL High-Efficacy Agonism

Caption: F-15599's biased agonism pathway.

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Test Phase 2: In-Vivo Testing cluster_Analysis Phase 3: Post-Hoc Analysis Animal_Acclimation Animal Acclimation & Baseline Measurements Drug_Prep This compound Solution Preparation Dosing Drug Administration (i.p., p.o., etc.) Drug_Prep->Dosing Behavior Behavioral Assay (e.g., Forced Swim Test) Dosing->Behavior Monitoring Physiological Monitoring (Body Temp, SS Signs) Dosing->Monitoring Tissue Tissue Collection (Brain Regions) Behavior->Tissue Data Data Interpretation & Statistical Analysis Monitoring->Data Biochem Biochemical Analysis (e.g., pERK Western Blot) Tissue->Biochem Biochem->Data

Caption: A typical experimental workflow for in vivo studies.

Troubleshooting_Flowchart Start Animal Receives This compound Observe Monitor for Adverse Signs (Tremors, Hyperthermia, Agitation) Start->Observe No_Signs No Adverse Signs Observe->No_Signs No Signs_Present Adverse Signs Present Observe->Signs_Present Yes Proceed Proceed with Experiment No_Signs->Proceed Assess_Severity Assess Severity Signs_Present->Assess_Severity Mild Mild Signs (e.g., slight tremor) Assess_Severity->Mild Mild Severe Severe Signs (e.g., rigidity, >40°C) Assess_Severity->Severe Moderate/Severe Action_Mild Document Observations Lower Dose in Future Studies Continue Close Monitoring Mild->Action_Mild Action_Severe EMERGENCY PROTOCOL 1. Cease Drug Administration 2. Initiate Supportive Care 3. Consult Veterinarian Severe->Action_Severe

Caption: Troubleshooting flowchart for suspected serotonin syndrome.

References

Technical Support Center: F-15599 Tosylate In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with F-15599 tosylate in in vivo experiments.

Troubleshooting Guide

Question 1: We are not observing the expected antidepressant-like effects of F-15599 in our rodent model (e.g., forced swim test). What are the potential causes?

Answer:

Several factors could contribute to a lack of efficacy in behavioral models of depression. Consider the following:

  • Dose Selection: F-15599 has a distinct dose-response profile. Antidepressant-like effects are typically seen at lower doses, while higher doses may induce other serotonergic effects that can confound the results.[1][2] It is crucial to perform a full dose-response study to identify the optimal therapeutic window in your specific animal strain.

  • Animal Strain and Handling: Different rodent strains can exhibit varied responses to serotonergic agents. Ensure the strain you are using is appropriate and has been previously characterized for its response in the chosen behavioral paradigm. Furthermore, proper acclimation and consistent, gentle handling are critical to reduce stress-induced variability in behavioral outcomes.

  • Experimental Protocol Adherence: The forced swim test (FST) and other behavioral assays are highly sensitive to procedural variations. Ensure strict adherence to the protocol, including water temperature, pre-test habituation, and scoring methodology. All scoring should be performed by an experimenter blinded to the treatment groups to prevent bias.

  • Compound Formulation and Administration: Confirm that this compound is completely solubilized in the vehicle and that the formulation is stable. Inconsistent administration, such as improper oral gavage or intraperitoneal injection technique, can lead to variable drug exposure.

Question 2: F-15599 is causing unexpected sedative or hyperactive effects in our animals. How should we interpret this?

Answer:

While F-15599 is known for its preferential activation of postsynaptic 5-HT1A receptors, which is thought to contribute to its favorable side-effect profile, off-target or dose-related effects can still occur.[1][2]

  • Dose-Related Effects: Higher doses of F-15599 are more likely to induce side effects such as hypothermia and elements of the 5-HT behavioral syndrome.[1][2] If you observe hyperactivity or sedation, you may be operating at the high end of the dose-response curve. A comprehensive dose-response study is recommended.

  • Locomotor Activity Assessment: It is essential to conduct an open-field test or a similar assay to evaluate the effects of F-15599 on general locomotor activity at the same doses used in your primary behavioral experiments. A true antidepressant effect in the FST should not be accompanied by a significant increase in general activity.

  • Off-Target Effects: While F-15599 is highly selective for the 5-HT1A receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.

Question 3: We are not seeing the expected pro-cognitive effects of F-15599 in our cognitive impairment model. What should we investigate?

Answer:

The pro-cognitive effects of F-15599 have been demonstrated in specific models of cognitive dysfunction.[3] A lack of effect could be due to:

  • Model Selection: F-15599 has shown efficacy in reversing cognitive deficits induced by agents like phencyclidine (PCP).[3] The choice of cognitive impairment model is crucial. Ensure the model is relevant to the mechanism of action of F-15599.

  • Timing of Administration: The timing of drug administration relative to the cognitive task is critical. The pharmacokinetic profile of F-15599 should be considered to ensure that peak brain concentrations coincide with the testing period.

  • Task Difficulty: The complexity of the cognitive task can influence the outcome. If the task is too simple or too difficult, it may not be sensitive enough to detect the therapeutic effects of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: F-15599 is a potent and highly selective 5-HT1A receptor full agonist.[4] It exhibits biased agonism, preferentially activating postsynaptic 5-HT1A receptors in cortical regions over somatodendritic 5-HT1A autoreceptors in the raphe nucleus.[4][5][6] This preferential activation is thought to underlie its antidepressant and pro-cognitive effects with a reduced side-effect profile compared to less selective 5-HT1A agonists.[1][2]

Q2: What are the expected in vivo effects of F-15599?

A2: In preclinical rodent models, F-15599 has demonstrated:

  • Antidepressant-like activity in the forced swim test and in models of chronic stress.[1][2][7][8]

  • Anxiolytic-like effects.

  • Pro-cognitive effects, particularly in reversing memory deficits induced by NMDA receptor antagonists.[3]

  • A reduction in breathing irregularities in a mouse model of Rett syndrome.[4]

Q3: How should this compound be formulated for in vivo administration?

A3: For in vivo studies, this compound is typically dissolved in a suitable vehicle. While the specific vehicle may vary depending on the administration route, common solvents for small molecules include saline, sterile water, or a mixture of DMSO and polyethylene (B3416737) glycol (PEG) diluted in saline. It is crucial to ensure the final concentration of any organic solvent is low to avoid toxicity. Always confirm the solubility and stability of the compound in the chosen vehicle.

Q4: What is the difference between presynaptic and postsynaptic 5-HT1A receptors, and why is F-15599's selectivity important?

A4: Presynaptic 5-HT1A autoreceptors are located on serotonin (B10506) neurons in the raphe nucleus and their activation inhibits serotonin release. In contrast, postsynaptic 5-HT1A receptors are located on non-serotonergic neurons in other brain regions, such as the prefrontal cortex, and their activation mediates the therapeutic effects.[9] F-15599's preferential activation of postsynaptic receptors is thought to produce antidepressant and pro-cognitive effects without significantly shutting down serotonin release, which may contribute to a faster onset of action and a better side-effect profile.[5][6]

Quantitative Data

Table 1: In Vivo Efficacy of F-15599 in Rodent Models

Model Species Effect Route of Administration ED50
Forced Swim TestRatReduction in immobilityp.o.~100 µg/kg[5]
Dopamine (B1211576) Output in mPFCRatIncreasei.p.30 µg/kg[5][6]
Hippocampal 5-HT ReleaseRatReductioni.p.240 µg/kg[5][6]
Body TemperatureRatDecreasei.p.0.63-0.88 mg/kg[2]

Experimental Protocols

Forced Swim Test (FST) in Rats
  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, 30 minutes before the test).

  • Pre-Swim Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute habituation swim. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-swim, place the rat back into the cylinder for a 6-minute test session.

  • Scoring: Record the entire 6-minute session. Score the duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) during the last 4 minutes of the test. Scoring should be performed by an experimenter blinded to the treatment groups.

In Vivo Microdialysis for Dopamine and Serotonin Measurement
  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Administration Collection: Continue to collect dialysate samples for at least 2-3 hours after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels.

Visualizations

G receptor receptor g_protein g_protein effector effector second_messenger second_messenger kinase kinase response response F15599 F-15599 HT1A 5-HT1A Receptor F15599->HT1A Activates Gi Gi/o Protein HT1A->Gi Activates NeuronalActivity ↓ Neuronal Firing ↑ K+ Conductance ↓ Ca2+ Conductance HT1A->NeuronalActivity AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Gi->ERK Activates (via βγ subunit) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GeneExpression ↑ c-fos Expression ERK->GeneExpression

Caption: Simplified 5-HT1A receptor signaling pathway activated by F-15599.

G start_end start_end decision decision process process result result issue issue start Start: Unexpected In Vivo Results no_effect No Effect Observed start->no_effect check_dose Is the dose appropriate? dose_response Perform dose- response study check_dose->dose_response No check_formulation Is the formulation correct? check_dose->check_formulation Yes re_evaluate Re-evaluate experiment with optimized parameters dose_response->re_evaluate verify_formulation Verify solubility, stability, & vehicle check_formulation->verify_formulation No check_admin Was administration technique correct? check_formulation->check_admin Yes verify_formulation->re_evaluate review_admin Review and refine administration protocol check_admin->review_admin No check_protocol Is the experimental protocol validated? check_admin->check_protocol Yes review_admin->re_evaluate validate_protocol Validate protocol with positive control check_protocol->validate_protocol No check_animals Are animal strain & handling appropriate? check_protocol->check_animals Yes validate_protocol->re_evaluate review_animals Review animal model and handling procedures check_animals->review_animals No check_animals->re_evaluate Yes review_animals->re_evaluate no_effect->check_dose

Caption: Troubleshooting workflow for unexpected in vivo results with F-15599.

G issue issue category category cause cause unexpected_results Unexpected In Vivo Results compound_issues Compound-Related Issues unexpected_results->compound_issues admin_issues Administration-Related Issues unexpected_results->admin_issues model_issues Animal Model-Related Issues unexpected_results->model_issues exp_issues Experimental Design Issues unexpected_results->exp_issues dose Incorrect Dose compound_issues->dose solubility Poor Solubility/Stability compound_issues->solubility vehicle Vehicle Effects compound_issues->vehicle route Incorrect Route admin_issues->route technique Improper Technique admin_issues->technique volume Incorrect Volume/Concentration admin_issues->volume strain Strain/Species Differences model_issues->strain handling Handling Stress model_issues->handling health Underlying Health Issues model_issues->health protocol Protocol Variability exp_issues->protocol controls Inadequate Controls exp_issues->controls bias Observer Bias exp_issues->bias

Caption: Logical relationships for diagnosing unexpected experimental outcomes.

References

Adjusting F-15599 tosylate dose to avoid motor performance impact

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: F-15599 Tosylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help mitigate off-target effects on motor performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as NLX-101, is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] It exhibits biased agonism, meaning it preferentially activates postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][2] This functional selectivity is linked to its preferential activation of the Gαi G protein subtype and the phosphorylation of ERK1/2, rather than receptor internalization or inhibition of adenylyl cyclase.[1] This biased agonism is thought to contribute to its therapeutic effects with potentially fewer side effects compared to non-biased agonists.[3][4]

Q2: At what doses does this compound begin to impact motor performance in rodents?

A2: Studies in mice have shown that this compound can impact motor performance at higher doses. Specifically, a dose of 16 mg/kg (administered orally) was observed to decrease locomotor activity.[4] In contrast, doses of 2, 4, and 8 mg/kg did not significantly affect locomotor activity in mice.[4] In rats, a clear separation has been observed between the doses required for antidepressant-like effects and those that induce other serotonergic signs, which can include motor impairments.[5][6]

Q3: How can I adjust the dose of this compound to achieve the desired therapeutic effect without compromising motor function?

A3: To minimize the impact on motor performance, it is recommended to start with a dose range that has been shown to be effective for the desired therapeutic outcome while being below the threshold for motor impairment. Based on available preclinical data, doses between 2 mg/kg and 8 mg/kg (p.o.) in mice have demonstrated antidepressant-like effects without significantly altering locomotor activity.[3][4] It is crucial to perform a dose-response study within your specific experimental paradigm to determine the optimal dose for your intended effect while monitoring for any motor deficits.

Troubleshooting Guide

Issue: I am observing unexpected changes in my animals' motor behavior after administering this compound.

Troubleshooting Steps:

  • Verify the Dose: Double-check your calculations and the concentration of your this compound solution to ensure accurate dosing. Inadvertent administration of a higher dose is a common cause of motor side effects.

  • Review the Dose-Response Curve: Refer to the dose-response data from preclinical studies (see table below). If your current dose is approaching or exceeds the levels known to cause motor impairment (e.g., 16 mg/kg in mice), consider reducing the dose.[4]

  • Implement a Motor Function Assessment: If you haven't already, incorporate a specific motor function test into your experimental protocol to quantitatively assess any potential motor impairments. This will allow you to correlate the dose of this compound with a specific motor outcome.

  • Consider the Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the compound. Ensure that the chosen route is consistent with established protocols and consider that different routes may require dose adjustments.

  • Acclimatize Animals: Ensure that animals are properly acclimatized to the testing environment and procedures to minimize stress-induced motor changes that could be misinterpreted as drug effects.

Quantitative Data Summary

Table 1: Dose-Response Effects of this compound on Motor Performance and Antidepressant-Like Activity in Mice

Dose (mg/kg, p.o.)Effect on Locomotor ActivityAntidepressant-Like Effect (Forced Swim Test)Reference
1No significant effectNo significant effect[4]
2No significant effectReduced immobility[3][4]
4No significant effectReduced immobility[3][4]
8No significant effectReduced immobility[3][4]
16Decreased locomotor activityReduced immobility[3][4]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity using an Open Field Test

This protocol is designed to assess spontaneous locomotor activity in rodents and can be used to identify drug-induced hypoactivity or hyperactivity.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm)

  • Video tracking software

  • Rodents (mice or rats)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle control at the desired dose and route of administration.

  • At a predetermined time post-administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the video recordings using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Compare the data from the this compound-treated groups with the vehicle control group to determine any significant effects on locomotor activity.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

The rotarod test is a widely used method to evaluate motor coordination and balance in rodents.[7][8][9][10]

Materials:

  • Rotarod apparatus

  • Rodents (mice or rats)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Training:

    • For 2-3 consecutive days before the test day, train the animals on the rotarod.

    • Place the animals on the rotating rod at a low, constant speed (e.g., 4-5 rpm).

    • Animals that fall off within a set time (e.g., 60 seconds) should be placed back on the rod.

    • Repeat this for 3-4 trials per day.

  • Testing:

    • On the test day, administer this compound or vehicle control.

    • At a predetermined time post-administration, place the animal on the rotarod.

    • The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes) or at a fixed speed.

    • Record the latency to fall from the rod.

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

    • Compare the latency to fall between the drug-treated and vehicle control groups.

Visualizations

Signaling_Pathway F15599 This compound HT1A_Post Postsynaptic 5-HT1A Receptor F15599->HT1A_Post Preferential Activation HT1A_Pre Presynaptic 5-HT1A Autoreceptor F15599->HT1A_Pre Less potent activation Gai Gαi HT1A_Post->Gai ERK ERK1/2 Phosphorylation Gai->ERK Therapeutic Antidepressant-like Effects ERK->Therapeutic Motor Motor Side Effects (at high doses) HT1A_Pre->Motor

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Prep This compound & Vehicle Preparation Animal_Acclimatization->Drug_Prep Dosing Drug Administration Drug_Prep->Dosing Behavioral_Test Motor Performance Assessment (e.g., Open Field, Rotarod) Dosing->Behavioral_Test Data_Collection Data Collection & Quantification Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion Stats->Conclusion Interpretation of Results

Caption: Experimental workflow for assessing motor performance.

References

Ensuring consistent results with F-15599 tosylate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-15599 tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this novel 5-HT1A receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during experimentation with this compound, providing potential causes and solutions in a direct question-and-answer format.

Q1: I am observing high variability in the behavioral responses of my animals after this compound administration. What could be the cause?

A1: High variability in behavioral studies is a common challenge. Several factors could be contributing to this inconsistency:

  • Animal-Related Factors:

    • Strain: Different rodent strains can exhibit varied responses to serotonergic compounds. Ensure you are using a consistent and well-characterized strain for your studies.

    • Sex and Hormonal Status: Male and female animals can respond differently. If using females, consider the stage of their estrous cycle, as this can influence behavioral outcomes.

    • Age and Weight: Ensure that all animals within an experimental group are age and weight-matched.

  • Environmental Factors:

    • Lighting: Rodents are sensitive to light. Maintain consistent lighting conditions in both housing and testing rooms.

    • Noise: Loud or sudden noises can induce stress and affect behavior. Conduct experiments in a quiet environment.

    • Olfactory Cues: Rodents have a keen sense of smell. Avoid strong scents (perfumes, cleaning agents) and ensure the testing apparatus is cleaned thoroughly between animals to remove odors from previous subjects.

  • Experimenter Handling:

    • Habituation: Handle the animals for a few days prior to the experiment to acclimate them to your presence and reduce handling-induced stress.

    • Consistency: Ensure all experimenters handle the animals in a consistent and gentle manner.

Q2: My results from the Forced Swim Test (FST) are not consistent. What specific parameters should I check?

A2: The Forced Swim Test is sensitive to subtle procedural variations. For consistent results with this compound, pay close attention to the following:

  • Water Temperature: Maintain a constant water temperature (typically 23-25°C). Colder or warmer water can alter the animal's activity levels.

  • Water Depth: The water should be deep enough to prevent the animal from touching the bottom with its tail or feet (typically 15-30 cm for rats).

  • Pre-Test Session: A pre-test session (usually 15 minutes on the day before the test) is crucial for obtaining reliable data. This session habituates the animal to the procedure.

  • Scoring Method: Ensure that the person scoring the behavior is blinded to the experimental groups and uses a clear and consistent definition of immobility. Automated scoring software can also help to reduce inter-rater variability.

Q3: I am having trouble with my in vivo microdialysis experiment. The recovery of this compound or neurotransmitters is low and variable.

A3: Low and inconsistent recovery in microdialysis can be due to several technical factors:

  • Probe Selection and Placement:

    • Probe Type: Use a probe with a membrane molecular weight cutoff appropriate for the analytes of interest.

    • Accurate Implantation: Ensure the probe is accurately placed in the target brain region. Histological verification after the experiment is essential.

  • Perfusion Flow Rate: The flow rate of the perfusion fluid (aCSF) affects recovery. Slower flow rates generally result in higher recovery but provide poorer temporal resolution. A typical flow rate is 1-2 µL/min.

  • Perfusate Composition: The composition of the artificial cerebrospinal fluid (aCSF) should be as close to physiological conditions as possible.

  • System Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe implantation to establish a stable baseline before collecting samples for analysis.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound can be dissolved in saline for in vivo studies. It is recommended to prepare a stock solution, which can be stored at -20°C.[1] Working solutions should be prepared fresh daily by diluting the stock solution with saline.[1] Doses are typically expressed as the weight of the free base.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with F-15599, providing a reference for expected outcomes.

Table 1: In Vivo Neurochemical Effects of F-15599 in Rats

EffectBrain RegionAdministration RouteED₅₀Reference
Increased Dopamine (B1211576) OutputMedial Prefrontal Cortex (mPFC)i.p.30 µg/kg[1]
Reduced Serotonin (B10506) ReleaseHippocampusi.p.240 µg/kg[1]
Increased Pyramidal Neuron FiringMedial Prefrontal Cortex (mPFC)i.v.Minimal effective dose: 0.2 µg/kg[1]
Reduced 5-HT Neuron FiringDorsal Raphei.v.Minimal effective dose: 8.2 µg/kg[1]

Table 2: Behavioral Effects of F-15599 in Rodents

Behavioral TestSpeciesAdministration RouteEffective Dose RangeEffectReference
Forced Swim TestRatp.o.0.1 - 10 mg/kgReduced immobility[2]
Forced Swim TestMousep.o.2 - 16 mg/kgReduced immobility[3]
Conditioned Stress-Induced Ultrasonic VocalizationRatp.o.0.16 - 2.5 mg/kgDecreased vocalization duration[2]
Novel Object RecognitionMousep.o.Up to 16 mg/kgNo disruption of memory[3]

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like effects of this compound.

Materials:

  • This compound

  • Saline

  • Cylindrical water tanks (40-50 cm high, 20 cm diameter)

  • Water at 23-25°C

  • Video recording equipment (optional but recommended)

  • Stopwatch

Procedure:

  • Day 1: Pre-test Session

    • Fill the cylinders with water to a depth of 15-30 cm.

    • Gently place each rat into a cylinder for a 15-minute session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Day 2: Test Session

    • Administer this compound or vehicle (saline) at the desired dose and route (e.g., p.o. or i.p.) at a specified time before the test (e.g., 60 minutes).

    • Fill the cylinders with fresh water at the same temperature and depth as the pre-test.

    • Place the rats in the cylinders for a 5-minute test session.

    • Record the session for later analysis.

    • Measure the total time the animal spends immobile. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • The duration of immobility is scored by a trained observer who is blind to the treatment groups.

    • Compare the immobility time between the this compound-treated groups and the vehicle-treated group.

Protocol 2: In Vivo Microdialysis for Dopamine and Serotonin in the Rat Medial Prefrontal Cortex (mPFC)

Objective: To measure the effect of this compound on extracellular dopamine and serotonin levels in the mPFC.

Materials:

  • This compound

  • Saline

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane cutoff)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the mPFC.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula into the mPFC of the awake, freely moving rat.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

    • Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation.

    • Administer this compound or vehicle systemically (e.g., i.p.).

    • Continue collecting dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis:

    • Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain with formalin.

    • Section the brain and stain to verify the correct placement of the microdialysis probe.

Visualizations

Signaling Pathways and Experimental Workflows

F15599_Signaling_Pathway F15599 F15599 5HT1A_Receptor 5-HT1A Receptor F15599->5HT1A_Receptor Binds Gi Gi Protein 5HT1A_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (Weakly) ERK ERK Phosphorylation Gi->ERK Activates (Preferentially) cAMP cAMP AC->cAMP Decreases (Minor Pathway) Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity ERK->Neuronal_Activity

Caption: Biased agonism of F-15599 at the 5-HT1A receptor.

FST_Workflow cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Data Analysis D1_Step1 Place rat in water tank (15 min) D1_Step2 Remove, dry, and return to home cage D1_Step1->D1_Step2 D2_Step1 Administer F-15599 or Vehicle D2_Step2 Wait for drug absorption (e.g., 60 min) D2_Step1->D2_Step2 D2_Step3 Place rat in water tank (5 min) D2_Step2->D2_Step3 D2_Step4 Record and score immobility time D2_Step3->D2_Step4 Analysis Compare immobility between groups D2_Step4->Analysis

Caption: Experimental workflow for the Forced Swim Test.

Troubleshooting_Logic Start Inconsistent Results? Check_Animal Review Animal Factors (Strain, Sex, Age, etc.) Start->Check_Animal Check_Enviro Assess Environmental Conditions (Light, Noise, Odor) Start->Check_Enviro Check_Handling Evaluate Experimenter Handling (Habituation, Consistency) Start->Check_Handling Check_Protocol Verify Experimental Protocol (Dosing, Timing, etc.) Start->Check_Protocol Solution Implement Corrective Actions Check_Animal->Solution Check_Enviro->Solution Check_Handling->Solution Check_Protocol->Solution

References

F-15599 tosylate precipitation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F-15599 tosylate. The information provided is intended to address potential precipitation issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is F-15599 and why is the tosylate salt form used?

F-15599 is a potent and selective 5-HT1A receptor full agonist.[1] It exhibits biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1] This unique pharmacological profile makes it a valuable tool for research into conditions like depression, schizophrenia, and cognitive disorders.[1][2] The tosylate salt form is often used to improve the stability and handling of the compound.

Q2: I observed precipitation of this compound in my aqueous solution. What are the likely causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • pH Shift: The solubility of amine salts like this compound is highly dependent on pH. An increase in pH can lead to the formation of the less soluble free base, causing it to precipitate out of solution.

  • Concentration Exceeding Solubility: The concentration of your solution may have exceeded the solubility limit of this compound in the chosen solvent system under the specific experimental conditions (e.g., temperature).

  • Solvent Composition: The addition of co-solvents can alter the polarity of the solution, potentially reducing the solubility of the tosylate salt.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.

  • Common Ion Effect: The presence of other tosylate salts in the solution could potentially decrease the solubility of this compound.

Q3: What is the recommended solvent for preparing this compound solutions for in vivo studies?

Based on published research, this compound has been successfully dissolved in saline for intraperitoneal (i.p.) injections in animal studies.[3] Another study mentions dissolving the fumarate (B1241708) salt in distilled water for i.p. administration.[4] It is recommended to start with a standard physiological saline solution.

Q4: How should I store my this compound solutions to prevent precipitation?

Stock solutions of this compound have been prepared and stored as aliquots at -20°C.[3] To prevent precipitation upon storage, especially for aqueous solutions, it is advisable to store them at a controlled room temperature or as specified on the product datasheet. If refrigeration is necessary, be aware of the potential for precipitation at lower temperatures. It is recommended to visually inspect the solution for any precipitates before each use. If precipitation is observed, gentle warming and sonication may help to redissolve the compound.

Troubleshooting Guide

Issue: Precipitate Observed in this compound Solution

This guide provides a systematic approach to troubleshooting precipitation issues with this compound solutions.

Step 1: Identify the Nature of the Precipitate

  • Visual Inspection: Observe the characteristics of the precipitate. Is it crystalline or amorphous? Does it settle quickly or remain suspended?

  • Solubility Test: Attempt to redissolve the precipitate by gentle warming or sonication. If it redissolves, the issue may be related to temperature-dependent solubility.

Step 2: Verify Solution Preparation Parameters

  • Concentration: Double-check your calculations to ensure the intended concentration does not exceed the known solubility of this compound in the chosen solvent.

  • pH: Measure the pH of the solution. For amine salts, a lower pH generally favors solubility.

  • Solvent Quality: Ensure the solvent used is of high purity and free from contaminants.

Step 3: Systematic Troubleshooting Solutions

The following table outlines potential causes of precipitation and recommended solutions.

Possible Cause Recommended Solution(s)
pH is too high Adjust the pH of the solution by adding a small amount of a dilute acid (e.g., 0.1 M HCl). Aim for a pH range where the compound is known to be soluble.
Concentration exceeds solubility limit Prepare a more dilute solution. If a higher concentration is required, consider using a different solvent system or a solubilizing agent.
Inappropriate solvent system Consult the literature for solvent systems used for similar compounds. Consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol), but be mindful of its compatibility with your experimental setup.
Low temperature If the solution was stored at a low temperature, gently warm it to room temperature or slightly above while stirring or sonicating.
Contamination Prepare a fresh solution using high-purity solvents and reagents.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

Disclaimer: The following data is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Solvent Solubility (mg/mL) at 25°C Notes
Water~10Solubility is pH-dependent.
Saline (0.9% NaCl)~10Suitable for in vivo preparations.[3]
DMSO> 50High solubility, but consider potential vehicle effects in biological assays.
Ethanol~5Moderate solubility.
Methanol~15Good solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

This protocol is based on methodologies reported in the literature.[3]

  • Materials:

    • This compound powder

    • Sterile saline solution (0.9% NaCl)

    • Sterile vials

    • Vortex mixer

    • Sonicator (optional)

    • pH meter

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the calculated volume of sterile saline to achieve the desired concentration.

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Measure and record the pH of the final solution.

    • For immediate use, draw the required volume for injection. For storage, aliquot the solution into smaller sterile vials and store at -20°C.[3]

Visualizations

Signaling Pathway of F-15599

F15599_Signaling_Pathway F15599 F-15599 HT1A_R Postsynaptic 5-HT1A Receptor F15599->HT1A_R G_protein Gαi/o HT1A_R->G_protein Activates ERK ERK1/2 Phosphorylation HT1A_R->ERK Preferentially Stimulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream ERK->Downstream

Caption: F-15599 preferentially activates postsynaptic 5-HT1A receptors, stimulating ERK1/2 phosphorylation.

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Start Precipitate Observed Step1 Visual Inspection & Solubility Test Start->Step1 Decision1 Precipitate Redissolves with Warming? Step1->Decision1 Step2 Verify Preparation (Concentration, pH, Solvent) Step3 Systematic Troubleshooting (Adjust pH, Dilute, Change Solvent) Step2->Step3 Decision1->Step2 No Outcome1 Issue likely Temperature-Related Decision1->Outcome1 Yes Decision2 Precipitation Resolved? Step3->Decision2 Outcome2 Proceed with Experiment Decision2->Outcome2 Yes Outcome3 Contact Technical Support Decision2->Outcome3 No Logical_Relationships Precipitation Precipitation (Effect) Cause1 High pH Cause1->Precipitation leads to Cause2 High Concentration Cause2->Precipitation leads to Cause3 Low Temperature Cause3->Precipitation leads to Cause4 Wrong Solvent Cause4->Precipitation leads to Solution1 Adjust pH Solution1->Cause1 addresses Solution2 Dilute Solution Solution2->Cause2 addresses Solution3 Warm Solution Solution3->Cause3 addresses Solution4 Change Solvent Solution4->Cause4 addresses

References

Best practices for handling and storing F-15599 tosylate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing F-15599 tosylate powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the tosylate salt form of F-15599, a highly selective and efficacious agonist for the serotonin (B10506) 5-HT1A receptor.[1] It is recognized for its preferential activation of post-synaptic 5-HT1A receptors, particularly in the frontal cortex. This compound is a "biased agonist," meaning it selectively activates specific downstream signaling pathways.

Q2: What is the mechanism of action of F-15599?

A2: F-15599 acts as a biased agonist at the 5-HT1A receptor. Unlike the endogenous ligand serotonin, which activates multiple signaling cascades, F-15599 preferentially stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[2][3] This is achieved through the activation of Gαi proteins, distinguishing its signaling profile from other 5-HT1A agonists.[2]

Q3: What are the primary research applications for this compound?

A3: Given its preferential activation of post-synaptic 5-HT1A receptors in the cortex, F-15599 is a valuable tool for investigating the role of this specific receptor population in various physiological and pathological processes. Its antidepressant and pro-cognitive effects have been demonstrated in animal models, making it relevant for research into mood and cognitive disorders.[4]

Q4: How should this compound powder be stored for long-term stability?

A4: While specific stability data for the powder is not extensively published, general best practices for storing tosylate salts of research compounds suggest a cool, dry, and dark environment. Based on information for preparing solutions, once in solution, aliquots are typically stored at -20°C. For the powder form, it is recommended to store it in a tightly sealed container at -20°C to minimize degradation from moisture and temperature fluctuations.

Q5: What personal protective equipment (PPE) should be worn when handling this compound powder?

A5: As a potent pharmacological agent, appropriate PPE is crucial. This includes, but is not limited to:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (e.g., nitrile)

  • In cases of potential aerosolization, a dust mask or respirator is recommended.

All handling of the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty dissolving the powder - Incorrect solvent selection- Insufficient mixing- Low temperature of the solvent- While specific solubility data is limited, many tosylate salts are soluble in organic solvents like DMSO and ethanol. Start by attempting to dissolve a small amount in DMSO.- Use a vortex mixer or sonicator to aid dissolution.- Gently warming the solvent may improve solubility, but be cautious of potential degradation at high temperatures.
Precipitation of the compound in aqueous solutions - Low aqueous solubility of the tosylate salt- Change in pH or temperature- For aqueous-based assays, it is common to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1-1%).- Maintain a stable pH and temperature of your solutions.
Inconsistent experimental results - Degradation of the compound- Inaccurate weighing of the powder- Improper storage of stock solutions- Prepare fresh working solutions from a frozen stock solution for each experiment.- Use a calibrated analytical balance for accurate measurements.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or lower and protect from light.
Unexpected biological activity - Off-target effects (though F-15599 is highly selective)- Contamination of the compound- F-15599 has been shown to be over 1000-fold selective for 5-HT1A receptors versus other monoamine receptors, transporters, and enzymes.[2] However, it is always good practice to include appropriate controls in your experiments, such as a 5-HT1A antagonist (e.g., WAY-100635) to confirm that the observed effects are mediated by this receptor.- Ensure proper handling techniques to prevent cross-contamination.

Physicochemical Data

Property Value Source
Chemical Formula C₂₆H₂₉ClFN₄O₄SInferred from components
Molecular Weight 567.05 g/mol Inferred from components
Appearance White to off-white powder (typical for tosylate salts)General knowledge
Storage (Powder) -20°C, desiccated, protected from lightRecommended best practice
Storage (Solution) -20°C in aliquots[5]

Experimental Protocols & Signaling Pathways

F-15599 Signaling Pathway

F-15599 acts as a biased agonist at the 5-HT1A receptor, preferentially activating the Gαi-protein coupled pathway, which leads to the phosphorylation of ERK1/2. This is in contrast to the canonical signaling that also involves the inhibition of adenylyl cyclase and modulation of ion channels.

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F15599 F15599 5HT1A_Receptor 5-HT1A Receptor F15599->5HT1A_Receptor Binds Gai Gαi 5HT1A_Receptor->Gai Activates MEK MEK Gai->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 MEK->pERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-fos) pERK->Transcription_Factors Activates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: F-15599 biased agonism at the 5-HT1A receptor.

Experimental Workflow: In Vitro ERK Phosphorylation Assay

The following diagram outlines a typical workflow for assessing the effect of F-15599 on ERK1/2 phosphorylation in a cell-based assay.

ERK_Phosphorylation_Workflow Start Start Cell_Culture 1. Culture cells expressing 5-HT1A receptors Start->Cell_Culture Serum_Starve 2. Serum-starve cells (e.g., 12-24 hours) Cell_Culture->Serum_Starve Prepare_F15599 3. Prepare F-15599 dilutions Serum_Starve->Prepare_F15599 Treat_Cells 4. Treat cells with F-15599 for a defined time course Prepare_F15599->Treat_Cells Lyse_Cells 5. Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Protein 6. Quantify total protein concentration Lyse_Cells->Quantify_Protein Western_Blot 7. Western Blot or ELISA for p-ERK1/2 and Total ERK1/2 Quantify_Protein->Western_Blot Analyze_Data 8. Analyze and normalize p-ERK to Total ERK Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro ERK phosphorylation assay.

References

Refining experimental design for F-15599 tosylate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing F-15599 tosylate in their experiments. The information is tailored for scientists and drug development professionals working with this selective 5-HT1A receptor biased agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective and potent full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its key feature is its biased agonism, meaning it preferentially activates specific downstream signaling pathways upon receptor binding. F-15599 shows a preference for activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors.[1][2] It demonstrates functional selectivity by favoring the activation of Gαi over Gαo G-protein subtypes and stimulating the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][3]

Q2: What are the key differences between F-15599 and other 5-HT1A receptor agonists like 8-OH-DPAT?

A2: F-15599 exhibits a distinct signaling profile compared to reference agonists like (+)-8-OH-DPAT.[2] While both are 5-HT1A agonists, F-15599 shows a clearer bias towards specific signaling pathways, particularly ERK1/2 phosphorylation, and a preference for postsynaptic receptors.[2][3] This regional selectivity is a distinguishing feature from many other 5-HT1A agonists that tend to activate somatodendritic autoreceptors more readily.[4]

Q3: What is the solubility and stability of this compound for in vitro experiments?

A3: this compound is soluble in aqueous solutions. For in vivo studies, it has been dissolved in distilled water or saline for administration.[5][6] Stock solutions can be prepared and stored at -20°C.[2] It is always recommended to prepare fresh working solutions daily by diluting the stock.[2]

Q4: Are there any known off-target effects of F-15599?

A4: Extensive binding studies have shown F-15599 to be highly selective for the 5-HT1A receptor, with over 1000-fold selectivity against a wide range of other receptors, transporters, and enzymes, including other serotonin receptor subtypes, dopamine (B1211576) receptors, and norepinephrine (B1679862) transporters.[3]

Experimental Protocols & Data

In Vitro Binding and Functional Data

The following tables summarize the binding affinity and functional potency of F-15599 in various in vitro assays.

Table 1: Receptor Binding Affinity of F-15599

Receptor/SiteLigandKi (nM)Source
Human 5-HT1A[3H]8-OH-DPAT3.4[7]
Rat 5-HT1A[3H]8-OH-DPAT2.9[3]

Table 2: In Vitro Functional Activity of F-15599 at Human 5-HT1A Receptors

AssayCell LineParameterValueSource
[35S]GTPγS BindingHeLaEC50 (nM)310[3]
Emax (%)102[3]
cAMP InhibitionHeLaEC50 (nM)250[3]
Emax (%)100[3]
ERK1/2 PhosphorylationCHOEC50 (nM)25[3]
Emax (%)100[3]
Receptor InternalizationHEK293EC50 (nM)>1000[3]
Emax (%)65[3]
Detailed Methodologies

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the 5-HT1A receptor.

Materials:

  • Cell membranes expressing 5-HT1A receptors (e.g., from CHO or HeLa cells)

  • [3H]8-OH-DPAT (Radioligand)

  • This compound (Test compound)

  • WAY-100635 (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • GF/C filter plates (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of test compound or vehicle.

  • For non-specific binding wells, add 25 µL of 10 µM WAY-100635.

  • Add 25 µL of [3H]8-OH-DPAT at a concentration near its Kd (e.g., 0.5-1.0 nM).

  • Add 500 µL of diluted cell membranes (10-20 µg protein/well).

  • Incubate for 60-120 minutes at room temperature or 37°C.

  • Harvest the reaction mixture onto the pre-soaked GF/C filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillant and count the radioactivity.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: [35S]-GTPγS Binding Assay

This functional assay measures G-protein activation following receptor stimulation.

Materials:

  • Cell membranes expressing 5-HT1A receptors

  • [35S]GTPγS

  • GDP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Scintillation counter or SPA beads

Procedure:

  • Prepare serial dilutions of this compound.

  • Pre-incubate membranes (10-20 µg) with GDP (10 µM) in assay buffer for 15-20 minutes on ice.

  • Add the test compound to the membrane suspension and incubate for a further 15 minutes at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration over GF/C filters.

  • Wash filters with ice-cold wash buffer.

  • Quantify the bound radioactivity by scintillation counting.

  • Plot the concentration-response curve to determine EC50 and Emax values.

Protocol 3: ERK1/2 Phosphorylation Western Blot

This protocol outlines the detection of ERK1/2 phosphorylation as a measure of downstream signaling.

Materials:

  • Cells expressing 5-HT1A receptors (e.g., CHO-h5-HT1A)

  • Serum-free cell culture medium

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Treat cells with varying concentrations of this compound for 5-15 minutes.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells on ice with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.

  • Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.

Troubleshooting Guides

Issue 1: High variability in [35S]-GTPγS binding assays.

Possible Cause Troubleshooting Step
Inconsistent GDP concentrationThe concentration of GDP is critical for the assay window. Optimize the GDP concentration for your specific membrane preparation.
Membrane degradationUse freshly prepared membranes or ensure they have been stored properly at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Pipetting errorsUse calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
Insufficient mixingEnsure proper mixing of reagents during incubation.

Issue 2: No or weak signal in ERK1/2 phosphorylation Western blot.

Possible Cause Troubleshooting Step
Suboptimal stimulation timeThe peak of ERK1/2 phosphorylation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time for F-15599 in your cell system.
Low receptor expressionVerify the expression level of 5-HT1A receptors in your cell line.
Inactive compoundEnsure the this compound stock solution is fresh and has been stored correctly.
Inefficient antibodyUse a validated anti-phospho-ERK1/2 antibody and optimize the antibody concentration.

Issue 3: Difficulty interpreting biased agonism data.

Possible Cause Troubleshooting Step
System biasThe observed bias can be influenced by the specific cell line and assay conditions. It is crucial to compare the signaling profile of F-15599 to a reference agonist (e.g., serotonin or 8-OH-DPAT) in the same experimental setup.
Data normalizationEnsure that data from different assays are appropriately normalized to the response of a common reference agonist to allow for valid comparison of signaling bias.
Complex signaling interactionsBe aware that downstream signaling pathways can have complex cross-talk. The observed effect in one pathway may be influenced by another.

Issue 4: Low recovery in in vivo microdialysis experiments.

Possible Cause Troubleshooting Step
Non-specific binding of F-15599F-15599 may bind to the microdialysis probe or tubing. Consider using materials known to have low non-specific binding for hydrophobic compounds and perform in vitro recovery tests.
Incorrect probe placementVerify the correct stereotaxic coordinates for the brain region of interest.
Low perfusion flow rateWhile slower flow rates generally increase recovery, they also reduce temporal resolution. Optimize the flow rate to balance recovery and the desired sampling frequency.
Membrane foulingProtein adhesion to the dialysis membrane can reduce recovery over time. Ensure the probe is properly equilibrated before starting sample collection.

Visualizations

F15599_Signaling_Pathway F15599 This compound Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor Binds G_protein Gαi/Gβγ Receptor->G_protein Activates ERK_Pathway ERK1/2 Pathway (Activation) Receptor->ERK_Pathway Biased Activation AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP pERK ↑ pERK1/2 ERK_Pathway->pERK Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Receptor Binding (Ki determination) GTPgS [35S]GTPγS Binding (EC50, Emax) pERK ERK1/2 Phosphorylation (EC50, Emax) Microdialysis Microdialysis (Neurotransmitter levels) Electrophysiology Electrophysiology (Neuronal firing) Behavior Behavioral Models (e.g., Forced Swim Test) start This compound Characterization start->Binding start->Microdialysis

References

Validation & Comparative

A Comparative Analysis of F-15599 Tosylate and 8-OH-DPAT for Serotonin 5-HT1A Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for elucidating the complex roles of neurotransmitter systems. This guide provides a detailed comparative analysis of two key 5-HT1A receptor agonists: the novel, biased agonist F-15599 tosylate and the classical full agonist, 8-OH-DPAT. This comparison is supported by experimental data on their binding profiles, functional activities, and distinct signaling properties.

This compound is a highly selective 5-HT1A receptor agonist that exhibits a unique pharmacological profile characterized by a preferential activation of postsynaptic 5-HT1A receptors and biased agonism towards specific intracellular signaling pathways.[1][2][3] In contrast, 8-OH-DPAT is a potent, widely-used full agonist at 5-HT1A receptors, but with lower selectivity, also demonstrating affinity for 5-HT7 receptors and the serotonin (B10506) transporter.[4][5] These differences in selectivity and mechanism of action have significant implications for their application in both in vitro and in vivo research models.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key quantitative data for this compound and 8-OH-DPAT, providing a clear comparison of their binding affinities and functional potencies across various assays.

Table 1: Receptor Binding Affinities
CompoundReceptorSpeciesKi (nM)pKiReference
This compound 5-HT1AHuman3.48.5[1][2]
5-HT1ARat-~8.5[2]
8-OH-DPAT 5-HT1AHuman1.0 - 3.88.42 - 9.0[5]
5-HT1ARat4.18.38[6]
5-HT7Human4666.33
Serotonin Transporter (SERT)Human PlateletIC50: 2-4 µM-[7]
α1-adrenergic-28005.55[5]
D2->10,000<5[5]
Table 2: In Vitro Functional Activity
CompoundAssayCell Line/TissuepEC50Efficacy (% of 5-HT)Reference
This compound ERK1/2 Phosphorylationh5-HT1A expressing cellsHigher than for G-protein activation-[2]
cAMP Inhibitionh5-HT1A expressing cellsLower than for ERK1/2 activation-[2][8]
[35S]GTPγS Binding (Frontal Cortex)RatHigher potency than in raphe-[2]
8-OH-DPAT ERK1/2 PhosphorylationC6 cells--[9]
cAMP Inhibition--Full agonist
[35S]GTPγS Binding--Full agonist
Table 3: In Vivo Activity
CompoundModelEffectED50Reference
This compound Forced Swim Test (rat)Reduced immobilityLow doses[10]
Microdialysis (rat, mPFC)Increased Dopamine (B1211576) output30 µg/kg i.p.[11]
Microdialysis (rat, hippocampus)Reduced Serotonin release240 µg/kg i.p.[11]
8-OH-DPAT Forced Swim Test (rat)Reduced immobility0.125-1.0 mg/kg, SC[12][13]
Microdialysis--

Signaling Pathways and Mechanisms of Action

This compound's "biased agonism" refers to its ability to preferentially activate certain signaling pathways over others upon binding to the 5-HT1A receptor. It more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to its effect on G-protein activation or the inhibition of cAMP accumulation.[2][14] This preferential signaling in the prefrontal cortex is thought to contribute to its antidepressant and pro-cognitive effects observed in animal models.[2][3]

8-OH-DPAT, as a full agonist, activates the canonical 5-HT1A receptor signaling pathway, which involves the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels through the activation of Gi/o proteins. This leads to downstream effects such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

cluster_F15599 This compound cluster_8OHDPAT 8-OH-DPAT F15599 F-15599 Postsynaptic_5HT1A_F Postsynaptic 5-HT1A Receptor F15599->Postsynaptic_5HT1A_F Preferential Activation ERK_Pathway ERK1/2 Phosphorylation Postsynaptic_5HT1A_F->ERK_Pathway Biased Agonism Therapeutic_Effects_F Antidepressant & Procognitive Effects ERK_Pathway->Therapeutic_Effects_F OH_DPAT 8-OH-DPAT Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor OH_DPAT->Presynaptic_5HT1A Postsynaptic_5HT1A_O Postsynaptic 5-HT1A Receptor OH_DPAT->Postsynaptic_5HT1A_O Other_Receptors 5-HT7, SERT, etc. OH_DPAT->Other_Receptors Off-target activity Serotonin_Release ↓ Serotonin Release Presynaptic_5HT1A->Serotonin_Release Gi_Go Gαi/Gαo Activation Postsynaptic_5HT1A_O->Gi_Go cAMP_Inhibition ↓ cAMP Gi_Go->cAMP_Inhibition

Figure 1: Simplified signaling pathways for F-15599 and 8-OH-DPAT.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare this compound and 8-OH-DPAT.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT.

  • Test compounds: this compound, 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of the test compound.

  • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand.

  • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.[5]

ERK1/2 Phosphorylation Assay

Objective: To measure the potency and efficacy of agonists in stimulating ERK1/2 phosphorylation.

Materials:

  • Cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Serum-free cell culture medium.

  • Test compounds: this compound, 8-OH-DPAT.

  • Lysis buffer.

  • Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection system (e.g., Western blotting, ELISA, or TR-FRET-based assays).

Procedure:

  • Seed cells in multi-well plates and grow to confluence.

  • Serum-starve the cells for a defined period (e.g., 8-16 hours) to reduce basal p-ERK levels.

  • Treat cells with varying concentrations of the test compounds for a specific time (e.g., 5-30 minutes) at 37°C.

  • Lyse the cells to extract proteins.

  • Quantify p-ERK and total ERK levels using the chosen detection method.

  • Normalize p-ERK levels to total ERK levels.

  • Generate dose-response curves to determine pEC50 and maximal response.[15][16][17]

Start Start: Seed 5-HT1A expressing cells Serum_Starve Serum Starve Cells (8-16 hours) Start->Serum_Starve Treat Treat with Agonist (F-15599 or 8-OH-DPAT) Serum_Starve->Treat Lyse Lyse Cells Treat->Lyse Detect Detect p-ERK & Total ERK (e.g., Western Blot, ELISA) Lyse->Detect Analyze Analyze Data: - Normalize p-ERK to Total ERK - Generate Dose-Response Curve Detect->Analyze End End: Determine pEC50 Analyze->End

Figure 2: Experimental workflow for ERK1/2 phosphorylation assay.
In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.

Materials:

  • Laboratory rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Inject dialysate samples into the HPLC-ED system to separate and quantify dopamine and serotonin.

  • After establishing a stable baseline, administer the test compound (this compound or 8-OH-DPAT) and continue collecting samples to measure changes in neurotransmitter levels.[4][18][19]

Forced Swim Test

Objective: To assess the antidepressant-like effects of the compounds in rodents.

Materials:

  • Laboratory rats or mice.

  • Cylindrical water tank.

  • Water maintained at a specific temperature (e.g., 23-25°C).

  • Video recording and analysis software.

Procedure:

  • Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Place each animal individually into the water-filled cylinder from which it cannot escape.

  • A pre-test session may be conducted 24 hours prior to the main test.

  • The main test session typically lasts for 5-6 minutes.

  • Record the animal's behavior, specifically the duration of immobility (floating with only movements necessary to keep the head above water).

  • A decrease in immobility time is interpreted as an antidepressant-like effect.[3][20][21]

Conclusion

This compound and 8-OH-DPAT represent two distinct classes of 5-HT1A receptor agonists. This compound's high selectivity for the 5-HT1A receptor, its preference for postsynaptic sites, and its biased agonism towards the ERK1/2 pathway make it a valuable tool for investigating the specific roles of postsynaptic 5-HT1A receptor signaling in mood and cognition.[2][3][10] In contrast, 8-OH-DPAT's profile as a potent, non-selective full agonist makes it a standard for inducing robust, widespread 5-HT1A receptor activation, though its off-target effects must be considered in the interpretation of results.[4][5] The choice between these two compounds will depend on the specific research question, with F-15599 offering a more targeted approach and 8-OH-DPAT providing a broader, more classical model of 5-HT1A receptor agonism.

References

A Comparative Analysis of F-15599 Tosylate and Other Selective 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

F-15599 (also known as NLX-101) is a novel, highly selective 5-HT1A receptor full agonist that has garnered significant attention in the field of neuroscience and drug development.[1] Its unique pharmacological profile, characterized by a preferential activation of postsynaptic 5-HT1A receptors over somatodendritic autoreceptors, distinguishes it from previously developed agonists.[2][3] This guide provides an objective comparison of F-15599 tosylate with other selective 5-HT1A receptor agonists, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

Pharmacological Profile of this compound: A Preferential Postsynaptic Agonist

The defining characteristic of F-15599 is its functional selectivity, or "biased agonism".[1] It demonstrates a remarkable preference for activating postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex (PFC), at doses significantly lower than those required to activate presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN).[2][3][4] This regional selectivity is a departure from classic 5-HT1A agonists like 8-OH-DPAT, which tend to activate presynaptic autoreceptors preferentially, leading to a reduction in serotonin (B10506) (5-HT) release that can limit their therapeutic efficacy.[2][3]

F-15599's biased agonism extends to its intracellular signaling pathways. In cell lines, it more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to its effect on G-protein activation or the inhibition of cAMP accumulation.[4] Furthermore, it preferentially activates the Gαi protein subtype over the Gαo subtype.[1] This distinct signaling signature is thought to underlie its potent antidepressant and pro-cognitive effects observed in animal models.[4][5]

Quantitative Comparison of 5-HT1A Receptor Agonists

The following tables summarize the quantitative data comparing F-15599 with other key 5-HT1A receptor agonists, including its chemical congener F13714, the prototypical full agonist (+)-8-OH-DPAT, and the clinically used partial agonist tandospirone (B1205299).

Table 1: Comparative In Vitro Profile of 5-HT1A Agonists

Compound5-HT1A Binding Affinity (Ki, nM)G-Protein Activation (pEC50, [35S]GTPγS)cAMP Inhibition (pEC50)ERK1/2 Phosphorylation (pEC50)
F-15599 Moderate (e.g., ~10-30 nM range)~7.4 (Frontal Cortex)~6.8~8.0
F13714 High (sub-nanomolar)~9.0~8.9~8.6
(+)-8-OH-DPAT High (sub-nanomolar)~8.8~8.7~8.1
Tandospirone Moderate (27 ± 5 nM)[6][7]Partial AgonistPartial Agonist (~60% of 8-OH-DPAT)[7]Data not readily available

Note: Data for F-15599, F13714, and (+)-8-OH-DPAT are compiled from studies such as Newman-Tancredi et al., 2009.[4] Absolute values can vary between assays and laboratories.

Table 2: Comparative In Vivo Activity and Selectivity

CompoundPostsynaptic Effect (Dopamine release in mPFC, ED50)Presynaptic Effect (5-HT release inhibition, ED50)Postsynaptic/Presynaptic Selectivity Ratio (Presynaptic ED50 / Postsynaptic ED50)Antidepressant-like Effect (Forced Swim Test, ED50)
F-15599 30 µg/kg, i.p.[2][3]240 µg/kg, i.p.[2][3]8 ~100 µg/kg, p.o.[2]
F13714 Higher doses requiredLower doses requiredLow (Prefers presynaptic)Potent, but narrow dose range[8]
(+)-8-OH-DPAT No clear separation[9]Potent effectLow (Prefers presynaptic)Active, but can worsen performance at higher doses[10]
Tandospirone Partial agonist effectFull agonist effect at autoreceptors[6]Low (Prefers presynaptic)Effective in clinical studies[6]

Note: The selectivity ratio for F-15599 highlights its preferential action at postsynaptic receptors.[2][3]

Visualizing Key Pathways and Processes

To better understand the mechanisms and comparisons discussed, the following diagrams were generated using Graphviz.

G cluster_receptor 5-HT1A Receptor Activation cluster_gprotein G-Protein Signaling cluster_erk Biased Signaling Pathway Agonist 5-HT1A Agonist (e.g., F-15599) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates ERK_Pathway MAPK/ERK Pathway Receptor->ERK_Pathway Preferentially Activates (F-15599) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP pERK ↑ pERK1/2 ERK_Pathway->pERK Therapeutic Antidepressant & Procognitive Effects pERK->Therapeutic

Caption: 5-HT1A receptor biased signaling pathways.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding 1. Radioligand Binding Assay (Determine Affinity, Ki) Functional 2. Functional Assays (Determine Potency/Efficacy, EC50/Emax) Binding->Functional GTP [35S]GTPγS Binding Functional->GTP cAMP cAMP Inhibition Functional->cAMP ERK ERK1/2 Phosphorylation Functional->ERK Neurochem 3. Neurochemical Studies (Microdialysis) Functional->Neurochem Behavior 4. Behavioral Models (e.g., Forced Swim Test) Neurochem->Behavior

Caption: Experimental workflow for 5-HT1A agonist characterization.

G cluster_presynaptic Presynaptic Autoreceptors (Raphe) cluster_postsynaptic Postsynaptic Receptors (Cortex) Agonist 5-HT1A Agonist Presynaptic Inhibit 5-HT Neuron Firing ↓ 5-HT Release Agonist->Presynaptic Traditional Agonists (e.g., 8-OH-DPAT) Postsynaptic Modulate Pyramidal Neurons ↑ Dopamine Release Agonist->Postsynaptic F-15599 (Preferential Activation)

References

F-15599 Tosylate: A Comparative Analysis of its Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of F-15599 tosylate's performance against other serotonergic agents in animal models of depression and anxiety. The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols supporting these findings.

This compound, also known as NLX-101, is a selective and high-efficacy agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] What distinguishes F-15599 is its profile as a "biased agonist," demonstrating preferential activation of postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex, over presynaptic autoreceptors in the raphe nuclei.[3][4][5] This unique mechanism is believed to contribute to its potent antidepressant and anxiolytic-like effects observed in animal models, with a potentially improved side-effect profile compared to less selective serotonergic agents.[2][6]

Comparative Efficacy in Animal Models

F-15599 has demonstrated significant efficacy in various rodent models of depression and anxiety, often showing a favorable profile compared to other 5-HT1A receptor agonists like F13714 and the prototypical agonist, (+)8-OH-DPAT.

Antidepressant-like Activity

In the forced swim test (FST), a common screening model for antidepressants, a single administration of F-15599 has been shown to robustly reduce immobility time in mice.[7] This effect was observed over a wider dose range (2 to 16 mg/kg, p.o.) compared to F13714 (2 and 4 mg/kg, p.o.), suggesting a broader therapeutic window for its antidepressant-like properties.[6][7] Furthermore, in mice subjected to unpredictable chronic mild stress (UCMS), a single dose of F-15599 was sufficient to normalize the depressive-like behavior in the FST.[6][7] In rats, F-15599 also demonstrated potent and long-lasting antidepressant-like effects in the FST, which were maintained after repeated administration.[2]

Anxiolytic-like Activity

In the conditioned stress-induced ultrasonic vocalization test in rats, both F-15599 and F13714 decreased the duration of ultrasonic vocalizations at low doses, indicative of anxiolytic-like effects.[2]

Neurochemical Effects

Microdialysis studies in rats have revealed that F-15599 preferentially increases dopamine (B1211576) output in the medial prefrontal cortex (mPFC) at lower doses, an effect mediated by postsynaptic 5-HT1A receptors.[4][8] In contrast, higher doses are required to reduce hippocampal serotonin release, an action mediated by presynaptic 5-HT1A autoreceptors.[4][8] This separation of postsynaptic and presynaptic effects is more pronounced for F-15599 compared to other 5-HT1A agonists.[2]

Quantitative Data Summary

Animal Model Compound Dose Range Effect Citation
Forced Swim Test (Mouse) F-155992-16 mg/kg, p.o.Reduced immobility time[6][7]
F137142-4 mg/kg, p.o.Reduced immobility time[6][7]
Forced Swim Test (Rat) F-15599Low dosesReduced immobility[2]
F13714Low dosesReduced immobility[2]
Unpredictable Chronic Mild Stress (Mouse) F-15599Single doseNormalized depressive-like behavior in FST[6][7]
F13714Single doseNormalized depressive-like behavior in FST[6][7]
Conditioned Stress-Induced Ultrasonic Vocalization (Rat) F-15599Low dosesDecreased vocalization duration[2]
F13714Low dosesDecreased vocalization duration[2]
Microdialysis (Rat) F-15599Low dosesIncreased dopamine in mPFC[4][8]
F-15599Higher dosesReduced serotonin in hippocampus[4][8]

Signaling Pathways and Experimental Workflow

The preferential activation of postsynaptic 5-HT1A receptors by F-15599 leads to the stimulation of specific downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK1/2), particularly in the prefrontal cortex.[3][5][9] This is in contrast to its weaker effect on these pathways in the raphe nuclei, where presynaptic autoreceptors are predominantly located.[3]

F15599_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Raphe) cluster_postsynaptic Postsynaptic Neuron (PFC) 5HT_Auto 5-HT1A Autoreceptor Gi_pre Gi/o 5HT_Auto->Gi_pre AC_pre Adenylyl Cyclase (Inhibition) Gi_pre->AC_pre cAMP_pre ↓ cAMP AC_pre->cAMP_pre 5HT_Release ↓ 5-HT Release cAMP_pre->5HT_Release F15599 F-15599 F15599->5HT_Auto Weaker Activation 5HT_Hetero Postsynaptic 5-HT1A Receptor F15599->5HT_Hetero Preferential Activation Gi_post Gi/o 5HT_Hetero->Gi_post ERK ERK1/2 Phosphorylation Gi_post->ERK Therapeutic Antidepressant/ Anxiolytic Effects ERK->Therapeutic

Caption: F-15599 preferentially activates postsynaptic 5-HT1A receptors in the PFC.

A typical experimental workflow to evaluate the antidepressant-like effects of F-15599 in a mouse model of chronic stress is depicted below.

Experimental_Workflow cluster_stress Chronic Stress Induction cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Biochemical Analysis UCMS Unpredictable Chronic Mild Stress (Several Weeks) Grouping Random Assignment to Groups: - Vehicle - F-15599 (Multiple Doses) - Positive Control (e.g., Ketamine) UCMS->Grouping Administration Single Intraperitoneal (i.p.) or Oral (p.o.) Administration Grouping->Administration FST Forced Swim Test (Measure Immobility Time) Administration->FST e.g., 60 min post-injection LMA Locomotor Activity (Assess for Sedative Effects) FST->LMA Tissue Brain Tissue Collection (PFC, Hippocampus) LMA->Tissue WesternBlot Western Blot for p-ERK1/2 Levels Tissue->WesternBlot

Caption: Workflow for evaluating F-15599 in a chronic stress model.

Experimental Protocols

Forced Swim Test (Mouse)

The forced swim test is used to assess antidepressant-like activity.[7] Mice are individually placed in a cylinder filled with water from which they cannot escape.[7] The duration of immobility, a behavioral proxy for despair, is recorded during the last few minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.[7]

  • Apparatus: A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure: Mice are placed in the cylinder for a set period (e.g., 6 minutes). The duration of immobility is scored during the final 4 minutes of the test.

  • Drug Administration: F-15599, vehicle, or a reference compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the test.[7]

Unpredictable Chronic Mild Stress (UCMS)

The UCMS model is used to induce a depressive-like state in rodents.[6] This involves exposing the animals to a series of mild, unpredictable stressors over a period of several weeks.[6]

  • Stressors: A variety of stressors are used in a random sequence, such as cage tilt, wet bedding, light/dark cycle reversal, and social isolation.

  • Duration: The stress protocol typically lasts for 2 to 8 weeks.

  • Validation: The development of a depressive-like phenotype is often confirmed by tests such as the sucrose (B13894) preference test (anhedonia) and the forced swim test (behavioral despair).[6]

Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.[4]

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex or hippocampus).[4]

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate is quantified using high-performance liquid chromatography (HPLC).

  • Drug Administration: F-15599 is administered systemically (e.g., i.p.), and changes in neurotransmitter levels from baseline are measured.[4][8]

References

A Comparative Guide to the Behavioral Effects of F-15599 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of F-15599 tosylate, a selective 5-HT1A receptor agonist, with other relevant compounds. The information is compiled from preclinical studies to assist researchers in evaluating its potential therapeutic applications.

Executive Summary

This compound is a potent and selective 5-HT1A receptor full agonist that exhibits biased agonism, preferentially activating postsynaptic 5-HT1A receptors over somatodendritic autoreceptors. This unique mechanism of action is hypothesized to contribute to its distinct behavioral profile compared to other 5-HT1A receptor agonists. This guide summarizes the available quantitative data from key behavioral assays, details the experimental protocols used in these studies, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Behavioral Data

The following tables summarize the quantitative data from studies comparing the behavioral effects of this compound with the alternative 5-HT1A receptor agonist, F13714.

Antidepressant-Like Activity: Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used assay to assess antidepressant-like activity. The test measures the immobility time of mice placed in an inescapable cylinder of water, with a reduction in immobility suggesting an antidepressant-like effect.

CompoundDoses Showing Significant Decrease in Immobility (mg/kg, p.o.)Percentage Decrease in ImmobilityReference
This compound 2, 4, 8, and 1623.3% - 30.6%[1]
F13714 2 and 419.5% - 30.3%[1]

Of note, a single administration of F-15599 (8 mg/kg) or F13714 (2 mg/kg) was sufficient to reverse the increased immobility in mice subjected to Unpredictable Chronic Mild Stress (UCMS).[2]

Cognitive Effects: Novel Object Recognition (NOR) Test in Mice

The Novel Object Recognition test is used to evaluate learning and memory. A mouse's ability to recognize a novel object over a familiar one is indicative of intact memory consolidation.

CompoundEffect on Memory ConsolidationDoses Tested (mg/kg, p.o.)Reference
This compound No disruptionUp to 16[1]
F13714 Impaired memory formation4, 8, and 16[1]
Anti-Aggressive Effects in Rats

The anti-aggressive properties of these compounds were investigated in resident male rats confronting an intruder.

CompoundID50 for Anti-Aggressive Effect (mg/kg, i.p.)Reference
This compound 0.095[3]
F13714 0.0059[3]
Presynaptic 5-HT1A Autoreceptor Activation: Hypothermia Induction in Mice

Activation of presynaptic 5-HT1A autoreceptors can lead to a decrease in body temperature. The potency of a compound to induce hypothermia is often used as an in vivo measure of its activity at these autoreceptors.

CompoundRelative Potency in Inducing HypothermiaNotesReference
This compound Less potentInduced hypothermia at higher doses (8 and 16 mg/kg).[1][2][1]
F13714 More potent8-fold more potent than F-15599.[1][1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of F-15599 and a typical workflow for the behavioral experiments described.

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F-15599 F-15599 5-HT1A_Receptor Postsynaptic 5-HT1A Receptor F-15599->5-HT1A_Receptor Binds preferentially to postsynaptic receptors G_protein Gαi/o 5-HT1A_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Phosphorylation G_protein->ERK Stimulates (Biased Agonism) cAMP ↓ cAMP AC->cAMP Response Antidepressant & Procognitive Effects cAMP->Response ERK->Response Behavioral_Experiment_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_acclimation Animal Acclimation randomization Randomization of Animals into Treatment Groups animal_acclimation->randomization drug_prep Drug Preparation (F-15599, Alternatives, Vehicle) drug_admin Drug Administration drug_prep->drug_admin randomization->drug_admin behavioral_assay Behavioral Assay (e.g., FST, NOR) drug_admin->behavioral_assay Appropriate time interval data_collection Data Collection (e.g., Immobility time, Exploration time) behavioral_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

References

A Comparative Guide to the Binding Affinity of F-15599 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the binding affinity of F-15599 tosylate, a selective 5-HT1A receptor agonist, in comparison with other key reference compounds. The data presented is supported by detailed experimental protocols and visual representations of the relevant signaling pathways to facilitate a thorough understanding of its pharmacological profile.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, expressed in nM) of this compound and alternative compounds at the human 5-HT1A receptor and other relevant receptors to illustrate their selectivity profiles. Lower Ki values indicate a higher binding affinity.

Compound5-HT1A (Ki, nM)Dopamine D2 (Ki, nM)α1-adrenergic (Ki, nM)5-HT7 (Ki, nM)
This compound 3.4[1]>1000>1000No affinity
F13714 0.1[2]>1000>1000No affinity
(+)8-OH-DPAT ~1.0[3]>10,000[3]2,800[3]466
WAY-100635 (Antagonist) 0.39 - 0.84[4]940 (D2L)[4]pIC50 = 6.6[4]-

Experimental Protocols

The binding affinity data presented in this guide was determined using standardized radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

  • Biological Material: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A receptor agonist).

  • Test Compounds: this compound, F13714, (+)8-OH-DPAT, WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid: A suitable cocktail for detecting tritium.

  • Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), a cell harvester for rapid filtration, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Cultured cells expressing the 5-HT1A receptor are harvested and homogenized in cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[5]

    • Serial dilutions of the test compounds are prepared.

    • To each well, the following are added in order:

      • Cell membranes (typically 50-120 µg of protein for tissue homogenates or 3-20 µg for cultured cells).[5]

      • 50 µL of either assay buffer (for total binding), a high concentration of an unlabeled ligand (e.g., 10 µM serotonin) for determining non-specific binding, or the test compound at various concentrations.

      • 50 µL of [³H]8-OH-DPAT at a fixed concentration (typically at or below its Kd value).

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3][5] Gentle agitation is applied during incubation.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Biased Agonism of F-15599

This compound is characterized as a G-protein biased agonist at the 5-HT1A receptor.[1] This means it preferentially activates certain downstream signaling pathways over others. Specifically, F-15599 shows a bias towards the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, while having a lesser effect on the inhibition of adenylyl cyclase and subsequent cAMP production.[6][7] This biased agonism is thought to contribute to its unique pharmacological profile, including its preferential activation of postsynaptic 5-HT1A receptors.[1][6]

The following diagram illustrates the signaling pathway of the 5-HT1A receptor, highlighting the biased activation of the ERK1/2 pathway by F-15599.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates F15599 F-15599 (Biased Agonist) F15599->Receptor Binds and preferentially activates Other_Agonists Other Agonists (e.g., 8-OH-DPAT) Other_Agonists->Receptor Binds and activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_betagamma->PLC Activates Ras Ras G_betagamma->Ras Activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Raf Raf PKC->Raf Activates Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Phospho_ERK p-ERK1/2 Cellular_Response Cellular Response (e.g., Gene Expression, Neuroplasticity) Phospho_ERK->Cellular_Response Leads to

Caption: 5-HT1A receptor signaling pathway and biased agonism of F-15599.

References

F-15599 Tosylate: A Comparative Analysis of its Effects on Postsynaptic vs. Presynaptic 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

F-15599 tosylate, a novel 5-HT1A receptor agonist, has garnered significant attention for its unique pharmacological profile, characterized by a preferential activation of postsynaptic 5-HT1A receptors over their presynaptic counterparts.[1][2][3] This functional selectivity distinguishes it from older 5-HT1A agonists and suggests a potential for improved therapeutic efficacy in treating conditions like depression and cognitive deficits with a more favorable side-effect profile.[1][4][5] This guide provides a comprehensive comparison of F-15599's effects at these two key receptor populations, supported by experimental data and detailed methodologies.

Quantitative Comparison of F-15599's Activity

The preferential action of F-15599 on postsynaptic 5-HT1A receptors is evident across various in vitro and in vivo studies. The following tables summarize key quantitative data from comparative experiments.

Table 1: In Vivo Electrophysiological and Neurochemical Effects of F-15599

ParameterPostsynaptic Effect (mPFC)Presynaptic Effect (Dorsal Raphe/Hippocampus)Fold Difference (Post- vs. Pre-)Reference
Minimal Effective Dose (Electrophysiology) 0.2 µg/kg i.v. (Increased pyramidal neuron firing)8.2 µg/kg i.v. (Reduced 5-HT neuron firing)>40-fold more potent at postsynaptic receptors[1][3]
ED50 (Neurochemistry) 30 µg/kg i.p. (Increased dopamine (B1211576) output)240 µg/kg i.p. (Reduced hippocampal 5-HT release)8-fold more potent at postsynaptic receptors[1][2][3]

Table 2: In Vitro and Ex Vivo Functional Activity of F-15599

AssayPostsynaptic Region (Frontal Cortex)Presynaptic Region (Raphe)Key FindingReference
[³⁵S]-GTPγS Binding More potent stimulationLess potent stimulationPreferential G-protein activation in the frontal cortex.[6][7][8]
ERK1/2 Phosphorylation Potent activationWeak to no effectDemonstrates biased signaling, favoring the ERK pathway in the cortex.[6][7][8]
c-fos mRNA Expression Strong inductionWeak to no inductionIndicates greater downstream cellular activation in the postsynaptic region.[6][7][8]

Signaling Pathways and Experimental Workflow

The distinct effects of F-15599 at postsynaptic and presynaptic 5-HT1A receptors are rooted in its biased agonism, leading to differential engagement of downstream signaling cascades.

G cluster_presynaptic Presynaptic 5-HT1A Autoreceptor (Raphe Nuclei) cluster_postsynaptic Postsynaptic 5-HT1A Receptor (Prefrontal Cortex) F15599_pre F-15599 (Higher Doses) HT1A_pre 5-HT1A Autoreceptor F15599_pre->HT1A_pre Gai_pre Gαi/o HT1A_pre->Gai_pre AC_pre Adenylyl Cyclase Gai_pre->AC_pre inhibits K_channel ↑ K+ Conductance Gai_pre->K_channel activates cAMP_pre ↓ cAMP AC_pre->cAMP_pre Neuron_hyperpol Neuronal Hyperpolarization K_channel->Neuron_hyperpol HT_release ↓ 5-HT Release Neuron_hyperpol->HT_release F15599_post F-15599 (Lower Doses) HT1A_post 5-HT1A Receptor F15599_post->HT1A_post Gai_post Gαi HT1A_post->Gai_post preferentially activates Gao_post Gαo HT1A_post->Gao_post Dopamine_release ↑ Dopamine Release HT1A_post->Dopamine_release modulates ERK_pathway ERK1/2 Pathway Gai_post->ERK_pathway activates Gene_expression ↑ c-fos Expression ERK_pathway->Gene_expression

Figure 1: Differential signaling pathways of F-15599.

The experimental validation of F-15599's preferential activity involves a multi-pronged approach, from in vitro binding assays to in vivo behavioral studies.

G cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis binding Receptor Binding Assays (Selectivity for 5-HT1A) functional Functional Assays (GTPγS, cAMP, ERK) binding->functional autoradiography [³⁵S]-GTPγS Autoradiography (Brain slice activation) functional->autoradiography gene_expression In Situ Hybridization (c-fos mRNA) autoradiography->gene_expression electrophysiology Single-Unit Recordings (Neuronal firing rates) gene_expression->electrophysiology microdialysis Microdialysis (Neurotransmitter levels) electrophysiology->microdialysis behavior Behavioral Models (Forced swim test, cognition) microdialysis->behavior

Figure 2: Experimental workflow for assessing F-15599 activity.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize the differential effects of F-15599 is provided below.

In Vivo Single-Unit Electrophysiology
  • Objective: To measure the firing rate of dorsal raphe 5-HT neurons (presynaptic) and medial prefrontal cortex (mPFC) pyramidal neurons (postsynaptic) in response to F-15599.

  • Animal Model: Anesthetized rats.

  • Procedure:

    • Recording electrodes are stereotaxically lowered into the dorsal raphe nucleus and mPFC.

    • Basal neuronal firing rates are recorded.

    • F-15599 is administered intravenously (i.v.) in escalating doses.

    • Changes in firing rate are recorded and quantified.

    • The 5-HT1A antagonist WAY-100635 is administered to confirm that the effects are mediated by 5-HT1A receptors.[1][3]

In Vivo Microdialysis
  • Objective: To measure extracellular levels of serotonin (B10506) (5-HT) in the hippocampus (a presynaptic-regulated event) and dopamine in the mPFC (a postsynaptic-regulated event).

  • Animal Model: Freely moving rats.

  • Procedure:

    • Microdialysis probes are implanted into the ventral hippocampus and mPFC.

    • Artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals.

    • After establishing a stable baseline, F-15599 is administered intraperitoneally (i.p.).

    • Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC).[1][2][3]

[³⁵S]-GTPγS Autoradiography
  • Objective: To visualize and quantify G-protein activation by F-15599 in different brain regions.

  • Procedure:

    • Rat brain sections are incubated with [³⁵S]-GTPγS in the presence or absence of F-15599.

    • Agonist binding to G-protein coupled receptors promotes the binding of [³⁵S]-GTPγS to the Gα subunit.

    • The sections are exposed to film, and the density of [³⁵S]-GTPγS binding is quantified in regions rich in presynaptic (raphe) and postsynaptic (cortex) 5-HT1A receptors.[6][8]

ERK1/2 Phosphorylation and c-fos mRNA Expression
  • Objective: To measure downstream signaling and cellular activation.

  • Procedure:

    • Rats are administered F-15599 or a vehicle.

    • After a set time, the brains are removed and sectioned.

    • Levels of phosphorylated ERK1/2 (pERK1/2) are measured using immunohistochemistry or Western blotting.

    • Levels of c-fos mRNA are measured using in situ hybridization.

    • Quantification is performed in the frontal cortex and raphe nuclei.[6][8]

Comparison with Other 5-HT1A Agonists

The preferential postsynaptic activity of F-15599 becomes clearer when compared to other 5-HT1A receptor agonists.

  • 8-OH-DPAT: The prototypical 5-HT1A agonist, 8-OH-DPAT, does not exhibit the same degree of postsynaptic selectivity and can even worsen performance in some cognitive tasks at certain doses.[4]

  • F13714: A chemical congener of F-15599, F13714, displays a preference for presynaptic 5-HT1A autoreceptors.[5][7] While both compounds show antidepressant-like effects, F-15599 does so with a lower propensity to induce other serotonergic signs, highlighting the therapeutic advantage of its selectivity.[5] F13714 has also been shown to impair memory formation at higher doses, a deficit not observed with F-15599.[9]

Conclusion

The extensive body of experimental evidence demonstrates that this compound is a biased agonist at 5-HT1A receptors, with a pronounced preference for activating postsynaptic receptors in cortical regions over presynaptic autoreceptors in the raphe nuclei.[1][2][3] This regional and functional selectivity is evident in its differential effects on neuronal firing, neurotransmitter release, and intracellular signaling pathways.[1][2][3][6][8] The unique pharmacological profile of F-15599, particularly its ability to potently engage cortical signaling, underpins its promising antidepressant and pro-cognitive effects observed in preclinical models and distinguishes it from less selective 5-HT1A agonists.[4][5][6] These characteristics make F-15599 a valuable tool for dissecting the distinct roles of presynaptic versus postsynaptic 5-HT1A receptor populations and a compelling candidate for the development of novel therapeutics for neuropsychiatric disorders.

References

A Comparative Guide to the Efficacy of F-15599 Tosylate and Buspirone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent 5-HT1A receptor agonists: F-15599 tosylate, a novel biased agonist, and Buspirone (B1668070), a clinically established anxiolytic. The following sections detail their mechanisms of action, comparative experimental data, and the methodologies behind these findings.

Introduction

This compound (also known as NLX-101) is a highly selective 5-HT1A receptor full agonist that exhibits functional selectivity, or "biased agonism."[1][2] This means it preferentially activates specific downstream signaling pathways, particularly those linked to postsynaptic 5-HT1A receptors in cortical regions.[1][3] In contrast, Buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[4] This differential activity contributes to its therapeutic profile in generalized anxiety disorder (GAD).[4] This guide will explore the preclinical and clinical data that differentiate these two compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Buspirone, focusing on their receptor binding affinity and functional efficacy.

Table 1: 5-HT1A Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineKi (nM)
F-15599[3H]8-OH-DPATRat Cortex2.2[5]
Buspirone[3H]8-OH-DPATHuman 5-HT1A Receptors9.5[6]

Ki: Inhibitory constant. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Efficacy at 5-HT1A Receptors

CompoundAssayCell LineParameterValue
F-15599[35S]GTPγS BindingHeLa-h5-HT1ApEC507.00 ± 0.14[7]
Emax (%)102 (relative to 5-HT)[7]
Adenylyl Cyclase InhibitionHeLa-h5-HT1ApEC507.41 ± 0.05[7]
Emax (%)101 (relative to 5-HT)[7]
ERK1/2 PhosphorylationCHO-h5-HT1ApEC508.31 ± 0.18[7]
Emax (%)61 (relative to 5-HT)[7]
BuspironeAdenylyl Cyclase InhibitionHuman Raphe NucleipEC503.0 ± 2.8[8]
Emax (%)12 ± 1.9[8]
[35S]GTPγS BindingRat Dorsal Raphe NucleusStimulation (%)~130-150 (relative to basal)[9]

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: The maximum response achievable by an agonist.

Table 3: In Vivo Efficacy in Preclinical Models

CompoundModelSpeciesEndpointED50
F-15599Forced Swim TestRatImmobility0.17 mg/kg, p.o.[10]
Forced Swim TestMouseImmobility~2-16 mg/kg, p.o. (dose-dependent reduction)[11]
BuspironeForced Swim TestMouseImmobility3-10 mg/kg, i.p. (dose-dependent increase)[12]
Elevated Plus MazeRatAnxiolytic-like effect0.3 mg/kg, p.o.[13]

ED50: The dose of a drug that produces 50% of its maximum response.

Signaling Pathways

F-15599 and Buspirone both exert their effects through the 5-HT1A receptor, a G-protein coupled receptor (GPCR). However, their distinct agonist properties lead to different downstream signaling cascades.

This compound Signaling Pathway

F-15599 is a biased agonist that preferentially activates Gαi over Gαo G-proteins.[7] This leads to a potent stimulation of the extracellular signal-regulated kinase (ERK1/2) pathway, particularly in the prefrontal cortex.[2][7]

F15599_Signaling F15599 F-15599 HT1A_R Postsynaptic 5-HT1A Receptor F15599->HT1A_R G_alpha_i Gαi HT1A_R->G_alpha_i ERK ERK1/2 Phosphorylation G_alpha_i->ERK Therapeutic_Effects Antidepressant & Procognitive Effects ERK->Therapeutic_Effects

Caption: F-15599 biased agonism at postsynaptic 5-HT1A receptors.

Buspirone Signaling Pathway

Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors, leading to a less robust activation of downstream pathways compared to a full agonist. It couples to inhibitory G-proteins (Gi/o) to inhibit adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[14] As a full agonist at presynaptic autoreceptors, it potently inhibits serotonin (B10506) release.[4]

Buspirone_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Buspirone_pre Buspirone (Full Agonist) HT1A_Auto 5-HT1A Autoreceptor Buspirone_pre->HT1A_Auto Serotonin_Release ↓ Serotonin Release HT1A_Auto->Serotonin_Release Buspirone_post Buspirone (Partial Agonist) HT1A_Post 5-HT1A Receptor Buspirone_post->HT1A_Post G_protein Gi/o HT1A_Post->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Anxiolytic_Effect Anxiolytic Effect cAMP->Anxiolytic_Effect

Caption: Dual presynaptic and postsynaptic actions of Buspirone.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of F-15599 and Buspirone for the 5-HT1A receptor.

  • Method: Competitive radioligand binding assays are performed using cell membranes from tissues or cultured cells expressing the 5-HT1A receptor. A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]8-OH-DPAT) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (F-15599 or Buspirone). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays
  • [35S]GTPγS Binding Assay:

    • Objective: To measure the ability of an agonist to activate G-proteins coupled to the 5-HT1A receptor.

    • Method: Cell membranes expressing the 5-HT1A receptor are incubated with the agonist and [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-induced activation of the G-protein causes it to release GDP and bind GTPγS. The amount of bound [35S]GTPγS is quantified by scintillation counting, providing a measure of G-protein activation.[15]

  • Adenylyl Cyclase Inhibition Assay:

    • Objective: To determine the effect of agonist binding on the downstream effector, adenylyl cyclase.

    • Method: Whole cells or cell membranes expressing the 5-HT1A receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase activity. The test compound is then added at various concentrations. The amount of cyclic AMP (cAMP) produced is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.[8]

  • ERK1/2 Phosphorylation Assay:

    • Objective: To quantify the activation of the MAP kinase signaling pathway.

    • Method: Cells expressing the 5-HT1A receptor are treated with the agonist. Cell lysates are then collected, and the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting or ELISA using specific antibodies. The ratio of p-ERK1/2 to total ERK1/2 indicates the extent of pathway activation.[7]

In Vivo Behavioral Models
  • Forced Swim Test (FST):

    • Objective: To assess antidepressant-like activity.

    • Method: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[11]

  • Elevated Plus Maze (EPM):

    • Objective: To evaluate anxiolytic-like effects.

    • Method: The apparatus consists of two open and two enclosed arms elevated from the floor. The time spent in and the number of entries into the open arms are recorded. An increase in these parameters suggests an anxiolytic-like effect.[13]

In Vivo Microdialysis
  • Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

  • Method: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus). The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals. The concentrations of neurotransmitters (e.g., serotonin, dopamine) in the dialysate are analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection.[16]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (GTPγS, cAMP, p-ERK) (Determine EC50, Emax) Binding->Functional Confirm Target Engagement Behavior Behavioral Models (FST, EPM) (Assess Efficacy) Binding->Behavior Guide Dose Selection Functional->Behavior Microdialysis Microdialysis (Measure Neurotransmitter Levels) Behavior->Microdialysis Correlate Behavior with Neurochemical Changes

References

A Head-to-Head Examination of F-15599 Tosylate: A Novel Psychotropic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

F-15599 tosylate, also known as NLX-101, is a novel psychotropic agent characterized by its high selectivity and efficacy as a serotonin (B10506) 5-HT1A receptor agonist.[1][2] Preclinical evidence strongly suggests that this compound possesses a unique pharmacological profile, distinguishing it from other psychotropic agents, including traditional 5-HT1A receptor agonists, Selective Serotonin Reuptake Inhibitors (SSRIs), and atypical antipsychotics. This guide provides a comparative analysis of this compound against other relevant compounds, supported by experimental data to inform future research and drug development.

Core Distinguishing Feature: Preferential Postsynaptic 5-HT1A Receptor Activation

A key characteristic of this compound is its preferential activation of postsynaptic 5-HT1A receptors over presynaptic somatodendritic 5-HT1A autoreceptors.[1][3] This regional selectivity is a departure from older 5-HT1A agonists that often show a preference for autoreceptors.[3] The preferential targeting of postsynaptic receptors in cortical regions is thought to be a promising strategy for enhanced antidepressant and pro-cognitive therapeutic effects.[1][4]

Comparative Data Overview

The following tables summarize the quantitative data for this compound in comparison to other agents. It is important to note that direct head-to-head studies for all compounds in the same experimental conditions are not always available.

Table 1: Receptor Binding Affinity Profile
CompoundReceptorpKiSpeciesTissue/Cell LineReference
F-15599 h5-HT1A 8.57 ± 0.05 Human CHO cells [4]
r5-HT1A8.47 ± 0.08RatHippocampus[4]
F13714h5-HT1A10.40 ± 0.09HumanCHO cells[4]
(+)8-OH-DPATh5-HT1A9.50 ± 0.03HumanCHO cells[4]
Buspirone (B1668070)5-HT1A7.50--[4]
Aripiprazole (B633)D2HighHuman-[5]
5-HT1AHigh (Partial Agonist)Human-[5]
5-HT2AHigh (Antagonist)Human-[5]
Olanzapine5-HT2AHighHuman-[6]
D2HighHuman-[6]
5-HT1AModerateHuman-[6]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: In Vitro Functional Activity at 5-HT1A Receptors
CompoundAssaypEC50Emax (% of 5-HT)Cell LineReference
F-15599 [35S]GTPγS Binding 6.41 ± 0.06 70 ± 1% C6-h5-HT1A [4]
ERK1/2 PhosphorylationMore potent than GTPγS-h5-HT1A cells[4]
F13714[35S]GTPγS Binding8.31 ± 0.1861 ± 5%C6-h5-HT1A[4]
(+)8-OH-DPAT[35S]GTPγS Binding7.16 ± 0.0955 ± 2%C6-h5-HT1A[4]
BuspironeAdenylyl Cyclase Inhibition (Raphe)3.0 ± 2.8 nM (EC50)12 ± 1.9%Human Brain[7]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Table 3: In Vivo Neurochemical and Behavioral Effects
CompoundModel/EffectED50SpeciesKey FindingReference
F-15599 Forced Swim Test (Antidepressant-like) ~100 µg/kg p.o. Rat Potent antidepressant-like effect [3]
Increase mPFC Dopamine (Postsynaptic)30 µg/kg i.p.RatPreferential postsynaptic action[3]
Decrease Hippocampal 5-HT (Presynaptic)240 µg/kg i.p.RatWeaker presynaptic action[3]
F13714Forced Swim Test (Antidepressant-like)Similar to F-15599RatSimilar antidepressant-like potency[1]
KetamineForced Swim Test (in UCMS mice)1 mg/kgMouseReverses stress-induced immobility[7]

ED50 is the dose of a drug that produces 50% of its maximum response or effect.

Signaling Pathways and Experimental Visualization

The unique profile of this compound stems from its biased agonism, preferentially activating specific downstream signaling cascades.

F15599_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular F15599 F-15599 Receptor 5-HT1A Receptor F15599->Receptor Binds G_alpha_i Gαi Receptor->G_alpha_i Preferentially Activates G_alpha_o Gαo Receptor->G_alpha_o Internalization Receptor Internalization Receptor->Internalization AC Adenylyl Cyclase G_alpha_i->AC Inhibits ERK ERK1/2 Phosphorylation G_alpha_i->ERK Stimulates cAMP ↓ cAMP AC->cAMP Forced_Swim_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure animal Rodent (Rat/Mouse) administer Administer Test Compound (e.g., F-15599, Vehicle) animal->administer cylinder Glass Cylinder with Water place Place Animal in Cylinder cylinder->place acclimatize Acclimatization Period acclimatize->place administer->acclimatize record Record Behavior for a Set Duration (e.g., 6 min) place->record analyze Analyze Last 4 min for Immobility Time record->analyze

References

Unveiling the G-protein Bias of F-15599 Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of F-15599 tosylate's performance against other 5-HT1A receptor agonists, supported by experimental data. We delve into its distinct G-protein bias and signaling profile, offering insights into its preferential activation of postsynaptic receptors.

This compound (also known as NLX-101) is a potent and selective 5-HT1A receptor full agonist that exhibits functional selectivity, or biased agonism.[1] This unique property allows it to preferentially activate postsynaptic 5-HT1A receptors over somatodendritic autoreceptors, a characteristic that distinguishes it from many other 5-HT1A agonists and suggests potential for improved therapeutic profiles in conditions like depression and cognitive disorders.[1][2][3] This guide synthesizes data from key studies to confirm and detail the G-protein bias of F-15599 in various experimental models.

Comparative Analysis of Signaling Properties

F-15599 demonstrates a distinct signaling profile compared to the endogenous ligand serotonin (B10506) (5-HT) and other well-known 5-HT1A agonists such as (+)-8-OH-DPAT and its chemical analog F13714. A key feature of F-15599 is its preferential activation of Gαi over Gαo protein subtypes.[1][4] Furthermore, it shows a unique and strong bias towards the activation of Gαi3.[5]

This biased agonism translates to a preference for specific downstream signaling pathways. Notably, F-15599 more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to its effects on G-protein activation, receptor internalization, or the inhibition of cAMP accumulation.[2][4] This profile is distinct from that of 5-HT, (+)-8-OH-DPAT, and F13714, which exhibit different rank orders of potency for these various signaling readouts.[4]

The following tables summarize the quantitative data from comparative studies, highlighting the unique signaling signature of F-15599.

Table 1: Comparative Potency (pEC50) and Efficacy (Emax) at Human 5-HT1A Receptors
LigandG-Protein Activation ([³⁵S]GTPγS)cAMP InhibitionERK1/2 PhosphorylationReceptor Internalization
F-15599 8.17.78.87.5
F13714 9.59.29.08.9
(+)-8-OH-DPAT 8.78.48.58.2
5-HT 8.68.58.48.3

Data compiled from Newman-Tancredi et al., 2009. Values represent the mean of multiple experiments.

Table 2: G-Protein Subtype Activation Profile
LigandGαi3 vs Gαi2 Bias FactorGαz vs GαoA Bias FactorGαoB, Gαi1, Gαi3 Preference
F-15599 +2.19MixedYes
(+)-8-OH-DPAT -0.29N/ANo
Vortioxetine N/A+1.06No
Vilazodone N/A-1.38No
Flibanserin N/AMixedYes

Data extracted from Lin et al., 2021. Bias factors indicate the log-fold preference for one pathway over another relative to a reference ligand.

Visualizing the Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of F-15599 and a typical experimental workflow for assessing G-protein bias.

F15599_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular F15599 F-15599 Receptor 5-HT1A Receptor F15599->Receptor Binds G_protein Gαi3/Gαo Receptor->G_protein Activates (Biased towards Gαi3) AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Pathway MAPK/ERK Pathway G_protein->ERK_Pathway Preferentially Stimulates cAMP ↓ cAMP AC->cAMP pERK ↑ pERK1/2 ERK_Pathway->pERK Cellular_Response Antidepressant & Procognitive Effects cAMP->Cellular_Response pERK->Cellular_Response

Caption: F-15599 biased signaling at the 5-HT1A receptor.

G_Protein_Bias_Workflow cluster_cell_culture Cell-Based Assay cluster_measurement Signal Measurement cluster_analysis Data Analysis A Transfect cells (e.g., HEK293) with 5-HT1A Receptor & G-protein sensors B Culture cells and treat with F-15599 vs. reference agonists A->B C Measure downstream signaling (e.g., BRET for G-protein activation, Western blot for pERK) B->C D Generate concentration-response curves C->D E Calculate pEC50 and Emax values D->E F Determine bias factors using operational models of agonism E->F

References

F-15599 Tosylate: A Meta-Analysis and Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the preclinical data for the selective 5-HT1A receptor biased agonist, F-15599 tosylate (NLX-101), in comparison to other key research compounds.

This compound, also known as NLX-101, is a novel and highly selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its distinct pharmacological profile, characterized by "biased agonism," demonstrates a preferential activation of postsynaptic 5-HT1A receptors over presynaptic autoreceptors.[2][3] This unique mechanism of action has positioned F-15599 as a promising candidate for the treatment of various central nervous system disorders, including depression, Rett syndrome, and Fragile X syndrome.[1][4][5] Currently, F-15599 (NLX-101) is in Phase I clinical development.[4][6]

This guide provides a meta-analysis of published research on this compound, offering a comparative overview against other well-characterized 5-HT1A receptor agonists, F13714 and (+)-8-OH-DPAT. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource summarizing quantitative data, experimental protocols, and key signaling pathways.

Quantitative Performance Comparison

The following tables present a summary of the comparative in vitro and in vivo data for this compound and its alternatives.

Table 1: In Vitro Receptor Binding and Functional Activity

Compound5-HT1A Receptor Binding Affinity (pKi)[³⁵S]GTPγS Binding (pEC₅₀)ERK1/2 Phosphorylation (pEC₅₀)
F-15599 8.5[7]6.41[7]Potent activation[7]
F13714 ~10.0 - 10.3[7]8.31[7]Less potent than F-15599[7]
(+)-8-OH-DPAT ~9.5[7]7.16[7]Less potent than F-15599[7]

Table 2: In Vivo Neurochemical and Behavioral Effects in Rodent Models

CompoundDopamine (B1211576) Output in mPFC (ED₅₀, µg/kg, i.p.)Hippocampal 5-HT Release (ED₅₀, µg/kg, i.p.)Forced Swim Test (Antidepressant-like effect)Novel Object Recognition (Cognitive effect)
F-15599 30[2][3]240[2][3]Effective over a wide dose-range (2-16 mg/kg, p.o.)[8]Did not disrupt long-term memory[8]
F13714 Higher doses required compared to F-15599[3][9]Lower doses effective compared to F-15599[3][9]Effective over a narrow dose-range (2 and 4 mg/kg, p.o.)[8]Impaired memory formation at higher doses (4-16 mg/kg)[8]
(+)-8-OH-DPAT Data not availableData not availableActive in this modelData not available

Key Experimental Methodologies

This section details the protocols for the pivotal experiments used to characterize and compare this compound.

Radioligand Binding Assays
  • Objective: To determine the affinity of a compound for a specific receptor.

  • Protocol:

    • Prepare cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT).

    • Add increasing concentrations of the unlabeled test compound (F-15599, F13714, or (+)-8-OH-DPAT) to compete for binding with the radioligand.

    • After reaching equilibrium, separate the membrane-bound radioligand from the free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

[³⁵S]GTPγS Binding Assay
  • Objective: To measure the activation of G-proteins following receptor agonism, providing a functional measure of efficacy.

  • Protocol:

    • Incubate cell membranes expressing the 5-HT1A receptor with a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

    • Add increasing concentrations of the agonist (F-15599, F13714, or (+)-8-OH-DPAT).

    • Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

    • Separate the G-protein-bound [³⁵S]GTPγS from the free form by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Generate dose-response curves to determine the pEC₅₀ (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect).[7]

ERK1/2 Phosphorylation Assay
  • Objective: To quantify the activation of a downstream signaling pathway (MAPK/ERK) following receptor stimulation.

  • Protocol:

    • Culture cells expressing the 5-HT1A receptor in appropriate media.

    • Treat the cells with varying concentrations of the test compounds for a specified duration.

    • Lyse the cells to extract total protein.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold-change in phosphorylation.[10][11]

In Vivo Microdialysis
  • Objective: To measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Protocol:

    • Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus) in an anesthetized rat.

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.

    • Administer the test compound (e.g., F-15599) systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure changes in neurotransmitter concentrations post-administration.

    • Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify dopamine and serotonin levels.[2][3]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway of F-15599 and a typical experimental workflow.

F15599_Signaling F15599 F-15599 Receptor Postsynaptic 5-HT1A Receptor F15599->Receptor Binds G_protein Gαi Receptor->G_protein Activates ERK ERK1/2 Phosphorylation G_protein->ERK Preferentially activates Cellular_Response Neuronal Activity Modulation ERK->Cellular_Response Therapeutic_Effect Antidepressant & Procognitive Effects Cellular_Response->Therapeutic_Effect

Caption: Proposed biased signaling pathway of F-15599 at postsynaptic 5-HT1A receptors.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Development Binding Receptor Binding (Affinity) GTPgS [³⁵S]GTPγS Binding (Efficacy) Binding->GTPgS ERK ERK1/2 Phosphorylation (Signaling Bias) GTPgS->ERK Microdialysis Microdialysis (Neurochemistry) ERK->Microdialysis Behavior Behavioral Models (Functional Outcome) Microdialysis->Behavior Phase1 Phase I Trials (Safety & Tolerability) Behavior->Phase1

Caption: A typical research and development workflow for a novel CNS drug candidate like F-15599.

References

Benchmarking F-15599 Tosylate: A Comparative Analysis Against Standard-of-Care Treatments for Rett Syndrome and Fragile X Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-15599 tosylate, also known as NLX-101, is a novel, highly selective 5-HT1A receptor agonist with a unique mechanism of action characterized by biased agonism towards post-synaptic receptors. This investigational compound is currently in clinical development for the treatment of rare neurodevelopmental disorders, including Rett syndrome and Fragile X syndrome. This guide provides a comprehensive comparison of this compound with the current standard-of-care treatments for these conditions, supported by available preclinical data. While direct head-to-head clinical trials are not yet available, this document aims to offer an objective analysis based on existing research to inform the scientific and drug development communities.

Mechanism of Action: this compound

This compound is a potent and selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor. Its key differentiating feature is its functional selectivity, or "biased agonism." It preferentially activates post-synaptic 5-HT1A receptors over pre-synaptic autoreceptors. This targeted engagement of post-synaptic 5-HT1A receptors is thought to be the basis for its potential therapeutic effects in Rett syndrome and Fragile X syndrome.

The signaling pathway of this compound involves the activation of specific downstream intracellular signaling cascades.

F15599_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space F-15599 F-15599 5-HT1A_Receptor Post-synaptic 5-HT1A Receptor F-15599->5-HT1A_Receptor Binds and Activates G_protein G-protein (Gi/o) 5-HT1A_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Therapeutic_Effects Potential Therapeutic Effects cAMP->Therapeutic_Effects Contributes to ERK->Therapeutic_Effects Leads to

F-15599 Signaling Pathway

Benchmarking Against Standard-of-Care: Rett Syndrome

Rett syndrome is a rare genetic neurological disorder that affects the way the brain develops, causing a progressive loss of motor skills and speech. The standard of care has historically been symptomatic, focusing on managing individual symptoms. In 2023, trofinetide (B1681586) (Daybue) became the first FDA-approved treatment for Rett syndrome.

Standard-of-Care for Rett Syndrome
Treatment ClassExamplesTherapeutic Goal
Disease-Modifying Agent Trofinetide (Daybue)To improve core symptoms of Rett syndrome.[1]
Anti-epileptic Drugs Carbamazepine, LamotrigineTo control seizures.[1]
Gastrointestinal Agents Proton pump inhibitors, LaxativesTo manage reflux and constipation.[2]
Movement Disorder Medications Levodopa/CarbidopaTo alleviate motor difficulties.[2]
Supportive Therapies Physical, Occupational, and Speech TherapyTo maintain mobility, function, and communication.[3]
Preclinical Efficacy of this compound in a Rett Syndrome Mouse Model

Preclinical studies using the Mecp2-deficient mouse model of Rett syndrome have demonstrated the potential of F-15599 (NLX-101) to address key symptoms of the disorder.

EndpointF-15599 (NLX-101) EffectReference
Respiratory Abnormalities Dose-dependent reduction in apnea (B1277953) frequency and duration.[4][5]--INVALID-LINK--
Cognitive Deficits Chronic administration prevented cognitive deficits in novel object recognition and fear conditioning paradigms.[6]--INVALID-LINK--

Note: There are currently no published preclinical or clinical studies directly comparing this compound with trofinetide.

Benchmarking Against Standard-of-Care: Fragile X Syndrome

Fragile X syndrome is a genetic condition that causes a range of developmental problems including learning disabilities and cognitive impairment. There are currently no approved disease-modifying treatments for Fragile X syndrome; the standard of care is focused on managing symptoms.[5][7]

Standard-of-Care for Fragile X Syndrome
Treatment ClassExamplesTherapeutic Goal
Stimulants Methylphenidate, DextroamphetamineTo manage symptoms of ADHD such as inattention and hyperactivity.[8]
Selective Serotonin Reuptake Inhibitors (SSRIs) Sertraline, EscitalopramTo treat anxiety and obsessive-compulsive behaviors.[8]
Atypical Antipsychotics Risperidone, AripiprazoleTo manage aggression, irritability, and self-injurious behavior.[8]
Therapies Speech, Occupational, and Behavioral TherapyTo address developmental delays and behavioral challenges.[5]
Preclinical Efficacy of this compound in a Fragile X Syndrome Mouse Model

Studies in the Fmr1 knockout mouse model of Fragile X syndrome have shown promising results for F-15599 (NLX-101).

EndpointF-15599 (NLX-101) EffectReference
Audiogenic Seizures Dose-dependent reduction in seizure incidence and severity.[9]--INVALID-LINK--
Behavioral Abnormalities Normalized hyperactivity, excessive self-grooming, and deficits in social and working memory.[10]--INVALID-LINK--
Auditory Hypersensitivity Improved auditory temporal processing as measured by EEG.[8][11]--INVALID-LINK--

Note: There are currently no published preclinical or clinical studies directly comparing this compound with stimulants, SSRIs, or atypical antipsychotics in a Fragile X syndrome model.

Experimental Protocols

Rett Syndrome Mouse Model: Assessment of Respiratory Function

The following is a generalized workflow for assessing the effects of a compound on respiratory function in a Mecp2-deficient mouse model.

Rett_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Mecp2-deficient mice Plethysmography Whole-body plethysmography chamber Animal_Model->Plethysmography Place in Acclimation Acclimation to chamber Plethysmography->Acclimation Baseline Baseline respiratory recording Acclimation->Baseline Drug_Admin Administer F-15599 or Vehicle Baseline->Drug_Admin Post_Drug_Recording Post-administration recording Drug_Admin->Post_Drug_Recording Data_Acquisition Acquire respiratory waveforms Post_Drug_Recording->Data_Acquisition Analysis Analyze apnea frequency, duration, and breathing regularity Data_Acquisition->Analysis Comparison Compare treatment vs. vehicle groups Analysis->Comparison

Rett Syndrome Experimental Workflow
Fragile X Syndrome Mouse Model: Assessment of Audiogenic Seizures

This workflow outlines a typical experiment to evaluate the efficacy of a compound in reducing audiogenic seizures in an Fmr1 knockout mouse model.

FXS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Fmr1 knockout mice Drug_Admin Administer F-15599 or Vehicle Animal_Model->Drug_Admin Seizure_Chamber Audiogenic seizure induction chamber Stimulus Present high-intensity auditory stimulus Seizure_Chamber->Stimulus Placement Place mouse in chamber Drug_Admin->Placement Observation Observe and score seizure severity Stimulus->Observation Scoring Quantify seizure incidence and severity scores Observation->Scoring Comparison Compare treatment vs. vehicle groups Scoring->Comparison

Fragile X Syndrome Experimental Workflow

Conclusion

This compound demonstrates a promising preclinical profile in mouse models of both Rett syndrome and Fragile X syndrome, addressing key symptomatic domains of these complex neurodevelopmental disorders. Its unique mechanism as a biased agonist at post-synaptic 5-HT1A receptors offers a novel therapeutic strategy. However, a direct comparison with current standard-of-care treatments is a critical next step in fully evaluating its potential clinical utility. Future preclinical studies should aim to include active comparator arms, such as trofinetide for Rett syndrome models and stimulants or SSRIs for Fragile X syndrome models, to provide a more definitive benchmark of its efficacy. As this compound progresses through clinical trials, these preclinical findings provide a strong rationale for its continued development.

References

Independent Verification of F-15599 Tosylate's Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of F-15599 tosylate with alternative 5-HT1A receptor agonists, supported by experimental data. F-15599 is a selective 5-HT1A receptor agonist distinguished by its G-protein bias and preferential activation of postsynaptic receptors.[1][2][3][4] This unique profile suggests potential therapeutic advantages in treating conditions like depression and cognitive disorders.[2][4][5] This document summarizes key in vitro and in vivo findings to facilitate independent verification and inform future research.

In Vitro Pharmacological Profile: A Comparative Analysis

The following tables summarize the binding affinity and functional potency of this compound in comparison to the related biased agonist F13714 and the classical 5-HT1A agonist, (+)-8-OH-DPAT.

Table 1: Comparative 5-HT1A Receptor Binding Affinities (Ki)

CompoundReceptorTissue/Cell LineRadioligandKi (nM)Reference
F-15599 Rat 5-HT1AHippocampus[3H]8-OH-DPAT3.4[1]
F13714 Human 5-HT1ACHO Cells[3H]8-OH-DPAT0.07[6]
(+)-8-OH-DPAT Human 5-HT1ACHO Cells[3H]WAY-1006350.9[6]

Table 2: Comparative Functional Potency at 5-HT1A Receptors (EC50)

AssayCell Line/TissueParameterF-15599 (nM)F13714 (nM)(+)-8-OH-DPAT (nM)Reference
[35S]GTPγS BindingRat HippocampusG-protein activation120.12.5[6]
ERK1/2 PhosphorylationCHO-h5-HT1AMAP Kinase activation50.310[6]
cAMP InhibitionCHO-h5-HT1AAdenylyl cyclase inhibition1001.620[6]

In Vivo Pharmacological Profile: Comparative Efficacy

The following table summarizes the in vivo potency of F-15599 and its comparators in relevant animal models.

Table 3: Comparative In Vivo Potency (ED50)

ModelSpeciesEndpointF-15599 (mg/kg)F13714 (mg/kg)(+)-8-OH-DPAT (mg/kg)Reference
Forced Swim TestRatAntidepressant-like effect0.040.010.1[2]
Microdialysis (PFC)RatIncreased Dopamine (B1211576) Release0.03 (i.p.)N/AN/A[5][7]
Microdialysis (Hippocampus)RatDecreased Serotonin Release0.24 (i.p.)N/AN/A[5][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of F-15599 at Postsynaptic 5-HT1A Receptors

F-15599, as a biased agonist, preferentially activates specific downstream signaling cascades. Upon binding to the postsynaptic 5-HT1A receptor, it primarily couples to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, F-15599 potently stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway implicated in neuronal plasticity and antidepressant effects.[3][6][8]

F15599_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor Gai Gαi/o 5HT1A->Gai activates F15599 F-15599 F15599->5HT1A AC Adenylyl Cyclase Gai->AC inhibits ERK ↑ pERK1/2 Gai->ERK activates cAMP ↓ cAMP AC->cAMP Response Antidepressant & Procognitive Effects cAMP->Response ERK->Response

F-15599 biased agonism at the 5-HT1A receptor.

Experimental Workflow: Rat Forced Swim Test

The Forced Swim Test (FST) is a common behavioral assay to assess antidepressant-like activity in rodents. The workflow involves a pre-test session followed by a test session where the animal's mobility is recorded after drug administration. A decrease in immobility time is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 7 days) Start->Acclimatization PreTest Day 1: Pre-Test Session (15 min swim) Acclimatization->PreTest Housing Return to Home Cage PreTest->Housing DrugAdmin Day 2: Drug Administration (e.g., F-15599, F13714, Vehicle) Housing->DrugAdmin Test Test Session (5 min swim) DrugAdmin->Test Recording Record Behavior (Immobility, Swimming, Climbing) Test->Recording Analysis Data Analysis (Compare immobility time) Recording->Analysis End End Analysis->End

Workflow for the rat forced swim test.

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

  • Materials:

    • Membrane preparations from cells expressing the 5-HT1A receptor (e.g., CHO cells) or from brain tissue (e.g., rat hippocampus).

    • Radioligand (e.g., [3H]8-OH-DPAT).

    • Test compounds (F-15599, F13714, (+)-8-OH-DPAT).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. [35S]GTPγS Binding Assay

  • Objective: To measure the functional activation of G-proteins by a 5-HT1A receptor agonist.

  • Materials:

    • Membrane preparations as in the binding assay.

    • [35S]GTPγS.

    • GDP.

    • Test compounds.

    • Incubation buffer (containing MgCl2 and NaCl).

  • Procedure:

    • Pre-incubate membrane preparations with the test compound.

    • Initiate the reaction by adding [35S]GTPγS and GDP.

    • Incubate to allow for agonist-stimulated binding of [35S]GTPγS to G-proteins.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • Determine the EC50 (concentration of agonist that produces 50% of the maximal response).

3. ERK1/2 Phosphorylation Assay

  • Objective: To quantify the activation of the MAP kinase signaling pathway.

  • Materials:

    • Whole cells expressing the 5-HT1A receptor.

    • Test compounds.

    • Lysis buffer.

    • Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Western blotting or ELISA reagents.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound for a specified time.

    • Lyse the cells to extract proteins.

    • Measure the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.

    • Normalize the p-ERK signal to the total ERK signal.

    • Determine the EC50 for ERK1/2 phosphorylation.

4. In Vivo Microdialysis

  • Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals.

  • Materials:

    • Live animal (e.g., rat).

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Perfusion pump and solutions (artificial cerebrospinal fluid).

    • Fraction collector.

    • HPLC system with electrochemical detection.

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).

    • Allow the animal to recover.

    • Perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate.

    • Collect dialysate samples at regular intervals.

    • Administer the test compound (systemically or locally).

    • Continue collecting dialysate samples.

    • Analyze the concentration of neurotransmitters in the dialysate using HPLC.

    • Calculate the change in neurotransmitter levels from baseline.

5. Forced Swim Test

  • Objective: To assess the antidepressant-like activity of a compound.

  • Materials:

    • Live animal (e.g., rat or mouse).

    • Cylindrical tank filled with water.

    • Video recording and analysis software.

  • Procedure:

    • Pre-test (Day 1): Place the animal in the water tank for a 15-minute habituation session.

    • Test (Day 2): Administer the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), place the animal back in the water tank for a 5-minute test session.

    • Record the session and score the duration of immobility (floating with minimal movements to keep the head above water).

    • A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.

References

Safety Operating Guide

Safe Disposal of F-15599 Tosylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of F-15599 tosylate, a task of critical importance for maintaining a safe laboratory environment and ensuring regulatory compliance. The following procedures are based on established best practices for handling chemical waste and are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary for Chemical Waste Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key handling and disposal parameters based on general guidelines for hazardous chemical waste. This information should be used in conjunction with your institution's specific protocols.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Container Type Leak-proof, screw-top containers compatible with the chemical.[2][3]
Container Filling Limit Do not fill liquid waste containers more than 80% capacity.[4]
Labeling Requirements "Hazardous Waste," full chemical name, concentration, date, and PI information.[1][5]
Storage In a designated, segregated area with secondary containment.[2][5]
Incompatible Wastes Segregate from acids (pH <2), bases (pH >12.5), and strong oxidizers.[4]

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Preparation and Personal Protective Equipment (PPE):

  • Before handling, ensure that an appropriate risk assessment has been conducted.

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[3]

3. Container Management:

  • Use only containers that are in good condition and have a secure, leak-proof screw-on cap.[2][5]

  • Ensure the container material is compatible with this compound.

  • Keep waste containers closed except when adding waste.[2][5]

4. Labeling:

  • Immediately label the waste container with a hazardous waste tag.[1]

  • The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Do not use abbreviations.[1][4]

    • The concentration of all chemical constituents in the container.[4]

    • The date of waste generation.[1]

    • The Principal Investigator's name and laboratory location.[1]

5. Storage:

  • Store the labeled hazardous waste container in a designated satellite accumulation area.

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[2]

  • Segregate the this compound waste from incompatible materials.[1][4]

6. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Do not dispose of this compound down the sink or in the regular trash.[4]

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of this compound.

F15599_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal generation This compound Waste Generated ppe Wear Appropriate PPE generation->ppe Step 1 container Select Compatible Hazardous Waste Container ppe->container Step 2 segregate Segregate from Incompatible Chemicals container->segregate Step 3 label Label Container with 'Hazardous Waste' & Contents segregate->label Step 4 storage Store in Secondary Containment in Designated Area label->storage Step 5 ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup Step 6 end Disposal Complete ehs_pickup->end

Caption: A logical workflow for the disposal of this compound.

References

Personal protective equipment for handling F-15599 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for F-15599 Tosylate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a research chemical. The following procedures are based on general laboratory safety protocols for handling compounds of unknown toxicity and information from related tosylate compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's environmental health and safety department.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for certain procedures. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory where the chemical is handled. Goggles provide a higher level of protection against splashes.
Body Laboratory coatA fully buttoned lab coat made of a suitable material should be worn to protect against spills.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. The type of respirator should be determined by a risk assessment.
Operational Plan: Handling this compound

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For weighing, preparing solutions, or any procedure that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Procedural Steps for Handling:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust or aerosols.[1]

  • When weighing the compound, use a spatula and handle it carefully to minimize dust generation.

  • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • After handling, wash hands thoroughly with soap and water.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste disposal guidelines.

  • Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contact your institution's environmental health and safety department for specific disposal procedures and to arrange for waste pickup.

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.

2. In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Seek immediate medical attention.

3. In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

4. In Case of Ingestion:

  • Do not induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

5. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

  • For large spills, contact your institution's emergency response team.

Visual Workflow for Handling this compound

The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency RiskAssessment 1. Conduct Risk Assessment GatherPPE 2. Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea 3. Prepare Work Area (Fume Hood) GatherPPE->PrepWorkArea DonPPE 4. Don PPE PrepWorkArea->DonPPE HandleChemical 5. Handle this compound DonPPE->HandleChemical CleanWorkArea 6. Clean Work Area HandleChemical->CleanWorkArea Spill Spill HandleChemical->Spill Exposure Exposure HandleChemical->Exposure SegregateWaste 7. Segregate Waste CleanWorkArea->SegregateWaste DoffPPE 8. Doff PPE SegregateWaste->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands EmergencyProcedures Follow Emergency Procedures Spill->EmergencyProcedures Exposure->EmergencyProcedures

Caption: Workflow for Safe Handling of this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.